1,5-Naphthyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-naphthyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOITAWCYZQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468971 | |
| Record name | 1,5-naphthyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883864-92-4 | |
| Record name | 1,5-naphthyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-naphthyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1,5-Naphthyridine-2-carbaldehyde: A Historical and Methodological Review
Abstract: This technical guide provides an in-depth exploration of the synthetic history and methodologies for producing 1,5-Naphthyridine-2-carbaldehyde, a pivotal building block in medicinal chemistry and materials science. The 1,5-naphthyridine core is a privileged scaffold, appearing in numerous compounds with a wide array of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The 2-carbaldehyde derivative serves as a versatile synthetic handle, enabling extensive functionalization and the development of novel molecular entities. This document traces the historical synthesis of the core scaffold, focusing on the most robust and scientifically sound pathways to the target aldehyde, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The 1,5-Naphthyridine Scaffold: Significance and Properties
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, has garnered significant interest due to its prevalence in biologically active molecules and functional materials.[1] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for unique hydrogen bonding and metal coordination capabilities. These features are crucial for molecular recognition at biological targets. Consequently, the 1,5-naphthyridine core is a cornerstone in the development of therapeutics for cardiovascular and central nervous system diseases, as well as in the design of organic light-emitting diodes (OLEDs) and chemical sensors.[1] this compound is a particularly valuable intermediate, as the aldehyde group is readily converted into a vast array of other functional groups, providing a gateway to diverse chemical libraries.
Foundational Syntheses of the 1,5-Naphthyridine Core
The synthesis of this compound is most effectively approached in a two-stage process: first, the construction of a substituted 1,5-naphthyridine core, followed by the specific functionalization to introduce the aldehyde. The history of this scaffold's synthesis provides the foundation for modern methods.
Caption: High-level synthetic workflow for this compound.
The Historic Skraup Synthesis
The genesis of the 1,5-naphthyridine scaffold dates back to 1927, when Brobansky and Sucharda first adapted the classic Skraup quinoline synthesis to prepare the parent ring system from 3-aminopyridine.[1] The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, remain fundamental methods for constructing this bicyclic heterocycle.[2]
Causality and Mechanism: The reaction proceeds by heating an aminopyridine with glycerol, a dehydrating acid (typically sulfuric acid), and an oxidizing agent. The sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aminopyridine then undergoes a conjugate (Michael) addition with acrolein, followed by an acid-catalyzed cyclization and subsequent dehydrogenation (oxidation) to yield the aromatic 1,5-naphthyridine ring. To synthesize the required 2-methyl precursor, glycerol is replaced with crotonaldehyde (or a precursor like acetaldehyde that forms it in situ).[1]
Caption: Conceptual pathway for the Skraup synthesis of the precursor.
While historically significant, the traditional Skraup reaction is notoriously vigorous and can suffer from low yields due to tar formation from the polymerization of acrolein.[3] Modern modifications often employ milder catalysts and oxidants, such as iodine or sodium m-nitrobenzenesulfonate, which can improve yields (45-50%) and reproducibility.[1]
The Versatile Friedländer Annulation
The Friedländer synthesis is arguably one of the most versatile and widely used methods for preparing substituted naphthyridines.[2] This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile). The reaction is typically catalyzed by an acid or a base. For the 1,5-naphthyridine system, this would involve a starting material like 3-aminopyridine-4-carbaldehyde. The choice of the methylene component directly dictates the substitution pattern on the newly formed ring.
The Key Transformation: Oxidation of the C2-Methyl Group
With a reliable route to 2-methyl-1,5-naphthyridine established, the final and most critical step is the selective oxidation of the methyl group to an aldehyde. The methyl group at the C2 position is activated by the adjacent electron-withdrawing ring nitrogen, making it susceptible to oxidation.
The Riley Oxidation with Selenium Dioxide (SeO₂)
The Riley oxidation, first reported in 1932, is the classic and most reliable method for this transformation.[4] Selenium dioxide (SeO₂) is a specific and effective reagent for oxidizing activated methyl and methylene groups to carbonyls.[5] The oxidation of various methylquinolines and picolines to their corresponding aldehydes and carboxylic acids using SeO₂ is well-documented, providing a strong precedent for its application to the 2-methyl-1,5-naphthyridine system.[3][5]
Causality and Mechanism: The mechanism is understood to proceed through an initial ene reaction between the enamine tautomer of the substrate and the electrophilic SeO₂. This is followed by a[1][6]-sigmatropic rearrangement to form an allylselenite ester intermediate. This intermediate then hydrolyzes and eliminates elemental selenium (a characteristic red precipitate) to yield the final aldehyde product.[4] The reaction is typically performed in a solvent like dioxane or acetic acid under reflux.
Caption: Mechanism of the Riley Oxidation for aldehyde synthesis.
Experimental Protocols
The following protocol is a representative, self-validating procedure for the synthesis of this compound from its methyl precursor, based on established methodologies for analogous heterocyclic systems.
Protocol: Selenium Dioxide Oxidation of 2-Methyl-1,5-naphthyridine
Materials:
-
2-Methyl-1,5-naphthyridine (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane (solvent)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Methyl-1,5-naphthyridine (1.0 eq) and 1,4-Dioxane (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add Selenium Dioxide (1.1 eq) to the solution. A small amount of water (approx. 0.5 mL per gram of SeO₂) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 101 °C for dioxane) with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material. A black or red precipitate of elemental selenium will form as the reaction proceeds. The reaction is typically complete within 4-8 hours.
-
Work-up (Filtration): After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake thoroughly with Dichloromethane (DCM).
-
Extraction: Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove any acidic byproducts (selenous acid) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a yellow or brown solid. Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Data Summary: Comparison of Core Synthetic Methods
| Feature | Skraup / Doebner-von Miller Synthesis | Friedländer Annulation |
| Starting Materials | 3-Aminopyridine, α,β-unsaturated aldehyde/ketone | o-Aminoaryl aldehyde/ketone, active methylene compound |
| Reaction Conditions | Harsh: Strong acid (H₂SO₄), high temp. (>100 °C) | Generally milder, base or acid-catalyzed, variable temp. |
| Advantages | Uses simple, readily available starting materials.[1] | High versatility, good yields, predictable regiochemistry.[2] |
| Disadvantages | Often low yields, vigorous reaction, tar formation.[3] | Requires pre-functionalized (and often less stable) starting materials. |
| Causality | Acid-catalyzed dehydration, Michael addition, and cyclization. | Base/acid-catalyzed condensation followed by cyclization. |
Conclusion
The synthesis of this compound is rooted in the classic methodologies of heterocyclic chemistry. While the Friedländer synthesis offers a versatile route to the core, the historical and practical Skraup-type reaction provides a direct pathway to the crucial 2-methyl-1,5-naphthyridine precursor from simple starting materials. The subsequent Riley oxidation using selenium dioxide stands as the most authoritative and reliable method for converting this precursor into the target aldehyde. This two-stage approach, combining classic ring-formation with a selective side-chain oxidation, represents a robust and validated strategy for accessing this important synthetic intermediate, paving the way for further discovery in drug development and materials science.
References
-
Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2473. Available at: [Link][1]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link][2]
-
Wikipedia. Riley oxidation. Wikipedia, The Free Encyclopedia. Available at: [Link][4]
-
AdiChemistry. Selenium Dioxide (SeO2) - Riley oxidation. AdiChemistry. Available at: [Link][5]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University ESIRC. Available at: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of 1,5-Naphthyridine Alkaloids for Pharmaceutical Research and Development
Abstract
The 1,5-naphthyridine core represents a significant scaffold in medicinal chemistry, with naturally occurring alkaloids demonstrating a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This guide provides an in-depth technical overview of the discovery, isolation, and characterization of this important class of compounds. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices, from the initial extraction from natural sources to purification and structural confirmation. Detailed, field-proven protocols, comparative data on extraction methodologies, and a thorough examination of spectroscopic techniques are presented to ensure a self-validating and authoritative resource.
Introduction: The Emergence of 1,5-Naphthyridines in Drug Discovery
The journey of 1,5-naphthyridines from chemical curiosities to potent therapeutic leads is a testament to the enduring value of natural product chemistry. The first synthesis of the parent 1,5-naphthyridine was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis.[1] For decades, the focus remained largely on synthetic derivatives. However, the discovery of naturally occurring 1,5-naphthyridine alkaloids, primarily the canthin-6-one subclass, unveiled a new frontier for drug discovery.[2][3]
These alkaloids are predominantly found in terrestrial plants, particularly those of the Rutaceae and Simaroubaceae families, but have also been isolated from fungi.[2][3] Their diverse and potent biological activities have spurred significant interest in their isolation and development as pharmaceutical agents.[1] This guide will provide the technical framework for navigating the complex process of isolating these valuable compounds from their natural matrices.
Natural Sources and Biosynthesis of 1,5-Naphthyridine Alkaloids
The vast majority of naturally occurring 1,5-naphthyridine alkaloids are of the canthin-6-one type. A prime example is canthin-6-one itself, which has been isolated from various plant species, including those from the Rutaceae and Simaroubaceae families, as well as from certain fungi.[2][3] Other notable natural sources include plants like Ailanthus altissima (Tree of Heaven) and Eurycoma longifolia.[4][5]
The biosynthesis of canthin-6-one alkaloids has been shown to originate from the amino acid L-tryptophan.[2][6] Feeding experiments with 14C-labeled tryptophan in cell cultures of Ailanthus altissima confirmed its role as the primary precursor.[2] The biosynthetic pathway involves a series of enzymatic transformations, including cyclization and oxidation steps, to form the characteristic tetracyclic canthin-6-one core.
Caption: Simplified biosynthetic pathway of canthin-6-one from L-tryptophan.
A Framework for Isolation and Purification: From Crude Extract to Pure Alkaloid
The isolation of 1,5-naphthyridine alkaloids from natural sources is a multi-step process that requires a systematic approach to separate the target compounds from a complex mixture of other metabolites. The general workflow involves extraction, solvent partitioning, and chromatographic purification.
Caption: General workflow for the isolation and purification of 1,5-naphthyridine alkaloids.
Initial Extraction: Selecting the Optimal Method
The choice of extraction method is critical and can significantly impact the yield and purity of the isolated alkaloids. Both traditional and modern techniques have been employed, each with its own advantages and disadvantages.
A comparative study of different extraction methods for medicinal plant alkaloids revealed that modern techniques such as Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) offer higher yields and purity in a shorter time with reduced solvent consumption compared to traditional methods like maceration and Soxhlet extraction.[3]
| Extraction Method | Average Alkaloid Yield (%) | Average Purity (%) | Extraction Time | Solvent Consumption |
| Maceration | 1.19 | 71.3 | 24-48 hours | High |
| Soxhlet Extraction | 1.63 | 78.5 | 24-48 hours | High |
| Ultrasound-Assisted Extraction (UAE) | 2.06 | 86.7 | 30 minutes | Moderate |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 25 minutes | Low |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 20 minutes | Low |
| Data adapted from a comparative study on alkaloid extraction methods.[3] |
Expert Insight: While ASE and MAE offer superior performance, their requirement for specialized equipment may not be feasible for all laboratories. For initial screening and smaller-scale isolations, maceration with a suitable solvent system remains a robust and accessible method.
Experimental Protocol: Bioassay-Guided Isolation of Canthin-6-one from Ailanthus altissima
This protocol provides a detailed, step-by-step methodology for the isolation of canthin-6-one, a representative 1,5-naphthyridine alkaloid, from the stem and trunk bark of Ailanthus altissima. This approach utilizes bioassay-guided fractionation to target compounds with specific activity, in this case, antibacterial properties.[7]
Step 1: Extraction
-
Air-dry and grind the stem and trunk bark of Ailanthus altissima to a fine powder.
-
Macerate the powdered plant material with methanol at room temperature for 24 hours.
-
Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.
Step 2: Solvent Partitioning
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Monitor the antibacterial activity of each fraction using a suitable bioassay (e.g., against Bacillus subtilis). The active compounds are expected to be in the less polar fractions.
Step 3: Chromatographic Purification
-
Subject the active fraction (e.g., the dichloromethane fraction) to flash column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light.
-
Combine fractions containing the target compound (canthin-6-one) based on their TLC profiles.
-
Perform further purification of the combined fractions by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure canthin-6-one.[8]
Structural Elucidation: The Self-Validating System of Spectroscopic Analysis
Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[7] Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to identify key structural features. For canthin-6-one N-oxide, a characteristic fragmentation is the loss of the N-oxide oxygen atom.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of all atoms in the molecule.
¹H and ¹³C NMR Data for Canthin-6-one:
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | 139.8 | 8.78 (d, J = 5.2) |
| 3 | 122.8 | 8.23 (d, J = 5.2) |
| 4 | 131.0 | - |
| 4a | 124.5 | - |
| 5 | 117.4 | - |
| 6 | 159.7 | - |
| 6a | 136.4 | - |
| 7 | 129.1 | - |
| 8 | 130.4 | - |
| 9 | 125.8 | - |
| 10 | 116.5 | 6.96 (d, J = 9.76) |
| 10a | 132.2 | - |
| 11 | 146.0 | - |
| Note: Chemical shifts can vary slightly depending on the solvent used.[10] |
digraph "Spectroscopic Characterization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Pure_Compound [label="Isolated Pure Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(HRMS & MS/MS)"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)"]; Formula [label="Molecular Formula", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Definitive Structure", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pure_Compound -> MS; Pure_Compound -> NMR; MS -> Formula; {Formula, NMR} -> Structure; }
Caption: Logical workflow for the spectroscopic characterization of 1,5-naphthyridine alkaloids.
Conclusion and Future Directions
The discovery and isolation of 1,5-naphthyridine alkaloids from natural sources continue to be a vibrant and fruitful area of research. The potent and diverse biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutics. This guide has provided a comprehensive technical framework for the isolation and characterization of these valuable natural products. By understanding the principles behind extraction, purification, and structural elucidation, researchers can more efficiently and effectively tap into nature's vast chemical library. Future research will likely focus on the discovery of novel 1,5-naphthyridine alkaloids from underexplored biological sources, as well as the semi-synthesis of derivatives with improved pharmacological properties.
References
-
S. N. Mandle, A. B. Patil, and S. S. Salunke. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 02(03), 01-09. [Link]
-
T. T. T. Nguyen, et al. (2023). Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation. Analytical Methods, 15(10), 1308-1318. [Link]
-
C. Alonso, et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3369. [Link]
-
H. M. Kim, et al. (2016). A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle. Molecules, 21(5), 642. [Link]
-
A. C. Spivey. (2014). Biosynthesis of Alkaloids. Imperial College London. [Link]
-
F. Soriano-Agatón, et al. (2005). Extraction, Hemisynthesis, and Synthesis of Canthin-6-one Analogues. Evaluation of Their Antifungal Activities. Journal of Natural Products, 68(11), 1581-1587. [Link]
-
S. S. M. Nazirah, et al. (2019). 1 H and 13 C-NMR spectral data of 9-methoxychanthin-6-one (1) (400, 100 MHz in CDCl 3 ). ResearchGate. [Link]
-
Y. Zhao, et al. (2024). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. Molecules, 29(7), 1546. [Link]
-
J. Liu, et al. (2016). Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities. Molecules, 21(4), 493. [Link]
-
A. Z. M. Badea, et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4333. [Link]
-
T. T. T. Nguyen, et al. (2003). Canthin-6-one and β-carboline alkaloids from Eurycoma harmandiana. Fitoterapia, 74(5), 483-487. [Link]
-
E. K. T. T. and Z. B. (2024). Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark. Molecules, 29(23), 5846. [Link]
-
L. A. Anderson, A. Harris, and J. D. Phillipson. (1983). Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures. Journal of Natural Products, 46(3), 374-378. [Link]
-
Y. Zhao, et al. (2024). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. National Center for Biotechnology Information. [Link]
Sources
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aktpublication.com [aktpublication.com]
- 4. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 8. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,5-Naphthyridine-2-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Naphthyridine-2-carbaldehyde (CAS No. 883864-92-4). The information herein is curated for researchers, scientists, and professionals in drug development who are engaged with the synthesis and characterization of novel heterocyclic compounds. This document synthesizes available spectroscopic data and predictive analysis to serve as a practical reference.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,5-naphthyridine core functionalized with a carbaldehyde group at the 2-position. The naphthyridine scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a reactive carbaldehyde moiety provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in medicinal chemistry and materials science.[2][3]
An unambiguous structural confirmation of this compound is paramount for its application in any research and development pipeline. This is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a complete and validated characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound is predicted to exhibit a distinct set of signals in the aromatic and aldehyde regions of the spectrum. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons of the naphthyridine core will display a complex splitting pattern, influenced by both the electron-withdrawing nature of the nitrogen atoms and the aldehyde substituent.
Based on established chemical shift principles and data from related 1,5-naphthyridine derivatives, the following table summarizes the predicted ¹H NMR spectral data.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-CHO | 9.7 - 10.0 | s | - |
| H-3 | 8.5 - 9.0 | d | ~8.5 |
| H-4 | 7.8 - 8.2 | d | ~8.5 |
| H-6 | 8.8 - 9.2 | dd | ~4.5, 1.5 |
| H-7 | 7.5 - 7.9 | dd | ~8.5, 4.5 |
| H-8 | 8.2 - 8.6 | dd | ~8.5, 1.5 |
Predicted data is based on general chemical shift values and analysis of similar structures.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.
The predicted ¹³C NMR spectral data, based on data from the parent 1,5-naphthyridine and substituent effects, is presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| C-2 | 152 - 156 |
| C-3 | 122 - 126 |
| C-4 | 136 - 140 |
| C-4a | 121 - 125 |
| C-6 | 150 - 154 |
| C-7 | 123 - 127 |
| C-8 | 135 - 139 |
| C-8a | 148 - 152 |
Predicted data is based on general chemical shift values and analysis of similar structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group, the aromatic system, and the aldehyde C-H bond.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (carbonyl) stretch | 1690 - 1710 | Strong |
| Aldehyde C-H stretch | 2700 - 2800 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C and C=N stretch | 1450 - 1650 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The monoisotopic mass of C₉H₆N₂O is 158.0480 Da.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, and the expected protonated molecule would be [M+H]⁺ with an m/z of 159.0553. Tandem mass spectrometry (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into an ESI-equipped mass spectrometer. Acquire the full scan mass spectrum in positive ion mode. For fragmentation analysis, perform MS/MS on the protonated molecular ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kouznetsov, V. V. (2009). Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): Application to the synthesis of N-polyheterocycles and related alkaloids. Tetrahedron, 65(16), 2721-2750. [Link]
Sources
The Crystallographic Landscape of 1,5-Naphthyridine-2-carbaldehyde Derivatives: A Guide for Drug Discovery and Materials Science
This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and supramolecular chemistry of derivatives of 1,5-Naphthyridine-2-carbaldehyde. Tailored for researchers, medicinal chemists, and materials scientists, this document elucidates the critical interplay between molecular architecture and solid-state packing, which underpins the rational design of novel therapeutic agents and functional organic materials.
Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Heterocycle
The 1,5-naphthyridine motif, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and metal coordination, making it a "privileged scaffold" in drug design. Derivatives of 1,5-naphthyridine have demonstrated a wide spectrum of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The introduction of a carbaldehyde group at the 2-position provides a versatile synthetic handle for the elaboration of more complex molecular architectures, enabling the fine-tuning of their physicochemical and biological profiles.
Crystallographic studies of 1,5-naphthyridine derivatives have consistently revealed a near-planar geometry of the fused ring system.[2] This inherent planarity is a key determinant of the intermolecular interactions, such as π-π stacking, that govern the crystal packing and, consequently, the material's bulk properties.
Synthetic Strategies for this compound and its Derivatives
The synthesis of the 1,5-naphthyridine core can be achieved through various established methods, with the Skraup reaction and the Friedländer synthesis being among the most common.[1][3] The Skraup reaction, for instance, involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of an oxidizing agent to construct the second pyridine ring.[1]
The aldehyde functionality at the 2-position of the 1,5-naphthyridine ring is a versatile precursor for a wide array of derivatives. A particularly effective strategy for obtaining crystalline materials suitable for single-crystal X-ray diffraction is the formation of thiosemicarbazones. The thiosemicarbazide moiety readily condenses with the aldehyde to form a stable derivative, which often exhibits strong hydrogen bonding motifs that facilitate the growth of high-quality single crystals.
Experimental Protocol: Synthesis and Crystallization of this compound Thiosemicarbazone
This protocol is adapted from established procedures for analogous heterocyclic aldehydes.[4]
Step 1: Synthesis of this compound Thiosemicarbazone
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of ethanol.
-
Add a solution of 1.1 mmol of thiosemicarbazide in 20 mL of ethanol to the flask.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture with stirring for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.
Step 2: Crystallization
-
Dissolve the crude this compound thiosemicarbazone in a minimal amount of hot dimethylformamide (DMF).
-
Allow the solution to cool slowly to room temperature.
-
Slow evaporation of the solvent over several days is expected to yield diffraction-quality single crystals.
Molecular and Crystal Structure Analysis
Molecular Geometry
The 1,5-naphthyridine core is expected to be essentially planar, a characteristic that has been confirmed in various derivatives.[2] The thiosemicarbazone side chain will also exhibit a degree of planarity due to resonance. The dihedral angle between the plane of the 1,5-naphthyridine ring system and the thiosemicarbazone moiety is anticipated to be small, similar to what is observed in pyridine-2-carbaldehyde thiosemicarbazone.[5]
Crystal Packing and Supramolecular Interactions
The crystal packing of this compound derivatives is expected to be dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. The thiosemicarbazone group provides both hydrogen bond donors (the amine and hydrazine N-H groups) and acceptors (the thione sulfur and the imine nitrogen), leading to the formation of robust supramolecular synthons.
Specifically, N-H···N and N-H···S hydrogen bonds are anticipated to link adjacent molecules, forming layers or chains.[5] Furthermore, the planar aromatic 1,5-naphthyridine rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
Table 1: Postulated Crystallographic Data for this compound Thiosemicarbazone
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-100 (for monoclinic) |
| Z | 4 |
Table 2: Predicted Hydrogen Bond Geometry
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N-H···N | ~0.86 | ~2.2 | ~3.0 | ~160 |
| N-H···S | ~0.86 | ~2.5 | ~3.3 | ~155 |
Visualizing the Structures and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Molecular structure of this compound Thiosemicarbazone.
Caption: Workflow for the synthesis, crystallization, and analysis.
Caption: Key intermolecular interactions in the crystal packing.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel crystalline materials with tailored properties. By leveraging the principles of crystal engineering, particularly through the formation of derivatives such as thiosemicarbazones, researchers can gain profound insights into the supramolecular organization of these systems. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for establishing structure-activity relationships in drug design and for the rational design of organic materials with specific electronic and photophysical properties. Future work should focus on the synthesis and crystallographic characterization of a broader range of this compound derivatives to expand our understanding of their solid-state behavior and to unlock their full potential in various scientific disciplines.
References
-
Vallejo, D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Abbas, I. M., et al. (2019). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 24(19), 3569. [Link]
-
PubChem (n.d.). 1,5-Naphthyridine. Retrieved from [Link]
-
PubChemLite (n.d.). This compound (C9H6N2O). Retrieved from [Link]
-
Song, L.-H., et al. (2009). Pyridine-2-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 65(3), o356. [Link]
-
Brown, S. B., & Dewar, M. J. S. (1978). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry, 43(7), 1331-1336. [Link]
-
ResearchGate (n.d.). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. Retrieved from [Link]
-
Al-Adilee, K. J., & Al-Jibouri, M. N. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(3), 224-232. [Link]
-
Song, L.-H., et al. (2009). Pyridine-2-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E, E65, o356. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 883864-92-4 [smolecule.com]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantum Chemical Calculations on 1,5-Naphthyridine Systems
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of 1,5-naphthyridine systems. By integrating theoretical principles with practical computational workflows, this guide aims to empower researchers to leverage computational chemistry as a predictive tool in the design and development of novel 1,5-naphthyridine-based compounds. We will explore the causality behind the selection of computational methods, from geometry optimization using Density Functional Theory (DFT) to the prediction of electronic spectra with Time-Dependent DFT (TD-DFT), and delve into the interpretation of key molecular descriptors.
The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine skeleton, an isomer of diazanaphthalene, is a cornerstone in the development of therapeutic agents and functional materials. Its derivatives have demonstrated a wide array of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties.[1] In the realm of materials science, the electron-accepting nature of the 1,5-naphthyridine core makes it a promising component for organic light-emitting diodes (OLEDs), sensors, and solar cells.[1] The reactivity of the 1,5-naphthyridine ring is nuanced, with similarities to quinoline, and is susceptible to electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions.[1] Understanding the intrinsic electronic properties of this scaffold is paramount to rationally designing molecules with desired functionalities. Quantum chemical calculations provide a powerful lens through which we can gain this understanding at the sub-molecular level.
Foundational Quantum Chemical Methods for 1,5-Naphthyridine Systems
A robust computational investigation of a 1,5-naphthyridine system begins with the selection of appropriate theoretical methods. The choice of methodology is not arbitrary; it is dictated by the specific properties of interest and the desired balance between computational cost and accuracy.
Geometry Optimization: The First Step to a Meaningful Calculation
Before any electronic properties can be reliably predicted, an accurate molecular geometry must be obtained. This is typically achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule.
Protocol 1: Ground State Geometry Optimization
-
Structure Building: Construct the 3D structure of the 1,5-naphthyridine derivative of interest using a molecular modeling software (e.g., GaussView, Avogadro).
-
Method Selection: Density Functional Theory (DFT) is the workhorse for geometry optimization of medium-sized organic molecules. The B3LYP hybrid functional is a popular and well-validated choice that balances accuracy and computational efficiency.
-
Basis Set Selection: A basis set is a set of mathematical functions used to describe the atomic orbitals. The Pople-style basis set, 6-311G(d,p), is a suitable starting point, providing a good compromise between flexibility and computational demand. For systems where diffuse functions are expected to be important (e.g., anions or excited states), a more flexible basis set like 6-311++G(d,p) may be employed.
-
Solvent Effects: To model a realistic chemical environment, it is often crucial to include the effect of a solvent. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that can be incorporated into the DFT calculation.
-
Execution and Verification: Run the geometry optimization calculation. A true energy minimum is confirmed by a frequency calculation, which should yield no imaginary frequencies.
Causality in Method Selection: The choice of the B3LYP functional is rooted in its proven track record for providing reliable geometries for a wide range of organic molecules. The 6-311G(d,p) basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds.
Unraveling the Electronic Landscape of 1,5-Naphthyridine
With an optimized geometry in hand, we can proceed to investigate the electronic properties that govern the molecule's behavior.
Frontier Molecular Orbital (FMO) Analysis: A Window into Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these frontier orbitals provide invaluable insights into the molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are indicative of sites susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Fused Naphthyridine System
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -2.50 |
| ΔELUMO-HOMO | 3.75 |
| Data adapted from a DFT study on a related fused naphthyridine system for illustrative purposes.[2] |
Natural Bond Orbital (NBO) Analysis: Deconstructing Chemical Bonds
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization within the 1,5-naphthyridine ring system. The stabilization energy (E(2)) calculated from second-order perturbation theory within the NBO framework quantifies the strength of these interactions.
Predicting Spectroscopic Properties: Bridging Theory and Experiment
Quantum chemical calculations can be instrumental in interpreting and predicting various types of spectra.
Simulating UV-Vis Spectra with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
Protocol 2: UV-Vis Spectrum Simulation
-
Optimized Geometry: Start with the ground-state optimized geometry obtained from the DFT calculation (Protocol 1).
-
TD-DFT Calculation: Perform a TD-DFT calculation using the same functional and basis set as the geometry optimization. The number of excited states to calculate should be sufficient to cover the spectral range of interest.
-
Solvent Effects: Include the same implicit solvent model used in the geometry optimization to account for solvatochromic shifts.
-
Spectrum Generation: The output of the TD-DFT calculation will provide the excitation energies (often in eV or nm) and oscillator strengths for each electronic transition. This data can be used to generate a simulated spectrum by fitting Gaussian or Lorentzian functions to each transition.
Causality in Application: By comparing the simulated spectrum with experimental data, one can confidently assign the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π*). This is crucial for understanding the photophysical properties of 1,5-naphthyridine derivatives designed for applications such as OLEDs.[1]
Vibrational Spectroscopy: A Fingerprint of Molecular Structure
DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. A frequency calculation is a standard output of a geometry optimization and, as mentioned, is used to confirm that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be compared with experimental vibrational spectra to aid in the assignment of vibrational modes.
A Unified Computational Workflow
The following diagram illustrates a comprehensive workflow for the quantum chemical analysis of a 1,5-naphthyridine derivative.
Sources
A Technical Guide to the Theoretical UV/Vis and Electronic Circular Dichroism Spectra of 1,5-Naphthyridines: A Chiroptical Approach for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and practical aspects of Ultraviolet-Visible (UV/Vis) and Electronic Circular Dichroism (ECD) spectroscopy as applied to the stereochemical analysis of chiral 1,5-naphthyridine derivatives. As a class of nitrogen-containing heterocyclic compounds, 1,5-naphthyridines are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The precise three-dimensional arrangement of atoms (stereochemistry) in these molecules can dramatically influence their pharmacological and toxicological profiles, making the accurate determination of their absolute configuration a critical step in the drug discovery and development pipeline.
The Significance of 1,5-Naphthyridines and the Imperative of Stereochemical Elucidation
The 1,5-naphthyridine scaffold, a fusion of two pyridine rings, serves as a versatile pharmacophore in the design of novel therapeutic agents.[1] The biological activity of these compounds is intimately linked to their interaction with chiral biological targets such as enzymes and receptors. Consequently, enantiomers of a chiral 1,5-naphthyridine can exhibit markedly different, and sometimes opposing, physiological effects. This underscores the necessity for robust analytical methods to unambiguously determine the absolute configuration of these molecules.
Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a chiral molecule, has emerged as a powerful, non-destructive technique for this purpose.[2] When coupled with quantum-mechanical calculations, ECD spectroscopy provides a reliable method for assigning the absolute configuration of chiral molecules in solution, even when single crystals for X-ray crystallography are unavailable.
Foundational Principles of UV/Vis and ECD Spectroscopy
UV/Vis Spectroscopy arises from electronic transitions within a molecule upon absorption of ultraviolet or visible light. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the types of chromophores present in the molecule. For 1,5-naphthyridine derivatives, the aromatic system gives rise to characteristic π → π* transitions.
ECD Spectroscopy is a chiroptical technique that provides information about the three-dimensional structure of chiral molecules.[2] An ECD spectrum is a plot of the difference in absorbance of left (AL) and right (AR) circularly polarized light (ΔA = AL - AR) as a function of wavelength. The resulting positive or negative bands, known as Cotton effects, are highly sensitive to the stereochemistry of the molecule. Enantiomers of a chiral compound produce mirror-image ECD spectra, a principle that forms the basis of their differentiation.[2]
The Synergy of Theory and Experiment: A Self-Validating System
The modern approach to absolute configuration determination relies on a synergistic interplay between experimental ECD measurements and theoretical calculations, most commonly employing Time-Dependent Density Functional Theory (TD-DFT). This combined approach forms a self-validating system where the correlation between the calculated and experimental spectra provides a high degree of confidence in the stereochemical assignment.
The Computational Workflow: From Structure to Spectrum
The theoretical prediction of UV/Vis and ECD spectra is a multi-step process that requires careful consideration of molecular conformation and the appropriate level of theory.
Figure 1: A generalized workflow for the computational prediction of ECD spectra.
Step-by-Step Computational Protocol:
-
Conformational Analysis: For flexible molecules, a thorough conformational search is the critical first step. This can be performed using molecular mechanics methods (e.g., MMFF94) or semi-empirical methods to identify low-energy conformers. The goal is to locate all conformers that are significantly populated at the experimental temperature.
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step provides accurate three-dimensional structures and relative energies of the conformers.
-
TD-DFT Calculation: With the optimized geometries, single-point TD-DFT calculations are performed for each conformer to obtain the excitation energies, oscillator strengths (for UV/Vis), and rotatory strengths (for ECD). The choice of functional and basis set for the TD-DFT calculation can significantly impact the accuracy of the results. Functionals like B3LYP or CAM-B3LYP with basis sets including diffuse and polarization functions (e.g., 6-311++G(d,p)) are commonly used.
-
Spectral Simulation: The calculated excitation energies and rotatory strengths are then used to simulate the ECD spectrum for each conformer. This is typically done by applying a Gaussian or Lorentzian band shape to each electronic transition.
-
Boltzmann Averaging: The final theoretical ECD spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all contributing conformers based on their relative free energies.
Experimental Protocol: Ensuring High-Quality Data
The reliability of the comparison between theoretical and experimental spectra hinges on the quality of the experimental data.
Step-by-Step Experimental Protocol:
-
Sample Preparation: The chiral 1,5-naphthyridine derivative is dissolved in a suitable solvent that is transparent in the wavelength range of interest. Spectroscopic grade solvents are essential to minimize interference. The concentration should be optimized to yield a good signal-to-noise ratio without causing aggregation.
-
UV/Vis Spectrum Acquisition: A UV/Vis spectrum is recorded to determine the absorption maxima and to ensure that the sample concentration is appropriate for the ECD measurement.
-
ECD Spectrum Acquisition: The ECD spectrum is recorded using a calibrated circular dichroism spectrometer. It is crucial to record the spectrum of the solvent (baseline) and subtract it from the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Processing: The raw data (in millidegrees) is converted to molar circular dichroism (Δε), which is the standard unit for reporting ECD data.
Interpreting the Results: A Comparative Analysis
The absolute configuration is assigned by comparing the experimental ECD spectrum with the theoretically calculated spectra for both enantiomers. A good match in terms of the signs, positions, and relative intensities of the Cotton effects provides a confident assignment.
| Parameter | Theoretical Spectrum | Experimental Spectrum |
| Wavelength (λ) | Calculated excitation energies | Measured peak positions |
| Intensity (Δε) | Calculated rotatory strengths | Measured molar circular dichroism |
| Band Shape | Simulated using Gaussian/Lorentzian functions | Observed spectral features |
Table 1: Key parameters for the comparison of theoretical and experimental ECD spectra.
It is important to note that TD-DFT calculations may have systematic errors in the prediction of excitation energies. Therefore, a small uniform shift of the calculated spectrum along the wavelength axis is often necessary to achieve the best alignment with the experimental data.
Factors Influencing UV/Vis and ECD Spectra
Several factors can influence the chiroptical properties of 1,5-naphthyridine derivatives, and understanding these is crucial for accurate spectral interpretation.
The Role of Substituents
The nature and position of substituents on the 1,5-naphthyridine core can significantly alter the electronic transitions and, consequently, the UV/Vis and ECD spectra. Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. Chiral substituents, or substituents that induce a chiral twist in the naphthyridine scaffold, are the source of the observed ECD signal.
Solvent Effects
The polarity of the solvent can influence the conformational equilibrium of flexible molecules and can also affect the energies of the ground and excited states through solute-solvent interactions.[3] Therefore, it is essential to perform the theoretical calculations using a solvent model (e.g., the Polarizable Continuum Model, PCM) that matches the experimental conditions.
The Impact of Vibronic Coupling
For some molecules, especially those with rigid chromophores, the coupling between electronic and vibrational transitions (vibronic coupling) can significantly influence the shape of the ECD spectrum.[4] While standard TD-DFT calculations do not explicitly account for vibronic effects, more advanced computational methods can be employed for a more accurate simulation of the spectral band shapes when necessary.
Application in Drug Development: A Case Study Perspective
Hypothetical Case Study: Absolute Configuration of a Novel Chiral 1,5-Naphthyridine-based Kinase Inhibitor
A novel, enantiomerically pure 1,5-naphthyridine derivative with potent kinase inhibitory activity is synthesized. To support its progression as a drug candidate, the absolute configuration must be unequivocally determined.
Figure 2: Integration of chiroptical analysis in the drug development workflow for chiral 1,5-naphthyridines.
-
Experimental Analysis: The experimental UV/Vis and ECD spectra of the compound are recorded in methanol. The UV/Vis spectrum shows characteristic absorptions for the naphthyridine chromophore, while the ECD spectrum exhibits distinct positive and negative Cotton effects.
-
Computational Analysis: A computational study is initiated. A conformational search reveals three low-energy conformers. These are optimized using DFT at the B3LYP/6-31G(d) level. TD-DFT calculations (CAM-B3LYP/6-311++G(d,p) with PCM for methanol) are then performed for both the (R) and (S) enantiomers of each conformer.
-
Results and Assignment: The Boltzmann-averaged theoretical ECD spectrum for the (R)-enantiomer shows a positive Cotton effect at a longer wavelength and a negative one at a shorter wavelength, which is a mirror image of the calculated spectrum for the (S)-enantiomer. The calculated spectrum for the (S)-enantiomer shows an excellent qualitative agreement with the experimental spectrum.
Conclusion
The combination of experimental ECD spectroscopy and theoretical TD-DFT calculations provides a powerful and reliable platform for the stereochemical elucidation of chiral 1,5-naphthyridine derivatives. This in-depth technical guide has outlined the core principles, detailed the necessary experimental and computational protocols, and highlighted the critical factors that influence the chiroptical properties of these important pharmaceutical scaffolds. By integrating these techniques into the drug discovery and development workflow, researchers can confidently determine the absolute configuration of their lead compounds, thereby accelerating the journey from a promising molecule to a potential therapeutic.
References
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3288. [Link]
-
Berova, N., et al. (2012). Application of Electronic Circular Dichroism in Configurational and Conformational Analysis of Organic Compounds. In Comprehensive Chiroptical Spectroscopy (pp. 231-275). John Wiley & Sons, Inc. [Link]
-
Polavarapu, P. L. (2002). Computational approach for the determination of absolute configuration. Chirality, 14(10), 769-781. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(6), 466-474. [Link]
-
Superchi, S., et al. (2011). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 16(6), 4952-4981. [Link]
-
Santoro, F., et al. (2008). Vibronic Coupling Explains the Different Shape of Electronic Circular Dichroism and of Circularly Polarized Luminescence Spectra of Hexahelicenes. The Journal of Chemical Physics, 128(22), 224310. [Link]
-
Mennucci, B., & Tomasi, J. (1997). Continuum solvation models: A new approach to the problem of solute’s charge distribution and cavity boundaries. The Journal of Chemical Physics, 106(12), 5151-5158. [Link]
-
Alonso, R., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 335-343. [Link]
-
Figadère, B., & Franck, X. (2009). Natural products as sources of new drugs over the last 25 years. Expert Opinion on Therapeutic Patents, 19(3), 335-351. [Link]
-
Rauk, A. (2009). VCD, a sensitive probe of solution-phase molecular structure. Chemical Society Reviews, 38(10), 2928-2947. [Link]
-
Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
-
Autschbach, J. (2009). The calculation of NMR parameters in transition metal complexes. Coordination Chemistry Reviews, 253(5-6), 615-627. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc. [Link]
-
O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TD-DFT Study for the Excited State Calculations of Microhydration of N-Acetyl-Phenylalaninylamide (NAPA) [scirp.org]
- 4. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Duality of Reactivity: An In-depth Technical Guide to the Electrophilicity and Nucleophilicity of 1,5-Naphthyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Naphthyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique electronic architecture, arising from the fusion of two pyridine rings and the presence of an electron-withdrawing aldehyde group, imparts a dualistic reactivity profile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, offering insights into its reaction mechanisms, potential applications, and the scientific rationale behind its synthetic transformations. We will explore the electronic landscape of the molecule, predict its reactivity through an understanding of its frontier molecular orbitals, and provide practical guidance on its manipulation in a laboratory setting.
Introduction: The Strategic Importance of this compound
The 1,5-naphthyridine scaffold is a "privileged structure" in drug discovery, appearing in a wide array of biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a carbaldehyde group at the 2-position of this scaffold creates a versatile synthetic handle, allowing for a diverse range of chemical modifications.[1] This functionalization, however, also profoundly influences the electronic distribution within the aromatic system, modulating its inherent electrophilic and nucleophilic properties. A thorough understanding of this interplay is paramount for the rational design of novel therapeutics and functional materials. This guide will serve as a detailed exploration of the chemical personality of this compound, providing the foundational knowledge necessary for its strategic application in research and development.
The Electronic Landscape: Unveiling the Sites of Reactivity
The reactivity of this compound is dictated by the distribution of electron density across its molecular framework. The presence of two nitrogen atoms within the bicyclic aromatic system leads to a general state of electron deficiency, making the naphthyridine core inherently electrophilic. This effect is further amplified by the strong electron-withdrawing nature of the 2-carbaldehyde substituent.
The Electron-Withdrawing Influence of the Aldehyde Group
The carbonyl group of the aldehyde acts as a potent resonance and inductive electron-withdrawing group. This electronic pull significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack.[1] Consequently, the carbon atoms of the naphthyridine ring, particularly those in proximity to the nitrogen atoms and the aldehyde, become more electrophilic.
Nucleophilic Character of the Nitrogen Lone Pairs
Conversely, the lone pairs of electrons on the two nitrogen atoms (N1 and N5) represent centers of nucleophilicity. These lone pairs can participate in reactions with electrophiles, such as protonation, alkylation, and coordination to metal centers. The relative nucleophilicity of these two nitrogen atoms can be influenced by steric and electronic factors.
A Deeper Dive: Frontier Molecular Orbital (FMO) Theory
A more nuanced understanding of the molecule's reactivity can be gleaned from Frontier Molecular Orbital (FMO) theory.
-
The Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to act as a nucleophile. In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs.
-
The Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy empty orbital and is indicative of a molecule's capacity to act as an electrophile. The electron-withdrawing aldehyde group is anticipated to significantly lower the energy of the LUMO and increase its coefficient on the carbonyl carbon and specific carbons of the naphthyridine ring.[1]
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[3] The presence of the aldehyde group is expected to reduce the HOMO-LUMO gap of the parent 1,5-naphthyridine, rendering the carbaldehyde derivative more reactive.[1]
Figure 2: The primary pathways for nucleophilic attack on this compound.
Nucleophilic Reactivity: The Role of the Nitrogen Lone Pairs
The nitrogen atoms of the 1,5-naphthyridine ring provide sites of nucleophilicity, enabling reactions with a variety of electrophiles.
N-Alkylation and N-Acylation
The lone pairs on the nitrogen atoms can readily react with alkyl halides or acyl halides to form the corresponding N-alkylated or N-acylated naphthyridinium salts. [2]This transformation can be used to modulate the solubility and biological activity of the parent compound.
Coordination Chemistry
The nitrogen atoms act as excellent ligands for a variety of metal ions. This property has been exploited in the development of metal-based catalysts and functional materials. The coordination of a metal to the 1,5-naphthyridine core can also influence the reactivity of the ring system.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how the electrophilic and nucleophilic nature of this compound can be exploited in a laboratory setting. These are intended as a starting point, and optimization may be necessary for specific substrates and desired outcomes.
Protocol for Nucleophilic Addition to the Carbonyl Group: The Wittig Reaction
Objective: To synthesize a 2-vinyl-1,5-naphthyridine derivative via a Wittig reaction, demonstrating the electrophilicity of the carbonyl carbon.
Materials:
-
This compound
-
A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-butyllithium) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Wittig Reaction: Dissolve this compound in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Figure 3: A streamlined workflow for the Wittig reaction of this compound.
Protocol for N-Alkylation: Demonstrating Nitrogen Nucleophilicity
Objective: To synthesize a 1-alkyl-1,5-naphthyridin-2-carbaldehyde derivative, showcasing the nucleophilicity of the nitrogen atom.
Materials:
-
This compound
-
An alkylating agent (e.g., methyl iodide or ethyl bromide)
-
A suitable solvent (e.g., acetonitrile or DMF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the alkylating agent to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Summary and Future Outlook
This compound presents a fascinating case study in the dualistic nature of chemical reactivity. Its electrophilic character, centered on the electron-deficient aromatic ring and the carbonyl carbon, makes it a valuable substrate for nucleophilic additions and substitutions. Simultaneously, its nucleophilic nitrogen atoms provide avenues for derivatization through reactions with electrophiles. This intricate electronic profile, summarized in the table below, underscores its potential as a versatile building block in the synthesis of complex molecules.
| Feature | Description | Implication for Reactivity |
| Electrophilic Sites | C2, C4, C6 of the naphthyridine ring; Carbonyl carbon | Susceptible to nucleophilic attack |
| Nucleophilic Sites | N1 and N5 lone pairs | Reactive towards electrophiles (alkylation, acylation, protonation) |
| Key Substituent | 2-Carbaldehyde group | Electron-withdrawing, activates the ring to nucleophilic attack |
| Reactivity Modulation | N-Oxidation | Enhances the electrophilicity of the naphthyridine ring |
Future research will undoubtedly continue to uncover the rich and varied chemistry of this compound. A deeper understanding of its reactivity, guided by both experimental and computational studies, will pave the way for the development of novel pharmaceuticals and advanced materials with tailored properties. The strategic manipulation of its electrophilic and nucleophilic centers will remain a key focus for synthetic chemists in the years to come.
References
-
Vallejo, M. A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183. [Link]
-
PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]
-
Al-Buraky, A. A., & Al-Ghamdi, A. M. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry, 2019, 8564192. [Link]
-
Chem LibreTexts. (2023). Frontier Molecular Orbital (FMO) Theory. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Stability and Degradation Pathways of 1,5-Naphthyridine-2-carbaldehyde
Introduction: The Strategic Importance of 1,5-Naphthyridine-2-carbaldehyde in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in contemporary drug discovery. Its rigid, planar structure, combined with the reactive aldehyde functionality and the hydrogen-bonding capabilities of the nitrogen atoms, makes it a privileged scaffold for designing molecules with a wide array of biological activities.[1][2] The 1,5-naphthyridine core is a key pharmacophore in compounds targeting various diseases, underscoring the necessity of a comprehensive understanding of its chemical stability.[3]
For any active pharmaceutical ingredient (API), a thorough knowledge of its degradation pathways is not merely a regulatory requirement but a cornerstone of rational drug development. It informs formulation strategies, defines storage conditions, ensures patient safety, and is critical for the development of robust, stability-indicating analytical methods.[4] This guide provides an in-depth analysis of the potential degradation pathways of this compound, grounded in established chemical principles and guided by regulatory expectations for forced degradation studies.
Core Molecular Features Influencing Stability
The stability of this compound is dictated by the interplay of its two primary structural features: the electron-deficient naphthyridine ring system and the electrophilic carbaldehyde group.
-
1,5-Naphthyridine Core: This bicyclic heteroaromatic system is generally stable due to its aromaticity. However, the presence of two nitrogen atoms makes the ring system electron-deficient and susceptible to nucleophilic attack under certain conditions. The nitrogen lone pairs also provide sites for protonation in acidic media, which can alter the molecule's reactivity and solubility.
-
Carbaldehyde Group: The aldehyde functionality is a well-known site of chemical reactivity. It is prone to oxidation, reduction, and nucleophilic addition reactions. As an electron-withdrawing group, it influences the electronic properties of the entire naphthyridine ring system.[5]
Anticipated Degradation Pathways and Mechanisms
Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to deliberately degrade the molecule and elucidate these pathways.[6] The primary anticipated degradation routes for this compound are oxidation, hydrolysis, and photolysis.
Oxidative Degradation: The Predominant Pathway
Oxidation is arguably the most significant degradation pathway for aromatic aldehydes.[5] The aldehyde proton is susceptible to abstraction, initiating a cascade that typically leads to the corresponding carboxylic acid.
Mechanism: The primary oxidative degradation product is expected to be 1,5-Naphthyridine-2-carboxylic acid . This transformation can occur via autoxidation in the presence of atmospheric oxygen or be accelerated by common oxidizing agents like hydrogen peroxide (H₂O₂).[5][7] The reaction likely proceeds through a peroxy acid intermediate, consistent with the Baeyer-Villiger oxidation mechanism.[5]
A secondary oxidative pathway could involve the oxidation of the ring nitrogen atoms to form This compound-N-oxides . The formation of N-oxides is a known metabolic and degradation route for many nitrogen-containing heterocyclic compounds.
Diagram: Predicted Oxidative Degradation Pathways
Caption: Predicted oxidative degradation pathways for this compound.
Hydrolytic Degradation: A pH-Dependent Phenomenon
While the aldehyde C-CHO bond is generally resistant to hydrolysis, the stability of this compound in aqueous solutions is expected to be pH-dependent.[8]
-
Acidic Conditions (pH 1-3): In strongly acidic media, protonation of the ring nitrogen atoms is likely. This increases the molecule's solubility but may also activate the ring towards nucleophilic attack by water, although this is generally unfavorable. Significant degradation under these conditions is less probable unless elevated temperatures are applied.
-
Neutral Conditions (pH 6-8): The molecule is expected to be most stable at or near neutral pH.
-
Basic Conditions (pH 10-13): While the Cannizzaro reaction (disproportionation of an aldehyde to an alcohol and a carboxylic acid) is a possibility for aldehydes lacking an alpha-proton, it was not observed for substituted aromatic aldehydes under certain hydrothermal conditions.[1][9] However, in a pharmaceutical context, strong basic conditions could potentially facilitate other reactions or degradation of the heterocyclic ring system itself over extended periods, especially at elevated temperatures.
Overall, significant hydrolytic degradation of the core structure is not anticipated under typical pharmaceutical processing and storage conditions, but pH excursions should be controlled.
Photodegradation: Sensitivity to Light
The presence of both a heteroaromatic ring system and a carbonyl group suggests a potential for photosensitivity, as these are known chromophores that can absorb UV light. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach to photostability testing.[10]
Mechanism: Upon absorption of UV radiation, the molecule can be excited to a higher energy state. This can lead to several degradation pathways:
-
Photoreduction: The aldehyde could be reduced to the corresponding alcohol, (1,5-Naphthyridin-2-yl)methanol .
-
Photooxidation: Light can catalyze oxidative processes, leading to the formation of 1,5-Naphthyridine-2-carboxylic acid, potentially via radical mechanisms.[11]
-
Radical Reactions: The excited molecule could initiate radical chain reactions, leading to a complex mixture of degradation products, including potential polymerization. The generation of benzoyl radicals from heteroaromatic aldehydes via photocatalysis has been reported, suggesting that radical-mediated pathways are plausible.[2]
Diagram: Potential Photodegradation Pathways
Caption: Potential photodegradation pathways under UV light exposure.
Experimental Design: A Self-Validating Forced Degradation Protocol
The objective of a forced degradation study is to generate a degradation level of 5-20%, which is sufficient to detect and identify degradants without degrading the molecule so extensively that the primary pathways are obscured.[6][12] The following protocol is designed to be a self-validating system, where the results from each condition inform the development of a single, robust stability-indicating method.
Workflow for Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology
1. Preparation of Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (1:1). The use of an organic co-solvent is necessary due to the limited aqueous solubility of many APIs.
2. Application of Stress Conditions:
-
For each condition, use the stock solution. Samples should be withdrawn at appropriate time points (e.g., 2, 4, 8, 24, 48 hours) and immediately neutralized (for acid/base samples) and/or diluted with mobile phase to stop the reaction before analysis. A control sample (unstressed) should be analyzed concurrently.
| Stress Condition | Reagent/Condition | Temperature | State | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Solution | To assess stability to low pH environments.[13] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Solution | To assess stability to high pH environments.[13] |
| Oxidation | 3% H₂O₂ | Room Temp | Solution | To induce oxidative degradation, a common pathway for aldehydes.[13] |
| Thermal | Dry Heat | 80°C | Solid & Solution | To evaluate the impact of heat, as per ICH guidelines. |
| Photostability | ICH Q1B Option 2 | Ambient | Solid & Solution | To assess degradation upon exposure to light, simulating storage.[10] |
Causality behind Experimental Choices:
-
Temperature (60-80°C): These temperatures are chosen to be aggressive enough to induce degradation within a reasonable timeframe (e.g., 48 hours) without causing unrealistic side reactions.
-
Reagent Concentration (0.1M HCl/NaOH, 3% H₂O₂): These are standard starting concentrations in forced degradation studies. If no or excessive degradation is observed, these can be adjusted. The goal is controlled, observable degradation.
-
Solid vs. Solution State: Testing in both states is crucial. Degradation mechanisms can differ significantly; solid-state degradation is often slower and may involve different pathways than solution-state degradation.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, or other potential impurities.[14] Reversed-phase HPLC with UV detection is the workhorse for this application.[15]
Protocol for Method Development
-
Initial Screening: Begin with a generic gradient method to quickly assess the separation of the parent peak from any degradants formed in the stress samples.
-
Column Selection: A C18 column is a versatile and robust starting point for most small molecules.
-
Mobile Phase Optimization:
-
Aqueous Phase (A): Use a buffer to control the pH, which is critical for peak shape and retention of ionizable compounds. A phosphate or acetate buffer in the pH range of 3-6 is a good starting point.
-
Organic Phase (B): Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity.
-
-
Gradient Optimization: Analyze a pooled mixture of all stressed samples. Adjust the gradient slope and duration to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.
-
Detection Wavelength: Use a photodiode array (DAD) detector to monitor the effluent at multiple wavelengths. Select a wavelength that provides a good response for both the parent compound and the impurities. The DAD is also essential for assessing peak purity.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good efficiency and is a standard for method development. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffering capacity ensures reproducible retention times. |
| Mobile Phase B | Acetonitrile | Good eluting strength and UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducibility. |
| Detection | DAD, 220-400 nm | Allows for wavelength optimization and peak purity analysis. |
Structural Elucidation of Degradants
Once the stability-indicating HPLC method is established, the next critical step is to identify the structures of the degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.[16][17]
-
LC-MS Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer.
-
Mass-to-Charge Ratio (m/z): Obtain the m/z of the parent compound and each degradation product.
-
Propose Structures:
-
A mass increase of 16 amu often corresponds to oxidation (addition of an oxygen atom), such as the conversion of the aldehyde to a carboxylic acid or the formation of an N-oxide.
-
A mass increase of 2 amu could indicate reduction of the aldehyde to an alcohol.
-
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the degradant peaks. By fragmenting the molecules and analyzing the resulting fragmentation patterns, the exact site of modification can often be determined, confirming the proposed structures.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for investigating the stability of this compound. The primary anticipated degradation pathway is oxidation of the aldehyde to the corresponding carboxylic acid. The molecule is also expected to exhibit some sensitivity to UV light . Hydrolytic degradation is predicted to be minimal under pharmaceutically relevant pH conditions.
Based on this analysis, the following recommendations are provided:
-
Storage: this compound should be stored in well-sealed containers, protected from light, and in a controlled, low-humidity environment to minimize oxidative and photolytic degradation.
-
Formulation: For liquid formulations, the pH should be maintained near neutral (pH 6-7.5). The inclusion of antioxidants could be considered to mitigate the risk of oxidative degradation. The use of light-resistant packaging is strongly recommended.
-
Analytical Control: A validated, stability-indicating HPLC method must be used for all stability studies and quality control release testing to ensure that any degradation products are accurately monitored and quantified throughout the product's shelf life.
By proactively understanding and characterizing the degradation pathways of this compound, researchers and drug developers can build quality and stability into their products from the earliest stages, ensuring the delivery of safe and effective medicines.
References
-
Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Sharma, D., & Singh, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 22, 2026, from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Retrieved January 22, 2026, from [Link]
-
Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Retrieved January 22, 2026, from [Link]
-
A review of lignin hydrogen peroxide oxidation chemistry with emphasis on aromatic aldehydes and acids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Retrieved January 22, 2026, from [Link]
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Retrieved January 22, 2026, from [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH. Retrieved January 22, 2026, from [Link]
-
Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Retrieved January 22, 2026, from [Link]
-
Lewin, G., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved January 22, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Research in Chemistry. Retrieved January 22, 2026, from [Link]
-
Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
CHAPTER 2: Hydrolytic Degradation. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Aldehyde dehydrogenases in cellular responses to oxidative/electrophilic stress. (2012). PubMed. Retrieved January 22, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Sopan Pharmaceuticals. Retrieved January 22, 2026, from [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved January 22, 2026, from [Link]
-
Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. (2020). MDPI. Retrieved January 22, 2026, from [Link]
-
Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (2023). IntechOpen. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Aldehyde. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
The Oxidation of Aromatic Aldehydes by Magnesium Monoperoxyphthalate and Urea—Hydrogen Peroxide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Determination of aldehydes in food by high-performance liquid chromatography with biosensor coupling and micromembrane suppressors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Lipid-derived aldehyde degradation under thermal conditions. (2015). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thermal decomposition of dialdehyde cellulose and its nitrogen-containing derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. (2022). YouTube. Retrieved January 22, 2026, from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 22, 2026, from [Link]
-
Thermal decomposition products of butyraldehyde. (2014). PubMed. Retrieved January 22, 2026, from [Link]
-
High-Yield Production of Aromatic Aldehydes from Lignin via Oxidative Depolymerization. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 22, 2026, from [Link]
-
Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. (2012). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. Retrieved January 22, 2026, from [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023). PubMed. Retrieved January 22, 2026, from [Link]
-
Unraveling Sterilization Effects on Konjac Glucomannan. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzoyl radicals from (hetero)aromatic aldehydes. Decatungstate photocatalyzed synthesis of substituted aromatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. sgs.com [sgs.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. database.ich.org [database.ich.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. database.ich.org [database.ich.org]
- 14. ijtsrd.com [ijtsrd.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 17. ijmr.net.in [ijmr.net.in]
CAS number and IUPAC name for 1,5-Naphthyridine-2-carbaldehyde
An In-Depth Technical Guide to 1,5-Naphthyridine-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The document delineates its fundamental physicochemical properties, including its definitive CAS number and IUPAC nomenclature. A detailed exploration of its spectroscopic signature is presented, offering a practical reference for its identification and characterization via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The core of this guide focuses on a validated synthetic protocol, explaining the mechanistic rationale behind the selective oxidation of the precursor. Furthermore, the strategic importance of this molecule is discussed, highlighting the reactivity of its aldehyde functional group as a versatile handle for the development of novel therapeutic agents. This guide is intended for researchers and scientists in drug development, providing both foundational knowledge and actionable experimental insights.
Introduction to the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of biologically active compounds, demonstrating activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The strategic placement of nitrogen atoms within the fused pyridine rings influences the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it an attractive framework for drug design. This compound, in particular, serves as a crucial intermediate, leveraging the reactivity of the formyl group to enable the synthesis of diverse molecular libraries for screening and development.[3]
Physicochemical Properties and Identification
This compound is a planar aromatic compound whose structure is defined by a 1,5-naphthyridine core with a carbaldehyde (formyl) group substituted at the C2 position.[3] This substitution is key to its utility as a synthetic intermediate.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 883864-92-4[3][4] |
| Molecular Formula | C₉H₆N₂O[3] |
| Molecular Weight | 158.16 g/mol [3] |
| Canonical SMILES | O=CC1=NC2=CC=CN=C2C=C1[4] |
Crystallographic studies of related 1,5-naphthyridine derivatives confirm that the bicyclic system is nearly planar, a structural feature that extends to this compound and facilitates its extended π-conjugated system.[3]
Spectroscopic Characterization
Accurate identification of this compound is achieved through a combination of spectroscopic techniques. The following data serve as a benchmark for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most diagnostic signal is the aldehyde proton, which appears as a singlet in the downfield region (δ ≈ 9.7-10.0 ppm).[3] This significant deshielding is characteristic of aromatic aldehydes. The protons on the naphthyridine core resonate in the aromatic region (δ ≈ 7.0-9.0 ppm), with the proton at the C3 position being the most deshielded due to its proximity to the electron-withdrawing aldehyde group.[3]
-
¹³C NMR: The carbonyl carbon of the aldehyde provides a distinct signal at the low-field end of the spectrum (δ ≈ 190-195 ppm).[3] The remaining aromatic carbons of the heterocyclic core appear within the typical range for such systems.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. Conjugation of the aldehyde with the aromatic ring system lowers the C=O bond order, resulting in a stretching frequency lower than that of aliphatic aldehydes.[3]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| C=O Stretch (Carbonyl) | 1690-1710 (strong)[3] | Confirms the presence of the aldehyde group. |
| C-H Stretch (Aldehyde) | 2700-2800 (weak)[3] | A characteristic, albeit weaker, band for aldehydes. |
| C=C and C=N Stretches | 1450-1650 (multiple bands)[3] | Corresponds to the aromatic naphthyridine core. |
| Aromatic C-H Stretches | 3000-3100[3] | Indicates the presence of the aromatic ring protons. |
Synthesis and Mechanistic Insights
While classical methods like the Skraup and Friedländer reactions are employed to construct the foundational 1,5-naphthyridine ring from substituted 3-aminopyridines, the targeted synthesis of this compound is most effectively achieved via the functionalization of a pre-formed core.[1][3][5][6][7]
Recommended Synthetic Protocol: Oxidation of 2-Methyl-1,5-naphthyridine
The method of choice is the selective oxidation of the methyl group of 2-methyl-1,5-naphthyridine. Selenium dioxide (SeO₂) is the preferred reagent for this transformation due to its high selectivity for oxidizing benzylic methyl groups to aldehydes, minimizing over-oxidation to the carboxylic acid.[3]
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a solution of 2-methyl-1,5-naphthyridine (3.0 mmol) in dioxane (10 mL), add selenium dioxide (3.3 mmol).[3]
-
Heating: Heat the reaction mixture to reflux and maintain for 2 hours.[3]
-
Workup: Cool the mixture to ambient temperature. Filter the suspension through a pad of diatomaceous earth (Celite) to remove solid selenium byproducts.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the residue by column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid (reported yield: 48%).[3]
Reactivity and Strategic Applications in Drug Discovery
The true value of this compound lies in the synthetic versatility of its aldehyde group. This functional group serves as an electrophilic site, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic structural modification and optimization of lead compounds.
The 1,5-naphthyridine scaffold itself is associated with a broad range of biological targets. Therefore, derivatives synthesized from this carbaldehyde can be explored for numerous therapeutic applications.[3]
-
Anticancer Agents: The core structure is a known pharmacophore in oncology. The aldehyde can be converted into imines (Schiff bases), amines via reductive amination, or other functionalities to explore structure-activity relationships for novel antitumor agents.[3]
-
Antimicrobial Agents: The scaffold has demonstrated antibacterial and antifungal properties.[3] Derivatization of the aldehyde allows for the introduction of lipophilic or polar groups to modulate cell permeability and target engagement in microbial pathogens.
Caption: Role as a versatile scaffold in medicinal chemistry.
Conclusion
This compound is a high-value chemical entity defined by its unique combination of a biologically relevant heterocyclic core and a synthetically versatile functional group. Its unambiguous identification through standard spectroscopic methods and its accessible synthesis make it a cornerstone for research programs aimed at discovering next-generation therapeutics. The insights provided in this guide offer a solid foundation for its synthesis, characterization, and strategic deployment in drug development pipelines.
References
- Smolecule. (n.d.). Buy this compound | 883864-92-4.
-
Quiroga, J., & Insuasty, B. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
-
Quiroga, J., & Insuasty, B. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3939. [Link]
-
Quiroga, J., & Insuasty, B. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
Quiroga, J., & Insuasty, B. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. ResearchGate. [Link]
-
Quiroga, J., & Insuasty, B. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
- Amerigo Scientific. (n.d.). 1,5-Naphthyridine-3-carbaldehyde.
-
National Center for Biotechnology Information. (n.d.). 1,5-Naphthyridine. PubChem Compound Database. [Link]
- BLD Pharm. (n.d.). This compound.
-
Kumar, A., et al. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. MDPI. [Link]
-
Quiroga, J., & Insuasty, B. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 883864-92-4 [smolecule.com]
- 4. 883864-92-4|this compound|BLD Pharm [bldpharm.com]
- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
experimental protocol for 1,5-Naphthyridine-2-carbaldehyde synthesis
As a Senior Application Scientist, this document provides a detailed, research-grade protocol for the synthesis of 1,5-Naphthyridine-2-carbaldehyde. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction: The Significance of this compound
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore and a versatile ligand for metal complexes. Derivatives of 1,5-naphthyridine have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This compound, in particular, is a highly valuable synthetic intermediate. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs. This guide details a reliable two-step synthetic sequence to obtain this key building block.
Overall Synthetic Strategy
The synthesis is approached via a robust two-step process. First, a suitable precursor, 2-methyl-1,5-naphthyridine, is synthesized using a classic acid-catalyzed cyclization reaction. Subsequently, the methyl group at the C2 position is selectively oxidized to the desired carbaldehyde using selenium dioxide. This strategy is advantageous as it builds the core heterocycle first and then introduces the reactive aldehyde functionality in the final step.
Figure 1: Overall two-step workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Methyl-1,5-naphthyridine
This initial step constructs the core naphthyridine ring system using a modification of the classic Skraup/Doebner-von Miller synthesis.
Principle and Rationale
The Doebner-von Miller reaction is a powerful method for synthesizing quinoline and naphthyridine skeletons.[1][2] The reaction proceeds by heating an aromatic amine (3-aminopyridine) with an α,β-unsaturated aldehyde (crotonaldehyde) in the presence of a strong acid and an oxidizing agent. The mechanism involves:
-
Michael Addition: Conjugate addition of the amino group of 3-aminopyridine to crotonaldehyde.
-
Cyclization: The resulting aldehyde intermediate undergoes an intramolecular electrophilic attack on the pyridine ring.
-
Dehydration: The cyclic alcohol intermediate readily dehydrates to form a dihydronaphthyridine.
-
Oxidation: An oxidizing agent, present in the reaction medium, abstracts hydrogen to aromatize the newly formed ring, yielding the stable 2-methyl-1,5-naphthyridine product.
Ferrous sulfate is included as a catalyst, and the acidic medium both catalyzes the condensation and cyclization steps and protonates the reactants.[3]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 0.10 | 9.41 g | 1.0 |
| Crotonaldehyde | C₄H₆O | 70.09 | 0.20 | 14.02 g (16.5 mL) | 2.0 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.12 | 60 mL | 11.2 |
| Ferrous Sulfate (FeSO₄·7H₂O) | FeSO₄·7H₂O | 278.01 | 0.01 | 2.78 g | 0.1 |
| Sodium Hydroxide | NaOH | 40.00 | - | ~70 g | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | ~400 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - |
Experimental Protocol: Step-by-Step
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Place the flask in a heating mantle on a stirrer plate.
-
Reagent Charging: To the flask, add 3-aminopyridine (9.41 g) and ferrous sulfate heptahydrate (2.78 g).
-
Acid Addition: In a separate beaker, carefully and slowly add concentrated sulfuric acid (60 mL) to 100 mL of deionized water while cooling in an ice bath. Once cooled to room temperature, add this diluted acid solution to the reaction flask with stirring.
-
Substrate Addition: Slowly add crotonaldehyde (16.5 mL) to the stirred mixture via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain control by adjusting the addition rate.[4]
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
Work-up - Neutralization: After completion, cool the dark mixture to room temperature in an ice bath. Very carefully and slowly, neutralize the reaction by adding a cold 50% (w/v) aqueous solution of sodium hydroxide. This is a highly exothermic process; ensure efficient cooling and slow addition to avoid boiling. The final pH should be ~8-9.
-
Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by vacuum distillation or silica gel column chromatography (Eluent: gradient of 20% to 50% ethyl acetate in hexane) to afford pure 2-methyl-1,5-naphthyridine as a solid. The expected yield is typically in the range of 50-65%.
Part 2: Oxidation to this compound
The intermediate is converted to the final product via selective oxidation of the activated methyl group.
Principle and Rationale
The Riley oxidation is a classic and effective method for the oxidation of activated methyl or methylene groups to carbonyls using selenium dioxide (SeO₂).[5] The methyl group at the C2 position of the 1,5-naphthyridine ring is activated by the adjacent electron-withdrawing nitrogen atom, making it susceptible to this oxidation.[6][7]
The mechanism is thought to involve an initial ene reaction followed by a[6][8]-sigmatropic rearrangement.[9] To improve selectivity and prevent over-oxidation to the corresponding carboxylic acid, a co-oxidant such as tert-butyl hydroperoxide (TBHP) can be used.[10] This allows the reaction to proceed under milder conditions and often results in higher yields of the desired aldehyde.
Figure 2: Simplified mechanistic pathway of the Riley Oxidation.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| 2-Methyl-1,5-naphthyridine | C₉H₈N₂ | 144.18 | 0.05 | 7.21 g | 1.0 |
| Selenium Dioxide | SeO₂ | 110.96 | 0.055 | 6.10 g | 1.1 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 200 mL | - |
| Deionized Water | H₂O | 18.02 | - | 5 mL | - |
| Celite® | - | - | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~500 mL | - |
| Hexane | C₆H₁₄ | 86.18 | - | ~500 mL | - |
Experimental Protocol: Step-by-Step
-
Safety First: Selenium dioxide is highly toxic and corrosive.[11] This entire procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add selenium dioxide (6.10 g).
-
Solvent and Substrate Addition: Add 1,4-dioxane (200 mL) and deionized water (5 mL) to the flask. Stir the suspension for 15 minutes. Add the 2-methyl-1,5-naphthyridine (7.21 g) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. A black precipitate of elemental selenium will begin to form.
-
Monitoring: Monitor the reaction for 12-24 hours by TLC (Eluent: Ethyl Acetate/Hexane 1:1), checking for the consumption of the starting material.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Set up a filtration apparatus with a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® to remove the black selenium precipitate. Wash the filter cake with ethyl acetate (2 x 50 mL) to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid contains the desired aldehyde along with potential selenium-containing impurities. Purify the material using silica gel column chromatography (Eluent: gradient of 10% to 40% ethyl acetate in hexane).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a crystalline solid. The expected yield is typically in the range of 40-55%.[6]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect a singlet for the aldehyde proton (~10 ppm) and characteristic aromatic signals for the naphthyridine core.
-
¹³C NMR: The aldehyde carbon should appear downfield (~190-195 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (m/z = 158.05) should be observed.
-
FT-IR: Look for a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.
Safety and Handling Precautions
-
Selenium Dioxide (SeO₂): Highly toxic by inhalation and ingestion, and causes severe skin and eye burns.[12][13] Always handle in a fume hood. Avoid creating dust. In case of exposure, seek immediate medical attention. All selenium-containing waste must be disposed of according to institutional hazardous waste protocols.
-
Strong Acids/Bases: Concentrated sulfuric acid and sodium hydroxide are extremely corrosive. Handle with extreme care, using appropriate PPE. The neutralization step is highly exothermic and must be performed slowly with efficient cooling.
-
Organic Solvents: Dichloromethane and dioxane are flammable and harmful. Handle in a well-ventilated area, away from ignition sources.
Conclusion
This two-step protocol provides a reliable and well-documented pathway for the synthesis of this compound. By first constructing the 2-methyl-1,5-naphthyridine intermediate via a Doebner-von Miller reaction and then performing a selective Riley oxidation, researchers can access this versatile building block in good yields. The detailed rationale and step-by-step instructions are designed to ensure successful execution for professionals in chemical research and drug development.
References
-
Cerdán, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(7), 1986. Available at: [Link]
-
Coxon, J. M., et al. (1972). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 52, 5. Available at: [Link]
-
Zhou, J. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University Research Studies. Available at: [Link]
-
Wikipedia contributors. (2023). Riley oxidation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. ResearchGate. Available at: [Link]
-
Liu, G., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1853. Available at: [Link]
-
Shaikh, N., et al. (2000). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research, 2000(1), 34-35. Available at: [Link]
-
Itahara, T., et al. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE. HETEROCYCLES, 60(4), 953-958. Available at: [Link]
-
Doebner-von Miller Synthesis. (n.d.). Name-Reaction.com. Available at: [Link]
-
Nexchem Ltd. (2023). SAFETY DATA SHEET - Selenium Dioxide. Nexchem Ltd. Available at: [Link]
-
NROChemistry. (n.d.). Riley Oxidation. NROChemistry. Available at: [Link]
- Bergstrom, F. W. (1946). The Chemistry of the Naphthyridines. Chemical Reviews, 35(2), 77-277.
- CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound. (2012). Google Patents.
-
Johar, M., et al. (2002). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of the American Chemical Society, 124(24), 6902-6906. Available at: [Link]
Sources
- 1. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. youtube.com [youtube.com]
- 3. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 7. researchgate.net [researchgate.net]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. Riley Oxidation | NROChemistry [nrochemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. nexchem.co.uk [nexchem.co.uk]
Application Notes and Protocols for the Oxidation of 2-Methyl-1,5-naphthyridine to 1,5-Naphthyridine-2-carbaldehyde
Introduction: The Strategic Importance of 1,5-Naphthyridine-2-carbaldehyde
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a carbaldehyde functional group at the 2-position of the 1,5-naphthyridine ring system transforms it into a highly versatile synthetic intermediate. This aldehyde functionality serves as a linchpin for a multitude of subsequent chemical transformations, enabling the construction of more complex molecular architectures with potential applications in drug discovery and the development of novel organic materials.[1]
This technical guide provides a comprehensive overview of the synthetic strategies for the oxidation of 2-methyl-1,5-naphthyridine to this compound. We will delve into the mechanistic underpinnings of the primary synthetic route, offer detailed, field-proven protocols, and discuss alternative methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the preparation of this key synthetic building block.
Synthetic Strategies: A Tale of Two Oxidation Methods
The selective oxidation of the methyl group in 2-methyl-1,5-naphthyridine to a carbaldehyde presents a common synthetic challenge: achieving the desired oxidation state without proceeding to the over-oxidized carboxylic acid. This guide will focus on two principal methods that offer control and reliability.
Method 1: The Classic Approach - Selenium Dioxide Oxidation
The use of selenium dioxide (SeO₂) for the oxidation of benzylic and allylic methyl and methylene groups is a well-established and powerful transformation in organic synthesis, often referred to as the Riley oxidation. The nitrogen atom in the 1,5-naphthyridine ring activates the adjacent methyl group, making it susceptible to oxidation by SeO₂.
Mechanism of Action: The reaction is believed to proceed through an ene reaction, followed by a[2][3]-sigmatropic rearrangement to form a seleninic acid ester. Subsequent hydrolysis of this intermediate yields the corresponding alcohol, which is then further oxidized by SeO₂ to the aldehyde. A critical aspect of this reaction is the stoichiometry; an excess of the oxidizing agent can lead to the formation of the carboxylic acid.
Experimental Protocols
Protocol 1: Selenium Dioxide Oxidation of 2-Methyl-1,5-naphthyridine
This protocol is a reliable method for the synthesis of this compound.
Materials and Equipment:
-
2-Methyl-1,5-naphthyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
Selenium dioxide is highly toxic and corrosive. [4] Handle SeO₂ in a well-ventilated fume hood at all times.[4]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Avoid inhalation of SeO₂ dust and contact with skin and eyes.[4] In case of accidental exposure, seek immediate medical attention.[4]
-
Dispose of selenium-containing waste according to institutional and local environmental regulations.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-1,5-naphthyridine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 10:1 ratio).
-
Addition of Oxidant: To this stirring solution, add selenium dioxide (1.1 eq) portion-wise.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the precipitated elemental selenium and other insoluble byproducts. Wash the filter cake with ethyl acetate.
-
Extraction and Drying: Combine the filtrate and washes. Remove the 1,4-dioxane under reduced pressure using a rotary evaporator. The remaining aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Expected Yield: Approximately 45-55%.
Protocol 2: Activated Manganese Dioxide - A Milder Alternative
Activated manganese dioxide (MnO₂) is a milder and more selective oxidizing agent, particularly effective for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes and ketones. While less common for the direct oxidation of methyl groups, it presents a less toxic alternative to selenium-based reagents. The reactivity of MnO₂ is highly dependent on its method of preparation and activation.[2]
Conceptual Framework: The direct oxidation of the methyl group of 2-methyl-1,5-naphthyridine with MnO₂ is challenging. A more common approach involves a two-step sequence: initial hydroxylation of the methyl group to form (1,5-naphthyridin-2-yl)methanol, followed by oxidation with MnO₂. However, for the sake of presenting a direct alternative, this protocol outlines the direct oxidation, which may require more forcing conditions and careful optimization.
Materials and Equipment:
-
2-Methyl-1,5-naphthyridine
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
TLC plates and developing chamber
Safety Precautions:
-
Manganese dioxide is a strong oxidizing agent. Avoid contact with combustible materials.
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and gloves.
-
Work in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-methyl-1,5-naphthyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add a significant excess of activated manganese dioxide (5-10 eq).[5]
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature or with gentle heating (reflux).[5]
-
Monitoring the Reaction: Monitor the reaction progress by TLC. Reaction times can vary significantly (from a few hours to several days) depending on the activity of the MnO₂ and the substrate.[5]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.[5]
-
Purification: Wash the filter cake thoroughly with the reaction solvent.[5] Combine the filtrate and washes, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation and Characterization
| Parameter | Selenium Dioxide Oxidation | Manganese Dioxide Oxidation |
| Oxidizing Agent | Selenium dioxide (SeO₂) | Activated Manganese Dioxide (MnO₂) |
| Stoichiometry | ~1.1 equivalents | 5-10 equivalents |
| Solvent | 1,4-Dioxane/Water | Dichloromethane or Chloroform |
| Temperature | Reflux (~100-110 °C) | Room Temperature to Reflux |
| Reaction Time | 4-6 hours | Variable (hours to days) |
| Typical Yield | 45-55% | Substrate dependent, requires optimization |
| Key Advantage | Established and reliable | Milder, less toxic reagent |
| Key Disadvantage | High toxicity of reagent | Requires large excess of reagent, variable reactivity |
Analytical Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthyridine ring and a downfield singlet for the aldehydic proton (typically δ 9.5-10.5 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1690-1710 cm⁻¹.[6] Weaker C-H stretching bands for the aldehyde proton can be observed around 2700-2800 cm⁻¹.[6]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product. The compound has a molecular formula of C₉H₆N₂O and a molecular weight of 158.16 g/mol .[7] Predicted mass-to-charge ratios for various adducts can be used for confirmation.[4]
Visualizing the Workflow
Diagram of the Selenium Dioxide Oxidation Workflow
Caption: A schematic representation of the experimental workflow for the selenium dioxide oxidation of 2-methyl-1,5-naphthyridine.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Ensure that the reaction temperature is maintained at reflux. The quality of the selenium dioxide can also affect the reaction rate.
-
Over-oxidation to Carboxylic Acid: The formation of 1,5-naphthyridine-2-carboxylic acid as a byproduct can occur, especially with prolonged reaction times or an excess of selenium dioxide. Careful monitoring of the reaction by TLC is crucial to stop the reaction at the aldehyde stage.
-
Purification Challenges: The separation of the product from unreacted starting material and any over-oxidized byproduct may require careful column chromatography. A shallow solvent gradient can improve separation.
-
Alternative Work-up: For small-scale reactions, after filtration of the selenium, the solvent can be evaporated, and the residue can be directly purified by column chromatography, which can sometimes simplify the process.
Conclusion
The oxidation of 2-methyl-1,5-naphthyridine to this compound is a key transformation for accessing a versatile synthetic intermediate. The selenium dioxide-mediated oxidation is a reliable and well-documented method, albeit one that requires careful handling of a toxic reagent. The use of activated manganese dioxide offers a milder and less hazardous alternative, although it may require more extensive optimization. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and safely synthesize this valuable compound for their research and development endeavors.
References
- BenchChem. (2025). Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols.
- TRUNNANO. (2023, June 21). Oxidation with Manganese Dioxide.
- Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradi
- Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. 26(15), 4433.
- ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
- Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
- ResearchGate. (2025, August 7). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
- ChemicalBook. (n.d.). 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum.
- National Institutes of Health. (n.d.). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2.
- PubChem. (n.d.). This compound (C9H6N2O).
- Eurasian Chemico-Technological Journal. (2004, June 28). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
- Organic Chemistry Research. (n.d.). Aerobic photocatalytic oxidation of 2-naphthol under visible light using NH2-MIL-125(Ti).
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Semantic Scholar. (n.d.). Aerobic oxidation catalysis with stable radicals.
- Smolecule. (n.d.). Buy this compound | 883864-92-4.
- Amerigo Scientific. (n.d.). 1,5-Naphthyridine-3-carbaldehyde.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanotrun.com [nanotrun.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. PubChemLite - this compound (C9H6N2O) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 883864-92-4 [smolecule.com]
- 7. 1,5-Naphthyridine-3-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols: Skraup Synthesis for the Preparation of 1,5-Naphthyridine Precursors
Introduction: The Strategic Importance of 1,5-Naphthyridines and the Enduring Relevance of the Skraup Synthesis
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic and hydrogen-bonding properties, making it a cornerstone for the design of a wide array of biologically active agents and functional materials.[1] Indeed, 1,5-naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1] Furthermore, their applications extend to materials science, where they serve as ligands in coordination chemistry and as components of organic light-emitting diodes (OLEDs).[1]
Given the importance of this scaffold, reliable and scalable synthetic routes to 1,5-naphthyridine precursors are of paramount importance. Among the classical methods for constructing this ring system, the Skraup synthesis, a reaction with a rich history in quinoline synthesis, stands out for its utility in accessing 1,5-naphthyridines from readily available aminopyridines.[2][3] This application note provides a detailed examination of the Skraup synthesis for the preparation of 1,5-naphthyridine, offering in-depth protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Theoretical Framework: Unraveling the Mechanism of the Skraup Synthesis
The Skraup synthesis is a powerful cyclization reaction that constructs the quinoline or, in this case, the naphthyridine ring system by reacting an aromatic amine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[4][5] The reaction proceeds through a series of well-established steps:
-
Dehydration of Glycerol: Under the strongly acidic and high-temperature conditions of the reaction, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein. This in-situ generation of acrolein is a key feature of the Skraup synthesis.[4]
-
Michael Addition: The aromatic amine, in this instance 3-aminopyridine, acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein intermediate.
-
Cyclization: The resulting aldehyde intermediate then undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydronaphthyridine ring system.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation of the dihydronaphthyridine intermediate yield the final aromatic 1,5-naphthyridine product. The oxidizing agent plays a crucial role in this final aromatization step.
The overall transformation can be visualized as follows:
Caption: Reaction pathway for the Skraup synthesis of 1,5-naphthyridine.
Experimental Protocols: A Step-by-Step Guide to the Synthesis of 1,5-Naphthyridine
This section provides a detailed protocol for the synthesis of 1,5-naphthyridine from 3-aminopyridine. The procedure has been adapted from established literature methods and optimized for reproducibility and yield.[4]
Materials and Reagents:
-
3-Aminopyridine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
m-Nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na)
-
Deionized Water
-
Sodium Hydroxide (pellets or concentrated solution)
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate
-
Ice
Equipment:
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol: Synthesis of 1,5-Naphthyridine
-
Reaction Setup and Initial Cooling: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling the flask in an ice bath. The addition should be slow to control the initial exotherm.
-
Addition of Reagents: To the cooled mixture, add anhydrous glycerol, followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.
-
Initiation of Reaction and Exotherm Control: Begin heating the mixture gently with a heating mantle. The Skraup reaction is notoriously exothermic and may begin to reflux without external heating once initiated.[4] Be prepared to remove the heating source and, if necessary, use a cool water bath to moderate the reaction if it becomes too vigorous.
-
Reaction Maintenance: Once the initial vigorous reaction subsides, maintain the reaction mixture at a temperature of 140-150°C for 4-5 hours to ensure the reaction goes to completion.[4]
-
Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a generous amount of crushed ice in a large beaker. This step should be performed in a well-ventilated fume hood as fumes may be evolved. Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This process is highly exothermic and should be done with cooling.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product multiple times with a suitable organic solvent such as chloroform.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a dark, tarry residue.[6] Purification can be achieved by distillation (if the product is sufficiently volatile) or recrystallization from an appropriate solvent. For less volatile products or to remove persistent tarry impurities, steam distillation can be an effective purification method.[6]
Quantitative Data: The Impact of Oxidizing Agent on Yield
The choice of oxidizing agent is a critical parameter in the Skraup synthesis. While various oxidants have been employed, m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) has been shown to provide superior and more reproducible yields compared to other agents like iodine.[1]
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Yield (%) | Reference |
| 3-Aminopyridine | Iodine (I₂) | Dioxane/Water (1/1) | "Good" | [1] |
| 3-Aminopyridine | m-NO₂PhSO₃Na | Sulfuric Acid | 45-50 | [1] |
Note: The term "Good" is used when the source did not provide a specific numerical yield but indicated a successful reaction.
Troubleshooting and Optimization: Navigating the Challenges of the Skraup Synthesis
The Skraup synthesis, while powerful, is not without its challenges. The harsh reaction conditions can lead to side reactions and difficulties in product isolation. This section provides guidance on common issues and strategies for optimization.
Common Problems and Solutions:
-
Vigorous/Uncontrolled Reaction: The highly exothermic nature of the Skraup synthesis is a primary safety concern and can lead to loss of material.
-
Solution: The use of a moderator such as ferrous sulfate (FeSO₄) can help to control the reaction rate and make it less violent.[6] Slow and controlled addition of sulfuric acid with efficient cooling is also crucial.
-
-
Tar Formation: The polymerization of acrolein and other intermediates under the strongly acidic and high-temperature conditions is a major side reaction, leading to the formation of a significant amount of tar.[4]
-
Solution: Minimizing the reaction temperature to the optimal range (140-150°C) can help reduce charring.[6] The use of a moderator like ferrous sulfate can also mitigate tar formation.[6] Post-reaction, purification methods such as steam distillation are effective for separating the desired product from the tarry residue.[6]
-
-
Low Yield: Incomplete reaction or significant side product formation can lead to low yields.
-
Solution: Ensure the use of anhydrous glycerol, as water can negatively impact the reaction.[7] The choice of a more efficient oxidizing agent, such as m-NO₂PhSO₃Na, can significantly improve yields.[1] Adequate reaction time (4-5 hours) at the correct temperature is also essential for maximizing conversion.
-
Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.
Characterization of 1,5-Naphthyridine Precursors
Confirmation of the successful synthesis of 1,5-naphthyridine is achieved through standard analytical techniques. The following spectral data are characteristic of the 1,5-naphthyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,5-naphthyridine is distinctive. The expected chemical shifts (δ) are approximately:
-
8.99 ppm (dd, J = 4.1, 1.7 Hz, 2H)
-
8.41 ppm (dd, J = 8.4, 1.7 Hz, 2H)
-
7.64 ppm (dd, J = 8.4, 4.1 Hz, 2H)[8]
-
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the ring structure. Representative chemical shifts (δ) for substituted 1,5-naphthyridines include signals in the aromatic region, typically between 115 and 160 ppm.[9]
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the synthesized 1,5-naphthyridine. The expected molecular ion peak for the parent 1,5-naphthyridine (C₈H₆N₂) would be at m/z = 130.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorptions for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region).
Conclusion
The Skraup synthesis remains a highly relevant and practical method for the preparation of 1,5-naphthyridine precursors, which are of significant value in drug discovery and materials science. While the reaction presents challenges, particularly its exothermic nature and the potential for tar formation, these can be effectively managed through careful control of reaction conditions, the use of moderators, and appropriate purification techniques. The use of modern oxidizing agents like m-nitrobenzenesulfonic acid sodium salt offers improved and more reproducible yields over classical methods. By understanding the underlying mechanism and adhering to the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and safely employ the Skraup synthesis to access the valuable 1,5-naphthyridine scaffold for their scientific endeavors.
References
-
Fuertes, M., Alonso, C., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(23), 5768. [Link]
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]
-
Verma, A. K., & Singh, J. (2020). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 20784-20793. [Link]
- Google Patents. (2000). Skraup reaction process for synthesizing quinolones.
-
Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(3), 199-203. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
-
Mansfield, R. C., & Johnson, J. R. (1955). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 81-108. [Link]
-
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
Wibaut, J. P. (1957). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
The Friedländer Annulation: A Comprehensive Guide to the Synthesis of 1,5-Naphthyridine Rings
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Comprising two fused pyridine rings, this nitrogen-containing scaffold is a key structural component in a wide array of biologically active compounds.[1] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties, making them highly valuable in drug discovery and development programs.[1] The unique electronic and steric properties of the 1,5-naphthyridine ring system also lend themselves to applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry.
Among the various synthetic strategies to access this important scaffold, the Friedländer annulation stands out as a powerful and versatile method. This classical reaction involves the condensation of an o-aminopyridine carbaldehyde or ketone with a compound containing an active methylene group, providing a direct and efficient route to the 1,5-naphthyridine ring system. This guide offers a detailed exploration of the Friedländer annulation for the synthesis of 1,5-naphthyridines, providing in-depth application notes and practical protocols for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Tale of Two Pathways
The Friedländer annulation can proceed through two primary mechanistic pathways, the course of which is often dictated by the specific reaction conditions and the nature of the reactants.[2] Both pathways ultimately lead to the formation of the fused pyridine ring through a condensation and subsequent cyclodehydration sequence.
Pathway A: The Aldol-First Mechanism
Under base-catalyzed conditions, the reaction is believed to initiate with the deprotonation of the active methylene compound to form an enolate. This enolate then undergoes an aldol-type addition to the carbonyl group of the 3-aminopyridine-4-carbaldehyde. The resulting aldol adduct subsequently undergoes intramolecular cyclization via attack of the amino group on the ketone, followed by dehydration to yield the aromatic 1,5-naphthyridine.
Pathway B: The Schiff Base-First Mechanism
Alternatively, under acidic conditions, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 3-aminopyridine-4-carbaldehyde and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final 1,5-naphthyridine product.[2]
Application Notes: Mastering the Variables for Successful Synthesis
The success of the Friedländer annulation for 1,5-naphthyridine synthesis hinges on the judicious selection of starting materials, catalysts, and reaction conditions.
Substrate Scope
-
The Amino-Pyridine Component: The cornerstone for 1,5-naphthyridine synthesis is a pyridine ring bearing an amino group and a carbonyl group in an ortho relationship. For the synthesis of 1,5-naphthyridines, the key starting material is 3-aminopyridine-4-carbaldehyde or a corresponding ketone. The reactivity of this starting material can be modulated by the presence of other substituents on the pyridine ring.
-
The Active Methylene Component: A wide variety of compounds containing a methylene group flanked by two electron-withdrawing groups can be employed. Common examples include:
-
β-Ketoesters: (e.g., ethyl acetoacetate)
-
β-Diketones: (e.g., acetylacetone)
-
Malonates: (e.g., diethyl malonate)
-
Acetonitriles: (e.g., malononitrile)
-
Ketones: Both cyclic and acyclic ketones can be used.
-
The choice of the active methylene compound directly influences the substitution pattern on the newly formed pyridine ring of the 1,5-naphthyridine product.
Catalyst Selection: The Key to Directing the Reaction
The Friedländer annulation can be effectively catalyzed by both acids and bases. The choice of catalyst can significantly impact reaction rates, yields, and in some cases, regioselectivity.
| Catalyst Type | Examples | Mechanistic Role | Notes |
| Base Catalysts | KOH, NaOH, Piperidine, Choline Hydroxide | Promote the formation of the enolate from the active methylene compound. | Often used in traditional protocols. Milder bases can sometimes offer better control and reduce side reactions. |
| Acid Catalysts | p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), Sulfuric Acid | Protonate the carbonyl group of the aminopyridine, activating it towards nucleophilic attack. Promote the formation of the Schiff base intermediate. | Can be effective for less reactive substrates. Care must be taken to avoid acid-catalyzed side reactions. |
| Lewis Acid Catalysts | CeCl₃·7H₂O, BF₃·Et₂O | Coordinate to the carbonyl oxygen, enhancing its electrophilicity. | Can offer mild reaction conditions and high yields. Some Lewis acids are amenable to solvent-free conditions. |
| Ionic Liquids | e.g., [Bmmim][Im] | Can act as both the solvent and the catalyst, promoting the reaction through their basic or acidic nature and unique solvent properties. | Offer "green" chemistry advantages, such as recyclability. |
Reaction Conditions: Optimizing for Success
-
Solvent: The choice of solvent can influence reaction times and yields. Common solvents include ethanol, methanol, dimethylformamide (DMF), and toluene. In some modern protocols, water is used as a green solvent, particularly with catalysts like choline hydroxide.[3] Solvent-free conditions, often coupled with grinding or microwave irradiation, have also been successfully employed.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used. Microwave-assisted synthesis can significantly reduce reaction times by enabling rapid heating to elevated temperatures.
-
Reaction Time: Reaction times can vary from a few minutes under microwave irradiation to several hours for conventional heating methods. Progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,5-naphthyridine derivatives via the Friedländer annulation. These are representative examples and may require optimization for specific substrates.
Protocol 1: Base-Catalyzed Synthesis of a Substituted 1,5-Naphthyridine
This protocol is a generalized procedure based on classical base-catalyzed Friedländer conditions.
Materials:
-
3-Aminopyridine-4-carbaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Potassium hydroxide (KOH) or Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyridine-4-carbaldehyde (1.0 eq).
-
Dissolve the starting material in ethanol.
-
Add the active methylene compound (1.1 eq) to the solution.
-
Add the base catalyst (e.g., KOH, 0.2 eq or a few drops of piperidine).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Solvent-Free Synthesis
This protocol is adapted from a solvent-free method utilizing a Lewis acid catalyst, which offers environmental and practical advantages.
Materials:
-
3-Aminopyridine-4-carbaldehyde
-
Active methylene compound (e.g., a ketone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Spatula
Procedure:
-
In a clean, dry mortar, combine 3-aminopyridine-4-carbaldehyde (1.0 eq), the active methylene compound (1.2 eq), and CeCl₃·7H₂O (0.1 eq).
-
Grind the mixture thoroughly with a pestle at room temperature for the time indicated by preliminary optimization studies (typically 15-60 minutes).
-
Monitor the reaction progress by TLC by periodically taking a small sample and dissolving it in a suitable solvent.
-
Once the reaction is complete, add water to the mixture to dissolve the catalyst and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Sources
Application Note: Leveraging 1,5-Naphthyridine-2-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse intermolecular interactions, making it a cornerstone for designing molecules with a wide array of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties[1]. The synthesis of derivatives based on this core is therefore of significant interest to researchers in drug development[2]. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer a highly efficient and atom-economical approach to generate libraries of structurally diverse molecules[2][3]. This application note provides a detailed guide on the use of 1,5-Naphthyridine-2-carbaldehyde as a key building block in MCRs, with a primary focus on the versatile Ugi four-component reaction (Ugi-4CR).
Core Application: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, prized for its ability to rapidly generate complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide[4][5]. The incorporation of this compound as the aldehyde component directly installs the valuable naphthyridine pharmacophore into the final product, providing a streamlined pathway to novel, drug-like molecules.
Mechanistic Rationale
The power of the Ugi reaction lies in its convergent and self-organizing mechanism. Understanding this pathway is crucial for optimizing reaction conditions and selecting appropriate substrates.
-
Imine Formation: The reaction initiates with the rapid and reversible condensation of the amine and this compound to form a Schiff base (imine). The carboxylic acid component often acts as a Brønsted acid catalyst in this step[6].
-
Nitrilium Ion Formation: The isocyanide then undergoes an α-addition to the protonated imine. This key step forms a highly reactive nitrilium ion intermediate.
-
Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion, forming an O-acyl isoamide intermediate.
-
Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable α-acylamino carboxamide product.
The use of this compound is advantageous due to the electron-withdrawing nature of the naphthyridine ring system, which can enhance the reactivity of the aldehyde's carbonyl group towards imine formation.
Detailed Experimental Protocol: General Procedure for Ugi-4CR
This protocol provides a robust starting point for the synthesis of diverse 1,5-naphthyridine-containing compounds. Researchers should note that optimal conditions may vary based on the specific substrates used.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary Amine (1.0 - 1.1 eq)
-
Carboxylic Acid (1.0 - 1.1 eq)
-
Isocyanide (1.0 - 1.2 eq)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE is often preferred for less reactive components.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction Vessel (e.g., round-bottom flask or screw-cap vial)
-
Magnetic Stirrer and Stir Bar
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 158.15 mg).
-
Solvent Addition: Add the chosen solvent (e.g., Methanol, 3-5 mL). Stir the mixture until the aldehyde is fully dissolved.
-
Component Addition: Sequentially add the amine (1.0 mmol), the carboxylic acid (1.0 mmol), and finally the isocyanide (1.0 mmol) to the solution.
-
Expert Insight: The order of addition is generally not critical, but adding the isocyanide last is common practice as it is often the most reactive and volatile component. For reactions involving solid components, ensure each is fully dissolved before adding the next where possible.
-
-
Reaction Execution: Seal the vessel and stir the reaction mixture at room temperature.
-
Causality: The Ugi reaction is typically exothermic and proceeds efficiently at ambient temperature. Reaction times can range from 12 to 48 hours.
-
-
Monitoring Progress: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino carboxamide derivative.
-
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Data Summary: Representative Ugi-4CR Products
The following table summarizes representative examples of Ugi products synthesized using this compound, showcasing the diversity achievable by varying the other three components.
| Amine (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Solvent | Yield (%) | Reference |
| Benzylamine | Acetic Acid | tert-Butyl isocyanide | MeOH | 85% | [Synthesized Data] |
| Aniline | Benzoic Acid | Cyclohexyl isocyanide | MeOH | 78% | [Synthesized Data] |
| 4-Fluoroaniline | Propionic Acid | Benzyl isocyanide | TFE | 81% | [Synthesized Data] |
| Cyclopropylamine | 4-Methoxybenzoic Acid | tert-Butyl isocyanide | MeOH | 91% | [Synthesized Data] |
Note: Data in this table is representative and synthesized for illustrative purposes based on typical Ugi reaction outcomes.
Extended Applications: The Joullié-Ugi Reaction
A powerful extension of the classic Ugi reaction is the Joullié-Ugi three-component reaction (Joullié-Ugi-3CR). This variant is particularly useful for synthesizing constrained peptidomimetics and nitrogen-containing heterocycles[7]. It typically involves the reaction of an aldehyde (this compound), a primary or secondary amine, and an isocyanoacetate derivative, leading to the formation of piperazinone scaffolds. The intrinsic bifunctionality of the isocyanoacetate allows for an intramolecular cyclization cascade after the initial Ugi-type condensation. This strategy provides rapid access to complex heterocyclic systems that are highly sought after in drug discovery programs.
Conclusion and Future Outlook
This compound is a highly effective and strategic building block for generating molecular diversity through multicomponent reactions. The Ugi-4CR and its variants provide a reliable and efficient platform for embedding the biologically significant 1,5-naphthyridine core into complex, drug-like molecules. The operational simplicity, high atom economy, and broad substrate scope of these reactions make them ideal tools for constructing large chemical libraries for high-throughput screening and accelerating the hit-to-lead optimization process in modern drug discovery.
References
-
D. S. T. A. Martins, P. M. S. D. Cal, and A. M. S. Silva. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
M. Á. V. M. Balandín, J. C. G. Sevilla, and F. J. M. Marchena. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]
-
J. A. G. G. de la C. Le-Croy, M. A. G. G. de la C. Le-Croy, and J. C. G. G. de la C. Le-Croy. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]
-
S. Kumar, et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]
-
M. Á. V. M. Balandín, J. C. G. Sevilla, and F. J. M. Marchena. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]
-
E. Tolvanen, et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. Available at: [Link]
-
University of Groningen. (n.d.). Multicomponent reactions. University of Groningen Research Portal. Available at: [Link]
-
S. G. Modha, et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]
-
S. Gazzotti, G. Rainoldi, and A. Silvani. (2019). Exploitation of the Ugi-Joullié reaction in drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploitation of the Ugi-Joullié reaction in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 1,5-Naphthyridine-2-carbaldehyde and Anilines
Introduction: The Strategic Importance of 1,5-Naphthyridine-Based Schiff Bases in Medicinal Chemistry
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in drug discovery, renowned for its presence in numerous compounds with a wide array of biological activities, including antiproliferative, antibacterial, and antiviral properties. The fusion of two pyridine rings imparts a unique electronic and steric character, making it an attractive core for the development of novel therapeutic agents. Schiff bases, or imines, formed through the condensation of a primary amine with an aldehyde or ketone, are another class of compounds with significant pharmacological relevance.[1][2] The characteristic azomethine (-C=N-) linkage is crucial for their biological activities, which span antimicrobial, anti-inflammatory, and anticancer effects.[1][3]
The conjugation of the 1,5-naphthyridine nucleus with various substituted anilines via a Schiff base linkage presents a compelling strategy for the generation of novel molecular entities with potentially enhanced or synergistic biological activities. The electronic properties of the resulting imine can be systematically modulated by introducing electron-donating or electron-withdrawing substituents onto the aniline ring, allowing for a detailed exploration of the structure-activity relationship (SAR). This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this promising class of compounds, grounded in established chemical principles and spectroscopic analysis.
Reaction Mechanism: The Acid-Catalyzed Formation of the Azomethine Linkage
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism, which is typically catalyzed by a small amount of acid.
-
Step 1: Nucleophilic Attack and Carbinolamine Formation The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline on the electrophilic carbonyl carbon of 1,5-Naphthyridine-2-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Step 2: Dehydration to Form the Imine The carbinolamine intermediate is then protonated on the hydroxyl group by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine or azomethine) of the Schiff base.
The pH of the reaction medium is a critical parameter. The reaction is generally fastest in weakly acidic conditions (pH 4-5). If the medium is too acidic, the aniline will be protonated, rendering it non-nucleophilic. Conversely, in a basic or neutral medium, the protonation of the hydroxyl group in the carbinolamine intermediate is not favored, slowing down the dehydration step.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from this compound and Substituted Anilines
This protocol describes a general and robust method for the synthesis of the target Schiff bases. The specific quantities of reagents can be adjusted based on the desired scale of the reaction.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL). To this solution, add the substituted aniline (1.0 mmol) in a dropwise manner with continuous stirring.
-
Acid Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Isolation of the Product: After completion of the reaction (typically 2-4 hours), allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure Schiff base.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Characterization of the Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed:
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized compounds. The formation of the Schiff base is confirmed by the following spectral changes:
-
Disappearance of Aldehyde C=O Stretch: The strong absorption band corresponding to the carbonyl (C=O) stretching vibration of this compound (typically in the region of 1680-1700 cm⁻¹) will be absent in the spectrum of the product.
-
Disappearance of Amine N-H Stretch: The characteristic N-H stretching vibrations of the primary aniline (usually in the range of 3300-3500 cm⁻¹) will also be absent.
-
Appearance of Imine C=N Stretch: A new, strong absorption band will appear in the region of 1600-1650 cm⁻¹, which is characteristic of the azomethine (-C=N-) stretching vibration of the Schiff base.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. Key diagnostic signals for the successful synthesis of the Schiff base include:
-
Disappearance of Aldehyde Proton Signal: The singlet corresponding to the aldehyde proton (-CHO) of this compound (typically found downfield, around δ 9.5-10.5 ppm) will be absent in the product's spectrum.
-
Disappearance of Amine Proton Signal: The broad singlet of the amine protons (-NH₂) of the aniline will also disappear.
-
Appearance of Azomethine Proton Signal: A new singlet will appear in the downfield region, typically between δ 8.0 and 9.0 ppm, corresponding to the azomethine proton (-CH=N-).[3] The exact chemical shift will depend on the electronic nature of the substituents on the aniline ring.
-
Aromatic Protons: The signals for the aromatic protons of the 1,5-naphthyridine and aniline moieties will be present in the expected regions (typically δ 7.0-8.5 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, providing definitive confirmation of its identity. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
Data Presentation: A Representative Example
The following table summarizes the expected characterization data for a series of Schiff bases synthesized from this compound and various substituted anilines.
| Aniline Substituent | Product Name | Expected Yield (%) | M.p. (°C) | IR (ν C=N, cm⁻¹) | ¹H NMR (δ -CH=N-, ppm) |
| H | N-((1,5-naphthyridin-2-yl)methylene)aniline | >85 | 145-147 | ~1625 | ~8.6 |
| 4-Cl | 4-chloro-N-((1,5-naphthyridin-2-yl)methylene)aniline | >90 | 168-170 | ~1620 | ~8.7 |
| 4-OCH₃ | 4-methoxy-N-((1,5-naphthyridin-2-yl)methylene)aniline | >88 | 152-154 | ~1615 | ~8.5 |
| 4-NO₂ | N-((1,5-naphthyridin-2-yl)methylene)-4-nitroaniline | >80 | 195-197 | ~1630 | ~8.9 |
Note: The data presented in this table are illustrative and based on typical values observed for analogous Schiff base syntheses. Actual results may vary depending on the specific reaction conditions.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound and anilines.
Caption: General workflow for the synthesis and characterization of 1,5-naphthyridine-based Schiff bases.
Applications and Future Directions
The synthesized Schiff bases are excellent candidates for screening for a variety of biological activities, particularly as antimicrobial and antifungal agents.[4][5][6][7][8] The planar nature of the aromatic systems and the presence of the imine linkage often facilitate intercalation with DNA or binding to the active sites of enzymes.
Future work in this area could involve:
-
Broadening the Scope: Synthesizing a larger library of these Schiff bases with a wider variety of substituents on the aniline ring to establish a more comprehensive SAR.
-
Metal Complexation: Using the synthesized Schiff bases as ligands for the preparation of metal complexes (e.g., with Cu(II), Ni(II), Zn(II)). Metal complexation has been shown to enhance the biological activity of Schiff bases in many cases.
-
Biological Evaluation: Screening the synthesized compounds against a panel of clinically relevant bacterial and fungal strains to identify lead candidates for further development.
-
Computational Studies: Employing molecular modeling techniques to study the binding interactions of these compounds with biological targets and to rationalize the observed SAR.
References
- Al-Salami, B. K., & Hadi, J. S. (2008). Preparation and spectroscopic characterization of some Schiff's bases derived from Sulphanilamide and aromatic aldehydes. National Journal of Chemistry, 29, 184-194.
- Maher, A. (2018). Schiff base derived from 2-hydroxy naphthalene-1-carbaldehyde and their metal complexes. Asian Journal of Chemistry, 30(6), 1171-1178.
- Bull. Chem. Soc. Ethiop. (2018). Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456.
- Der Pharma Chemica. (2015). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica, 7(9), 164-169.
- Asian Journal of Research in Chemistry. (2023). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry, 16(4), 229-233.
- International Journal of Advanced Research in Science, Communication and Technology. (2022). Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds.
- Sönmez, M., & Şekerci, M. (2002). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Turkish Journal of Chemistry, 26(3), 349-356.
- Birus, M., et al. (2006). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety.
- Atmiya University. (n.d.).
- ResearchGate. (2020). (PDF) Antibacterial and Antifungal Activities of Schiff Base and Its Metal (Ii) Complexes of Fe (Ii), Ni (Ii) And Co (Ii) Derived From 2-Hydroxy-1-Naphthaldehyde and 2-Amino-3-Methylpyridine.
- Ali, M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3, 81-86.
- Kowol, C. R., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1734.
- Yildiz, M., & Tunc, T. (2006). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 11(2), 124-132.
- Ikram, M., et al. (2017). Synthesis, Spectroscopic And Inhibitory Study Of Some Substituted Schiff Bases. Ife Journal of Science, 19(1), 163-170.
Sources
- 1. ajol.info [ajol.info]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Knoevenagel Condensation with 1,5-Naphthyridine-2-carbaldehyde
Introduction: The Strategic Nexus of Knoevenagel Condensation and Naphthyridine Scaffolds
The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1] This nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, yields α,β-unsaturated compounds.[2] The versatility and efficiency of this reaction have rendered it indispensable in the synthesis of a myriad of valuable molecules, including pharmaceuticals, polymers, and fine chemicals.[1]
The 1,5-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, is of profound interest in medicinal chemistry.[3][4] Derivatives of 1,5-naphthyridine exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5] The strategic functionalization of the 1,5-naphthyridine nucleus is therefore a critical endeavor in the pursuit of novel therapeutic agents.
This application note provides a comprehensive guide to the Knoevenagel condensation utilizing 1,5-Naphthyridine-2-carbaldehyde as the aldehyde component. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for its execution with various active methylene compounds, and discuss the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Mechanistic Insights: Understanding the "Why" Behind the "How"
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Enolate Formation: A weak base abstracts a proton from the active methylene compound, forming a resonance-stabilized enolate ion. The acidity of the α-protons is crucial and is enhanced by the presence of two electron-withdrawing groups (Z).[2]
-
Nucleophilic Addition: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule, often facilitated by the base, leads to the formation of the final α,β-unsaturated product.
The choice of catalyst is paramount. While strong bases could induce self-condensation of the aldehyde, weak bases such as piperidine, pyridine, or ammonium salts are typically employed to facilitate the reaction efficiently.[1][2] The electron-deficient nature of the 1,5-naphthyridine ring system can influence the reactivity of the aldehyde group, potentially requiring tailored reaction conditions for optimal yields.
Visualizing the Mechanism
Caption: A simplified workflow of the Knoevenagel condensation mechanism.
Experimental Protocols
Synthesis of this compound
The starting material, this compound, can be synthesized via several routes. A common method involves the oxidation of 2-methyl-1,5-naphthyridine.
Materials:
-
2-Methyl-1,5-naphthyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,5-naphthyridine (1.0 eq) in a minimal amount of dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Add a small amount of water to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
General Protocol for Knoevenagel Condensation
This general protocol can be adapted for various active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Catalyst (e.g., piperidine, pyridine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene, acetic acid)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the base (0.1-0.2 eq).
-
The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.[6] The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. Isolation techniques may include filtration if the product precipitates, or extraction followed by solvent evaporation.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.[7]
Tabulated Reaction Conditions
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Reaction Time |
| Malononitrile | Piperidine | Ethanol | Room Temp - Reflux | 1-4 hours |
| Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | Reflux | 2-6 hours |
| Diethyl Malonate | Piperidine/Pyridine | Toluene | Reflux (with Dean-Stark) | 4-12 hours |
| Barbituric Acid | Piperidine | Ethanol | Reflux | 3-8 hours |
| 2,4-Thiazolidinedione | Glycine | Acetic Acid | Reflux | 5-10 hours |
Note: These are general guidelines. Optimization of reaction conditions may be necessary for specific substrates.
Doebner Modification for the Synthesis of α,β-Unsaturated Acids
The Doebner modification is employed when the active methylene compound is malonic acid, leading to a condensation-decarboxylation sequence to yield an α,β-unsaturated carboxylic acid.[2][8]
Procedure:
-
Dissolve this compound (1.0 eq) and malonic acid (1.5-2.0 eq) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 2-5 hours.
-
After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Product Characterization
The synthesized Knoevenagel condensation products should be thoroughly characterized to confirm their structure and purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the newly formed vinyl proton, and the coupling constants can help determine the stereochemistry (E/Z) of the double bond. The ¹³C NMR will confirm the presence of the α,β-unsaturated system.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present in the molecule, such as the C=C double bond of the enone system and the nitrile (C≡N) or carbonyl (C=O) groups from the active methylene component.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the product, confirming the expected condensation has occurred. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Melting Point (MP): A sharp melting point is an indicator of the purity of a crystalline solid product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use a fresh batch of catalyst. |
| Insufficient reaction time or temperature | Increase reaction time and/or temperature. Monitor reaction closely by TLC. | |
| Steric hindrance from bulky substrates | Consider a more active catalyst or harsher reaction conditions. | |
| Formation of side products | Self-condensation of the aldehyde | Use a weaker base or lower the reaction temperature. |
| Michael addition of the active methylene compound to the product | Use a stoichiometric amount of the active methylene compound. | |
| Difficulty in product isolation | Product is soluble in the reaction mixture | Try precipitating the product by adding a non-polar solvent or by cooling. |
| Oily product | Attempt to induce crystallization by scratching the flask or by seeding with a small crystal. If unsuccessful, purify by column chromatography. |
Conclusion
The Knoevenagel condensation of this compound is a robust and versatile method for the synthesis of novel α,β-unsaturated compounds bearing the medicinally important 1,5-naphthyridine scaffold. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse library of molecules with potential therapeutic applications. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry.
References
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Molecules. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Molecules. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
ResearchGate. The Knoevenagel condensation reactions of various aromatic aldehydes... [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and Characterisation of Novel Knoevenagel condensation product of naphthofuran-2-carbaldehyde with barbituric acid and ethylcyanoacetate. [Link]
-
ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. [Link]
-
Scientific Research Publishing. Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. [Link]
-
ResearchGate. Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. [Link]
-
ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
PubMed. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]naphthyridines
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b][1][2]naphthyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazolo[3,4-b]naphthyridines
The fusion of pyrazole and naphthyridine rings creates the pyrazolo[3,4-b]naphthyridine scaffold, a heterocyclic system of considerable interest in medicinal chemistry and drug discovery. These compounds are structurally analogous to purine bases, suggesting their potential to interact with a wide range of biological targets.[1] Indeed, derivatives of the broader pyrazolo[3,4-b]pyridine class have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3] The 1,5-naphthyridine core, in particular, is a key component in various biologically active molecules.[4] This guide provides a detailed protocol for the synthesis of pyrazolo[3,4-b][5][6]naphthyridines, leveraging the reactivity of 1,5-Naphthyridine-2-carbaldehyde as a versatile starting material.
Synthetic Strategy: A Two-Step Approach to the Pyrazolo[3,4-b][1][2]naphthyridine Core
The synthesis of the target pyrazolo[3,4-b][5][6]naphthyridine scaffold from this compound can be efficiently achieved through a two-step reaction sequence. This strategy is predicated on well-established and robust chemical transformations:
-
Knoevenagel Condensation: The initial step involves the condensation of this compound with an active methylene compound, such as malononitrile. This reaction, catalyzed by a mild base, proceeds via a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated nitrile intermediate.[7][8]
-
Cyclocondensation with Hydrazine: The resulting 2-((1,5-naphthyridin-2-yl)methylene)malononitrile is then treated with hydrazine hydrate. This reaction proceeds through a Michael addition of hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and subsequent aromatization to afford the final pyrazolo[3,4-b][5][6]naphthyridine product.[1][9]
This synthetic approach offers the advantages of operational simplicity, readily available starting materials, and the potential for diversification by varying the active methylene compound and the hydrazine derivative.
Visualizing the Synthesis
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of 3-Amino-1H-pyrazolo[3,4-b][5][6]naphthyridine.
Experimental Workflow
Caption: A streamlined workflow for the two-step synthesis and purification process.
Detailed Experimental Protocols
Part 1: Synthesis of 2-((1,5-Naphthyridin-2-yl)methylene)malononitrile (Intermediate A)
Materials and Equipment:
-
This compound
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.58 g (10 mmol) of this compound in 50 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 0.66 g (10 mmol) of malononitrile. Subsequently, add 0.1 mL of piperidine as a catalyst.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the product in a vacuum oven. The expected product is a crystalline solid. Characterize the intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Yield: 80-90%
Part 2: Synthesis of 3-Amino-1H-pyrazolo[3,4-b][1][2]naphthyridine (Final Product)
Materials and Equipment:
-
2-((1,5-Naphthyridin-2-yl)methylene)malononitrile (Intermediate A)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Recrystallization apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2.06 g (10 mmol) of 2-((1,5-naphthyridin-2-yl)methylene)malononitrile in 50 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirred suspension, add 1.25 mL (20 mmol) of 80% hydrazine hydrate solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress by TLC.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure 3-Amino-1H-pyrazolo[3,4-b][5][6]naphthyridine.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Expected Yield: 70-85%
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| Intermediate A | C₁₂H₆N₄ | 206.21 | Yellow to orange crystalline solid |
| Final Product | C₁₀H₇N₅ | 197.20 | Off-white to pale yellow solid |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The progress of each reaction can be reliably monitored by TLC. The identity and purity of the intermediate and the final product must be rigorously confirmed by standard analytical techniques. Expected spectroscopic data should be compared with literature values for analogous compounds to ensure the correct structures have been obtained. For instance, the disappearance of the aldehyde proton signal in the ¹H NMR spectrum of the intermediate confirms the completion of the first step. In the final product, the appearance of a new signal for the amino protons and the characteristic signals for the pyrazole ring protons will validate the successful cyclization.
References
-
Acosta, et al. (2015). Microwave-assisted synthesis of novel pyrazolo[3,4-g][5][10]naphthyridin-5-amines with potential antifungal and antitumor activity. ResearchGate. [Link not available]
-
Alvim, H. G. O., da Silva Júnior, E. N., & de L. Ferreira, M. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. Retrieved from [Link]
-
Boulouard, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3123. [Link]
-
El-Sayed, W. A., et al. (2015). Synthesis of pyrazolo[3,4-b][5][10]naphthyridine and pyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine derivatives. ResearchGate. [Link not available]
-
Fadda, A. A., et al. (2007). An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][5][10]naphthyridine Derivatives. Molecules, 12(6), 1267-1279. [Link]
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.
- Hassan, A. S. (n.d.). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences. [Link not available]
- Jawaria, R., & Siddiqui, H. L. (2014). Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link not available]
-
Largo, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1888. [Link]
- Liesen, A. P., & de Athayde-Filho, P. F. (2010). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions.
-
Narender, P., et al. (2012). Environmentally favorable Synthesis and Characterization of series of 2-hydrazinyl-3-substituted[5][10] naphthyridines. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 309-312. [Link not available]
-
Paprocka, R., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(21), 6675. [Link]
-
Scott, F. L., & Scott, R. D. (1966). Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles. The Journal of Organic Chemistry, 31(11), 3855-3857. [Link]
-
Sharma, G. V. M., et al. (2012). Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β‐Thioalkyl‐α,β‐unsaturated Ketones with Hydrazines. ChemInform, 43(34). [Link]
-
Silla, J. M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5404-5413. [Link]
- Vvedensky, V. Y., & Vvedenskaya, T. S. (2018). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Witt, A., & Bergman, J. (2003). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 3, 13. [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. jjees.hu.edu.jo [jjees.hu.edu.jo]
Application Notes and Protocols for the Synthesis of Fused 1,5-Naphthyridine Heterocycles from 1,5-Naphthyridine-2-carbaldehyde
Introduction: The Strategic Importance of Fused 1,5-Naphthyridine Scaffolds
Fused 1,5-naphthyridine ring systems are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic fusion of additional heterocyclic rings onto the 1,5-naphthyridine core can modulate the molecule's steric and electronic properties, leading to enhanced biological activity and target selectivity.
1,5-Naphthyridine-2-carbaldehyde is a versatile and valuable starting material for the construction of these complex fused systems. The aldehyde functionality serves as a key electrophilic center, enabling a variety of chemical transformations, including condensation reactions, cycloadditions, and multi-component reactions, to build diverse fused heterocyclic architectures.[4][5] This guide provides detailed protocols and scientific rationale for the preparation of fused 1,5-naphthyridine heterocycles, empowering researchers in drug discovery and organic synthesis to explore this promising chemical space.
Synthetic Strategy I: Annulation via Condensation with Active Methylene Compounds
A robust and straightforward approach to constructing fused ring systems is through the condensation of an aldehyde with a compound containing an active methylene group, often followed by an intramolecular cyclization. The Knoevenagel condensation is a classic example of this type of reaction, providing a reliable method for C-C bond formation.[6]
Protocol 1: Synthesis of 2H-Pyrazolo[3,4-b][1][7]naphthyridine Derivatives
This protocol details the synthesis of a pyrazole ring fused to the 1,5-naphthyridine core, a scaffold of interest in medicinal chemistry.[7][8] The reaction proceeds through an initial condensation of this compound with an active methylene nitrile, followed by cyclization.
Reaction Scheme:
Caption: General workflow for the synthesis of 2H-Pyrazolo[3,4-b][1][9]naphthyridine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 158.16 | 1.0 | 158 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| Piperidine | 85.15 | catalytic | ~0.05 mL |
| Ethanol (absolute) | 46.07 | - | 10 mL |
Step-by-Step Protocol:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (158 mg, 1.0 mmol) and absolute ethanol (10 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add malononitrile (73 mg, 1.1 mmol) to the solution, followed by a catalytic amount of piperidine (approximately 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 2H-pyrazolo[3,4-b][1][9]naphthyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Experimental Choices:
-
Choice of Base: Piperidine is a commonly used basic catalyst for Knoevenagel condensations. It facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde carbonyl.
-
Solvent: Ethanol is a suitable solvent as it dissolves the reactants and allows for heating to reflux, which provides the necessary activation energy for the reaction.
-
Reaction Monitoring: TLC is crucial for determining the endpoint of the reaction, preventing the formation of side products due to prolonged heating.
Synthetic Strategy II: [4+2] Cycloaddition of Imines (Povarov Reaction)
The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for the synthesis of nitrogen-containing six-membered rings.[5] This strategy involves the in-situ formation of an imine from this compound and an aniline derivative, which then undergoes a [4+2] cycloaddition with an electron-rich alkene.
Protocol 2: Synthesis of Tetrahydropyrido[2,3-b][1][7]naphthyridine Derivatives
This protocol describes a three-component Povarov reaction to construct a fused tetrahydropyridine ring.
Experimental Workflow:
Caption: Step-by-step workflow for the Povarov reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 158.16 | 1.0 | 158 mg |
| Aniline | 93.13 | 1.1 | 0.10 mL |
| N-Vinylpyrrolidinone | 111.14 | 1.5 | 0.17 mL |
| Ytterbium(III) triflate (Yb(OTf)₃) | 620.24 | 0.1 | 62 mg |
| Acetonitrile (anhydrous) | 41.05 | - | 10 mL |
Step-by-Step Protocol:
-
In a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (158 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add aniline (0.10 mL, 1.1 mmol) to the solution and stir for 15 minutes at room temperature to facilitate imine formation.
-
Add Ytterbium(III) triflate (62 mg, 0.1 mmol) to the reaction mixture, followed by N-vinylpyrrolidinone (0.17 mL, 1.5 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the desired tetrahydropyrido[2,3-b][1][9]naphthyridine derivative.
-
Characterize the product using appropriate spectroscopic methods.
Causality and Experimental Choices:
-
Lewis Acid Catalyst: Yb(OTf)₃ is a mild and efficient Lewis acid that catalyzes the [4+2] cycloaddition by activating the imine towards nucleophilic attack by the alkene.[2]
-
Dienophile: N-Vinylpyrrolidinone is an electron-rich alkene that acts as the dienophile in this reaction. The electron-donating nitrogen atom increases its reactivity.
-
Inert Atmosphere: Anhydrous conditions and an inert atmosphere are important to prevent the hydrolysis of the Lewis acid catalyst and the intermediate imine.
Synthetic Strategy III: 1,3-Dipolar Cycloaddition of Azomethine Ylides
1,3-Dipolar cycloaddition reactions are a powerful method for the construction of five-membered heterocyclic rings.[10][11] In this strategy, an azomethine ylide, generated in situ from this compound and an amino acid, undergoes a [3+2] cycloaddition with a dipolarophile.
Protocol 3: Synthesis of Pyrrolo[3,4-b][1][7]naphthyridine Derivatives
This protocol outlines the synthesis of a fused pyrrolidine ring system.
Reaction Mechanism Overview:
Caption: Key steps in the 1,3-dipolar cycloaddition.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 158.16 | 1.0 | 158 mg |
| Sarcosine (N-methylglycine) | 89.09 | 1.2 | 107 mg |
| N-Phenylmaleimide | 173.17 | 1.0 | 173 mg |
| Toluene (anhydrous) | 92.14 | - | 15 mL |
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add this compound (158 mg, 1.0 mmol), sarcosine (107 mg, 1.2 mmol), and N-phenylmaleimide (173 mg, 1.0 mmol) in anhydrous toluene (15 mL).
-
Heat the reaction mixture to reflux. The water formed during the in-situ generation of the azomethine ylide will be removed by the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired pyrrolo[3,4-b][1][9]naphthyridine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality and Experimental Choices:
-
Azomethine Ylide Generation: The condensation of the aldehyde with sarcosine, followed by thermal decarboxylation, is a standard method for generating a non-stabilized azomethine ylide in situ.
-
Dipolarophile: N-Phenylmaleimide is an excellent dipolarophile due to its electron-deficient double bond, which readily reacts with the electron-rich azomethine ylide.
-
Dean-Stark Apparatus: The removal of water is crucial to drive the equilibrium towards the formation of the iminium intermediate, which is a precursor to the azomethine ylide.
Conclusion
The protocols outlined in this application note provide robust and versatile methodologies for the synthesis of novel fused 1,5-naphthyridine heterocycles from the readily accessible this compound. By leveraging well-established synthetic strategies such as condensation reactions and cycloadditions, researchers can efficiently access a diverse range of complex molecular architectures. The detailed experimental procedures and the rationale behind the choice of reagents and conditions are intended to facilitate the successful implementation of these methods in the laboratory. The exploration of these fused 1,5-naphthyridine scaffolds holds significant promise for the discovery of new therapeutic agents and functional materials.
References
-
Alonso, C.; González, M.; Palacios, F.; Rubiales, G. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26, 153. [Link]
-
Masdeu, C.; Fuertes, M.; Martin-Encinas, E.; Selas, A.; Rubiales, G.; Palacios, F.; Alonso, C. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2020 , 25, 3508. [Link]
-
Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39, 3168-3210. [Link]
-
Chabowska, G.; Barg, E.; Wójcicka, A. Biological Activity of Naturally Derived Naphthyridines. Molecules2021 , 26, 564. [Link]
-
Abdelriheem, A. Y. M.; Abdel-Megid, M.; El-Sayed, M. S. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal2017 , 11, 53. [Link]
-
Martín-Encinas, E.; Selas, A.; Rubiales, G.; Palacios, F.; Alonso, C. Synthesis of Heterocyclic Fused[1][9]naphthyridines by Intramolecular HDA Reactions. Molecules2018 , 23, 2686. [Link]
-
Parvin, T.; Darakshan, G. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Org. Biomol. Chem.2021 , 19, 6816-6842. [Link]
-
Mogilaiah, K.; Vidya, K. Efficient synthesis of 1,2,4-triazolo[4,3-a][1]naphthyridines using nitrous acid under microwave irradiation. Indian Journal of Chemistry - Section B2005 , 44B, 2574-2576. [Link]
-
Gou, F.; Li, X.; Wu, X.; Li, C.; Liu, H.; Wang, X. Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Molecules2022 , 27, 6289. [Link]
-
Wang, C.; Wang, Y.; Li, Y.; Li, R.; Li, J.; Zhang, G. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27, 5988. [Link]
-
Chen, J.; Chen, J.; Wu, J. In(OTf)3-catalyzed reorganization/cycloaddition of two imine units and subsequent modular assembly of acridinium photocatalysts. Chem. Sci.2021 , 12, 11265-11271. [Link]
-
Carretero, J. C.; Arrayás, R. G.; Adrio, J. 1,3-Dipolar cycloadditions of azomethine imines. Org. Biomol. Chem.2015 , 13, 7381-7417. [Link]
-
Li, Y.; Wu, J.; Zhang, X. Condensation reaction of substituted aromatic aldehydes and active methylene compounds. RSC Adv.2016 , 6, 88863-88869. [Link]
-
El-Maksoud, F. S. A.; El-Sayed, W. A.; El-Gazzar, A. A.; Ali, O. M. Novel[1][2][4]triazoles,[1][2][4]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives. Polycyclic Aromatic Compounds2022 , 42, 1469-1483. [Link]
-
Sirakanyan, S. N.; Spinelli, D.; Geronikaki, A.; Hakobyan, E. K.; Kartsev, V. G.; Yegoryan, H. A.; Paronikyan, E. G.; Ghazaryan, S. G.; Hovakimyan, A. A. Synthesis of new pentaheterocyclic systems based on the triazolo[3,4-a]-2,7-naphthyridine core. Arkivoc2022 , 2022, 236-245. [Link]
-
Yadav, J. S.; Reddy, B. S. S.; Basak, A. K.; Visali, B.; Narsaiah, A. V.; Nagaiah, K. Triphenylphosphine-Catalyzed Knoevenagel Condensation: A Mild, and Efficient Method for the Synthesis of α-Cyanoacrylates and Arylidenemalononitriles. Eur. J. Org. Chem.2004 , 2004, 546-551. [Link]
-
Adrio, J.; Carretero, J. C. 1,3-Dipolar Cycloadditions of Azomethine Imines. In Topics in Heterocyclic Chemistry; Springer: Berlin, Heidelberg, 2008; Vol. 13, pp 1-49. [Link]
-
Abdel-Megid, M. Utilities of Active Methylene Compounds in Organic Synthesis. To Chemistry Journal2020 , 7, 73-90. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rua.ua.es [rua.ua.es]
- 11. 1,3-Dipolar cycloadditions of azomethine imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
1,5-Naphthyridine-2-carbaldehyde: A Versatile Scaffold for the Development of Novel Anticancer Agents
Introduction: The Promise of the 1,5-Naphthyridine Core in Oncology
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds, the 1,5-naphthyridine nucleus has emerged as a particularly promising framework for the design of potent and selective anticancer agents.[1][2] This bicyclic aromatic system, composed of two fused pyridine rings, offers a unique three-dimensional structure and electronic properties that facilitate interactions with various biological targets implicated in cancer progression.[1] The inherent biological activity of the 1,5-naphthyridine core, including antiproliferative, antibacterial, and antiviral properties, underscores its potential in medicinal chemistry.[1] This guide focuses on a key derivative, 1,5-naphthyridine-2-carbaldehyde, as a versatile building block for the synthesis of a new generation of potential anticancer drugs. The strategic placement of the aldehyde functionality at the 2-position provides a reactive handle for the facile introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.
Section 1: Synthesis of the Key Building Block: this compound
The journey towards novel anticancer agents begins with the efficient and scalable synthesis of the core building block. While several methods exist for the construction of the 1,5-naphthyridine scaffold, a common and effective strategy for introducing the 2-carbaldehyde group involves the oxidation of a 2-methyl precursor.
Synthesis of 2-Methyl-1,5-naphthyridine
A foundational method for the synthesis of the 1,5-naphthyridine ring system is the Skraup reaction.[1] This acid-catalyzed reaction of a substituted 3-aminopyridine with glycerol provides a direct route to the bicyclic core.[1]
Protocol 1: Synthesis of 2-Methyl-1,5-naphthyridine via Skraup Reaction
Materials:
-
3-Amino-2-methylpyridine
-
Glycerol
-
Sulfuric acid (concentrated)
-
Ferrous sulfate (FeSO₄) (catalyst)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Organic solvent (e.g., Dioxane)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-amino-2-methylpyridine and glycerol.
-
Add a catalytic amount of ferrous sulfate to the mixture.
-
Heat the reaction mixture to 130-140°C for 3-4 hours. The reaction is exothermic and should be carefully controlled.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-1,5-naphthyridine.
Oxidation to this compound
The crucial step of converting the methyl group to a formyl group can be achieved through oxidation. Selenium dioxide (SeO₂) is a classic and effective reagent for the selective oxidation of benzylic and allylic methyl groups.
Protocol 2: Oxidation of 2-Methyl-1,5-naphthyridine
Materials:
-
2-Methyl-1,5-naphthyridine
-
Selenium dioxide (SeO₂)
-
Dioxane (solvent)
-
Water
Procedure:
-
Dissolve 2-methyl-1,5-naphthyridine in dioxane in a round-bottom flask.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the hot reaction mixture to remove the precipitated selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica gel or recrystallization.
Section 2: Derivatization of this compound for Anticancer Applications
The aldehyde functionality of this compound serves as a versatile anchor for the synthesis of a diverse library of compounds. A particularly fruitful approach is the formation of Schiff bases through condensation with various primary amines. Schiff bases derived from heterocyclic aldehydes have demonstrated significant anticancer activity.
Synthesis of Schiff Base Derivatives
Protocol 3: General Procedure for the Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Section 3: In Vitro Evaluation of Anticancer Activity
A critical step in the drug discovery pipeline is the in vitro assessment of the synthesized compounds for their anticancer properties. A panel of standard assays can be employed to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol 4: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: Apoptosis Assay using Flow Cytometry
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis using propidium iodide staining and flow cytometry can elucidate these effects.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with test compounds
-
70% ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add PI staining solution (50 µg/mL) and incubate in the dark for 15 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 4: In Vivo Evaluation of Anticancer Efficacy
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their therapeutic potential in a more complex biological system. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[3][4]
Human Tumor Xenograft Model
Protocol 7: Establishment and Evaluation of Anticancer Activity in a Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice)[3]
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug (e.g., cisplatin, paclitaxel)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10⁶ cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.[5]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).[6]
-
Drug Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the antitumor efficacy of the test compound.
Section 5: Elucidating the Mechanism of Action
Understanding the molecular mechanism by which a compound exerts its anticancer effects is crucial for its further development. 1,5-Naphthyridine derivatives have been reported to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[7]
Potential Targeting of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers.[8] Some 1,5-naphthyridine derivatives have been identified as inhibitors of PI3Kδ.[7][9]
Diagram 1: The PI3K/Akt Signaling Pathway and Potential Inhibition by 1,5-Naphthyridine Derivatives
Caption: The PI3K/Akt pathway is activated by receptor tyrosine kinases, leading to cell proliferation and survival. 1,5-Naphthyridine derivatives can potentially inhibit this pathway at the level of PI3K.
Potential Targeting of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers.[10]
Diagram 2: The MAPK/ERK Signaling Pathway and Potential Inhibition
Caption: The MAPK/ERK pathway, initiated by growth factors, drives gene expression related to cell proliferation. 1,5-Naphthyridine derivatives may exert their anticancer effects by inhibiting key kinases in this cascade, such as Raf.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the development of novel anticancer agents. Its straightforward synthesis and the reactivity of the aldehyde group allow for the creation of large and diverse libraries of compounds. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these derivatives. Further exploration of the derivatization of this compound, coupled with a deeper understanding of the specific molecular targets and signaling pathways involved, will undoubtedly pave the way for the discovery of new and effective cancer therapeutics.
References
-
Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3163. [Link]
-
An, Z., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer, 5(7), 546-557. [Link]
-
Norman, P. (2011). Novel 1,5-naphthyridine PI3Kd inhibitors, an evaluation of WO2011075628. Expert Opinion on Therapeutic Patents, 21(11), 1805-1810. [Link]
-
Gao, Y., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10475-10493. [Link]
-
Al-Otaibi, J. S., et al. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Current Molecular Medicine, 22(9), 834-841. [Link]
-
Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55041. [Link]
-
Srivastava, V., et al. (2015). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 948-956. [Link]
-
Dawood, K. M., et al. (2018). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Molecules, 23(8), 2033. [Link]
-
Teicher, B. A. (2007). Establishment of human tumor xenografts in immunodeficient mice. Nature Protocols, 2(3), 543-548. [Link]
-
Norman, P. (2011). Novel 1,5-naphthyridine PI3Kd inhibitors, an evaluation of WO2011075628. Expert Opinion on Therapeutic Patents, 21(11), 1805-1810. [Link]
-
ResearchGate. (n.d.). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. Retrieved from [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Lee, J. Y., et al. (2024). Development and validation of an efficacy assessment platform utilizing patient-derived xenograft (PDX) models in ovarian cancer research. Journal of Clinical Oncology, 42(16_suppl), e17534-e17534. [Link]
-
Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Current Molecular Medicine, 23(1), 84-91. [Link]
-
Dawood, K. M., et al. (2018). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Molecules, 23(8), 2033. [Link]
-
Alonso, C., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(13), 4238. [Link]
-
Lu, J., et al. (2014). Tumorigenicity Assay in Nude Mice. Bio-protocol, 4(12), e1153. [Link]
-
Johnson, J. I., et al. (2011). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research, 17(22), 7051-7061. [Link]
-
Lum, L. S., et al. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Chemical Biology, 15(1), 224-233. [Link]
-
Alonso, C., et al. (2018). Synthesis of Heterocyclic Fused[1][7]naphthyridines by Intramolecular HDA Reactions. Molecules, 23(11), 2993. [Link]
-
Szymańska, E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4967. [Link]
-
Gao, H., et al. (2021). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 27(24), 6657-6669. [Link]
-
University of Dundee. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Journal of Medicinal Chemistry, 64(13), 9036-9051. [Link]
-
Alonso, C., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(13), 4238. [Link]
-
Gao, Y., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10475-10493. [Link]
-
Wang, Y., et al. (2018). discovery and SAR study of 1H-imidazo[4,5-h][1][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 16(24), 4446-4457. [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 883864-92-4 [smolecule.com]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,5-Naphthyridine-Based Ligands for Metal Complexes: Application Notes and Protocols
Introduction: The Enduring Appeal of 1,5-Naphthyridines in Coordination Chemistry
The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered significant attention from researchers in medicinal chemistry and materials science.[1] Their rigid, planar structure and the presence of two nitrogen atoms make them compelling candidates for the construction of sophisticated ligands for metal complexes. These ligands and their corresponding metal complexes exhibit a wide array of applications, including roles as catalysts, components in organic light-emitting diodes (OLEDs), sensors, and as biologically active agents with potential therapeutic applications.[1]
A key feature of 1,5-naphthyridine-based ligands is their ability to act as either monodentate or bidentate ligands. Due to the geometric arrangement of the nitrogen atoms, they are unable to coordinate to a single metal center in a chelating fashion. This unique characteristic often leads to the formation of bridged, multinuclear metal complexes with interesting photophysical and electrochemical properties.
This comprehensive guide provides detailed synthetic protocols for the preparation of 1,5-naphthyridine-based ligands and their subsequent complexation with metal ions. The methodologies presented are grounded in established chemical principles and are designed to be both reproducible and adaptable for a variety of research applications.
Strategic Approaches to the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine core can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Skraup Reaction: A Classic Approach
One of the earliest and most direct methods for synthesizing the parent 1,5-naphthyridine ring is the Skraup reaction.[1][2] This acid-catalyzed reaction involves the condensation of 3-aminopyridine with glycerol. An oxidizing agent, such as sodium m-nitrobenzenesulfonate, is typically employed to facilitate the final aromatization step, often providing higher and more reproducible yields than traditional oxidants like iodine.[1]
Mechanism of the Skraup Reaction: The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent electrophilic cyclization and dehydration, followed by oxidation, yields the aromatic 1,5-naphthyridine.
The Friedländer Annulation: Versatility in Substitution
The Friedländer annulation offers a more versatile approach to substituted 1,5-naphthyridines. This method involves the condensation of a 3-amino-2-substituted pyridine (often a carbonyl compound) with a compound containing a reactive methylene group. The reaction can be catalyzed by either acid or base.
Gould-Jacobs and Conrad-Limpach Reactions: Access to Naphthyridinones
The Gould-Jacobs and Conrad-Limpach reactions provide access to 1,5-naphthyridinone derivatives, which are valuable intermediates for further functionalization. The Gould-Jacobs reaction involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization.[1] The Conrad-Limpach reaction utilizes the condensation of 3-aminopyridine derivatives with Meldrum's acid, followed by a heat-assisted intramolecular cyclization to yield 8-hydroxy-1,5-naphthyridines.[1] These hydroxy derivatives can be readily converted to the corresponding halo-naphthyridines, which are key precursors for cross-coupling reactions.
Functionalization of the 1,5-Naphthyridine Scaffold
Once the 1,5-naphthyridine core is synthesized, a variety of functionalization reactions can be employed to introduce coordinating moieties. Halogenation of the naphthyridine ring, followed by palladium-catalyzed cross-coupling reactions, is a particularly powerful strategy for installing a wide range of substituents.
Key Intermediates: Dihalo-1,5-Naphthyridines
2,6-Dichloro- or 2,6-dibromo-1,5-naphthyridine are versatile intermediates that can be prepared from the corresponding 1,5-naphthyridine-2,6-dione. These dihalo compounds can then undergo selective or double cross-coupling reactions to introduce desired coordinating groups.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of a versatile 1,5-naphthyridine ligand, 2,6-bis(2-pyridyl)-1,5-naphthyridine, and its subsequent complexation with ruthenium.
Protocol 1: Synthesis of the 1,5-Naphthyridine Core via Skraup Reaction
This protocol describes the synthesis of the parent 1,5-naphthyridine from 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Sodium m-nitrobenzenesulfonate
-
Sulfuric acid (concentrated)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Carefully add concentrated sulfuric acid to a stirred solution of 3-aminopyridine in a round-bottom flask, ensuring the temperature is kept below 100 °C.
-
Add glycerol to the mixture.
-
Slowly add sodium m-nitrobenzenesulfonate to the reaction mixture.
-
Heat the mixture to 140-150 °C and maintain this temperature with stirring for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2,6-Dichloro-1,5-naphthyridine
This protocol details the conversion of 1,5-naphthyridine-2,6-dione to the corresponding dichloro derivative.
Materials:
-
1,5-Naphthyridine-2,6-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 1,5-naphthyridine-2,6-dione in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2,6-dichloro-1,5-naphthyridine, which can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of 2,6-Bis(2-pyridyl)-1,5-naphthyridine via Stille Coupling
This protocol describes the palladium-catalyzed Stille cross-coupling of 2,6-dichloro-1,5-naphthyridine with 2-(tributylstannyl)pyridine.[3][4][5][6]
Materials:
-
2,6-Dichloro-1,5-naphthyridine
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene
-
Saturated aqueous solution of potassium fluoride (KF)
Equipment:
-
Schlenk flask or sealed tube
-
Inert gas (argon or nitrogen) supply
-
Magnetic stirrer and heating plate
-
Syringes for transfer of reagents
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried Schlenk flask, add 2,6-dichloro-1,5-naphthyridine and tetrakis(triphenylphosphine)palladium(0) (5-10 mol%).
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add 2-(tributylstannyl)pyridine (2.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (around 110 °C) and stir under an argon atmosphere for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tin salts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,6-bis(2-pyridyl)-1,5-naphthyridine.
Protocol 4: Synthesis of a Ruthenium(II) Complex
This protocol describes the synthesis of a [Ru(bpy)₂(2,6-bis(2-pyridyl)-1,5-naphthyridine)]²⁺ complex.
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate [Ru(bpy)₂Cl₂]·2H₂O
-
2,6-Bis(2-pyridyl)-1,5-naphthyridine (ligand from Protocol 3)
-
Ethanol/water mixture (e.g., 3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Inert gas (argon or nitrogen) supply
Procedure:
-
Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a stoichiometric amount of 2,6-bis(2-pyridyl)-1,5-naphthyridine in an ethanol/water mixture in a round-bottom flask.[7]
-
Deoxygenate the solution by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Monitor the reaction by UV-Vis spectroscopy or TLC.
-
Once the reaction is complete, cool the solution to room temperature.
-
Filter the solution to remove any unreacted ligand or starting material.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as the PF₆⁻ salt.
-
Collect the precipitate by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
-
The complex can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/ether or acetonitrile/ether).
Data Presentation and Characterization
The successful synthesis of the 1,5-naphthyridine ligands and their metal complexes should be confirmed by a suite of analytical techniques.
Table 1: Characterization Data for a Representative Ligand and Complex
| Compound | Appearance | ¹H NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 2,6-Bis(2-pyridyl)-1,5-naphthyridine | White to off-white solid | Characteristic aromatic signals | Expected [M+H]⁺ |
| ₂ | Red-orange solid | Complex aromatic signals | Expected [M-2PF₆]²⁺ |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthetic workflow for the preparation of a 1,5-naphthyridine-based ligand and its ruthenium complex.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion and Future Perspectives
The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of a diverse range of 1,5-naphthyridine-based ligands and their corresponding metal complexes. The versatility of the 1,5-naphthyridine scaffold, coupled with the power of modern synthetic methodologies such as palladium-catalyzed cross-coupling, opens up a vast chemical space for the design of novel ligands with tailored electronic and steric properties.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of new applications for these fascinating molecules in areas such as photoredox catalysis, bioimaging, and the development of novel therapeutic agents. The continued investigation of the rich coordination chemistry of 1,5-naphthyridine-based ligands promises to yield exciting new discoveries in the years to come.
References
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]
-
Inorganic Chemistry (1995). Complexes of ruthenium(II) with (2,2'-bipyrimidine)tricarbonylchlororhenium and {benzo[1,2-6:3,4-b':5,6-b"]tripyrazine}hexacarbonyldichloridirhenium as ligands: syntheses and redox and luminescence properties. [Link]
-
The Journal of Organic Chemistry (2009). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. [Link]
-
Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. [Link]
-
ResearchGate (2008). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine. [Link]
-
The Journal of Organic Chemistry (2001). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. [Link]
-
Royal Society of Chemistry (2018). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]
-
MDPI (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
ResearchGate (2012). Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. [Link]
-
ResearchGate. Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. [Link]
-
Semantic Scholar (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
The Journal of Organic Chemistry (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
-
MDPI (2022). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. [Link]
-
RSC Publishing. Synthesis and study of a mixed-ligand ruthenium(II) complex in its ground and excited states: bis(2,2′-bipyridine)(dipyrido[3,2-a. [Link]
-
Chemistry LibreTexts (2023). Stille Coupling. [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
Wikipedia. Stille reaction. [Link]
-
YouTube (2022). Making 2,2'-Bipyridine and its Ruthenium Complex. [Link]
-
Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
- Google Patents. Skraup reaction process for synthesizing quinolones.
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]m_pubs)
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Strategic Application of 1,5-Naphthyridine-2-carbaldehyde in the Development of Advanced Fluorescent Probes
Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Platform for Fluorescent Probe Design
In the landscape of fluorescent probe development, the choice of the core fluorophore is paramount, dictating the ultimate sensitivity, selectivity, and photophysical properties of the sensor. The 1,5-naphthyridine framework has emerged as a scaffold of significant interest due to its unique electronic and structural characteristics. As a nitrogen-containing heterocyclic compound, 1,5-naphthyridine possesses inherent biological activity and its derivatives have found versatile applications in medicinal chemistry and materials science.[1][2] The reactivity of the 1,5-naphthyridine system is often compared to that of quinoline, allowing for a range of chemical modifications.[3] The electron-deficient nature of the pyridine rings, coupled with a rigid, planar structure, provides an excellent foundation for constructing fluorescent probes with desirable properties such as high quantum yields and environmental sensitivity.
The introduction of a carbaldehyde group at the 2-position of the 1,5-naphthyridine core yields 1,5-Naphthyridine-2-carbaldehyde , a versatile building block for the synthesis of a wide array of fluorescent chemosensors. The aldehyde functionality serves as a reactive handle for the facile construction of Schiff base derivatives, which are renowned for their ability to coordinate with metal ions and respond to changes in their local environment.[4] This application note will provide a detailed exploration of the strategic use of this compound in the design and synthesis of fluorescent probes, with a particular focus on the detection of biologically relevant metal ions. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols, and showcase the potential of these probes in cellular imaging applications.
Core Design Strategy: Schiff Base Condensation and the "Turn-On" Fluorescence Phenomenon
The primary strategy for harnessing the potential of this compound in fluorescent probe development revolves around the formation of a Schiff base. This is achieved through a straightforward condensation reaction between the aldehyde group of the naphthyridine scaffold and a primary amine of a carefully selected recognition unit. This modular approach allows for the fine-tuning of the probe's selectivity and sensitivity towards a specific analyte.
The resulting Schiff base ligand often exhibits weak or quenched fluorescence in its free state. Upon binding to the target analyte, such as a metal ion, a rigid complex is formed. This chelation event can trigger a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). The restriction of intramolecular rotation (RIR) within the probe-analyte complex minimizes non-radiative decay pathways, leading to a "turn-on" fluorescent response.[5] This "off-on" switching mechanism is highly desirable for sensing applications as it provides a high signal-to-noise ratio.
An alternative sensing mechanism that can be engineered into these probes is the Excited-State Intramolecular Proton Transfer (ESIPT).[6] In such designs, the binding of an analyte can disrupt the ESIPT process, leading to a change in the fluorescence emission profile.
Below is a conceptual workflow for the development of a this compound-based fluorescent probe.
Figure 1: Conceptual workflow for the development of a fluorescent probe using this compound.
Application Protocol: Synthesis and Characterization of a "Turn-On" Fluorescent Probe for Zinc(II)
Zinc (Zn²⁺) is an essential trace element involved in numerous physiological processes, and its dysregulation is associated with various diseases.[7][8] The development of selective fluorescent probes for Zn²⁺ is therefore of great importance. Here, we present a detailed protocol for the synthesis of a Schiff base fluorescent probe derived from this compound and 2-amino-4-methylphenol, and its application in the detection of Zn²⁺.
Part 1: Synthesis of the Fluorescent Probe (NMP-1)
Materials:
-
This compound
-
2-Amino-4-methylphenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add 2-amino-4-methylphenol (1.0 mmol) dissolved in 10 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base formation.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure fluorescent probe, designated as NMP-1 .
Figure 2: Synthesis of the fluorescent probe NMP-1.
Part 2: Spectroscopic Characterization and Sensing Properties
Materials and Instruments:
-
Synthesized NMP-1 probe
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, CdCl₂, etc.) in deionized water or an appropriate buffer.
-
HEPES buffer (or another suitable buffer system)
-
UV-Vis Spectrophotometer
-
Fluorimeter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of NMP-1 (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol. Prepare stock solutions of the metal perchlorates or chlorides (e.g., 10 mM) in deionized water.
-
UV-Vis and Fluorescence Spectra of the Free Probe: Dilute the stock solution of NMP-1 in the chosen buffer (e.g., HEPES buffer in a water/ethanol mixture) to a final concentration of 10 µM. Record the UV-Vis absorption and fluorescence emission spectra of the free probe.
-
Fluorescence Titration with Zn²⁺: To a solution of NMP-1 (10 µM in buffer), incrementally add small aliquots of the Zn²⁺ stock solution. After each addition, record the fluorescence emission spectrum. A "turn-on" response is expected, characterized by a significant increase in fluorescence intensity.[7][9]
-
Selectivity Study: Prepare a series of solutions containing NMP-1 (10 µM) and a 10-fold excess of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺). Record the fluorescence spectra and compare the intensity changes to that observed with Zn²⁺.
-
Competition Experiment: To a solution of NMP-1 (10 µM) and Zn²⁺ (e.g., 2 equivalents), add a 10-fold excess of other potentially interfering metal ions. Record the fluorescence spectra to assess the probe's selectivity for Zn²⁺ in a competitive environment.
-
Determination of Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of fluorescence intensity versus Zn²⁺ concentration at low concentrations.
Expected Results and Data Presentation:
The results of the spectroscopic studies should be presented in a clear and concise manner. A table summarizing the photophysical properties of NMP-1 before and after the addition of Zn²⁺ is recommended.
| Property | NMP-1 (Free Probe) | NMP-1 + Zn²⁺ |
| Absorption λmax (nm) | ~350 | ~370 (Red-shifted) |
| Emission λmax (nm) | ~450 (Weak) | ~475 (Strong) |
| Quantum Yield (Φ) | Low | High |
| Fluorescence Enhancement | - | >20-fold |
| Color under UV light | Dim Blue | Bright Green-Blue |
Table 1: Expected photophysical properties of the NMP-1 probe.
A bar chart illustrating the fluorescence response of NMP-1 to various metal ions will effectively demonstrate its selectivity for Zn²⁺.
Part 3: Application in Live Cell Imaging
Materials:
-
HeLa cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
NMP-1 probe
-
ZnCl₂ solution
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Imaging: a. Seed the HeLa cells on glass-bottom dishes and allow them to adhere for 24 hours. b. Before imaging, wash the cells with PBS. c. Incubate the cells with a low concentration of NMP-1 (e.g., 5-10 µM) in serum-free medium for 30 minutes at 37°C. d. Wash the cells again with PBS to remove any excess probe. e. Acquire fluorescence images of the cells using a CLSM. A weak intracellular fluorescence is expected. f. To visualize intracellular Zn²⁺, treat the NMP-1-loaded cells with a solution of ZnCl₂ (e.g., 50 µM) for 30 minutes. g. Wash the cells with PBS and acquire fluorescence images again. A significant increase in intracellular fluorescence should be observed, indicating the detection of Zn²⁺.
Self-Validation and Causality:
The described protocol incorporates self-validating steps. The "turn-on" fluorescence response upon the addition of Zn²⁺, coupled with the lack of response to other metal ions, provides strong evidence for the probe's selectivity. The competition experiment further validates this selectivity. In cell imaging, the comparison of fluorescence before and after the addition of exogenous Zn²⁺ confirms that the observed fluorescence enhancement is indeed due to the detection of the target ion. The choice of a Schiff base design is causal to the observed CHEF effect, as the coordination of Zn²⁺ with the imine nitrogen and the phenolic oxygen of the NMP-1 probe restricts intramolecular rotation, thus enhancing fluorescence.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the development of sophisticated fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of "turn-on" sensors with high selectivity and sensitivity for various analytes, particularly metal ions. The protocols outlined in this application note provide a solid foundation for researchers to design and synthesize novel probes based on this promising scaffold. Future research could focus on extending the emission wavelengths into the near-infrared (NIR) region for deeper tissue imaging by incorporating extended π-conjugated systems. Furthermore, the introduction of specific targeting moieties could enable the development of organelle-specific probes for advanced bioimaging applications.
References
-
Alajarín, R., Jordán, P., & Oñate, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3299. [Link]
-
Ma, H., Ni, W. P., Lin, Q., Sun, R., & Ge, J. F. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst, 150(3), 642-649. [Link]
-
Pang, S., et al. (2025). A multifunctional water-soluble fluorescent probe based on naphthylimide for detection of Hg2+ and formaldehyde with its multi-field applications. ResearchGate. [Link]
-
Girek, T., & Szumny, A. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(21), 5021. [Link]
-
Yan, L., et al. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence, 31(4), 1037-1044. [Link]
-
Zhang, Y., et al. (2022). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Molecules, 27(23), 8251. [Link]
-
Liu, Y., et al. (2018). 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH. Luminescence, 33(1), 29-33. [Link]
-
Kwon, N., et al. (2021). Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. Chemosensors, 9(11), 323. [Link]
-
Yan, L., et al. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence, 31(4), 1037-1044. [Link]
-
Chen, Y., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. (2017). PLoS ONE, 12(10), e0186892. [Link]
-
Li, Y., et al. (2018). Two highly sensitive Schiff-base fluorescent indicators for the detection of Zn2+. Analytical Methods, 10(2), 164-170. [Link]
-
Yan, L., et al. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. SciSpace. [Link]
-
Li, J., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3824. [Link]
Sources
- 1. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. ‘Turn‐on’ fluorescent chemosensors based on naphthaldehyde‐2‐pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH / Luminescence, 2017 [sci-hub.jp]
- 5. Two highly sensitive Schiff-base fluorescent indicators for the detection of Zn2+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism [mdpi.com]
- 7. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Naphthyridine-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 1,5-Naphthyridine-2-carbaldehyde, a key intermediate for drug discovery and materials science. We will focus on the most common and practical synthetic route: the selective oxidation of 2-methyl-1,5-naphthyridine. This document is designed for researchers and chemists to help diagnose experimental issues, improve yield, and ensure the synthesis of high-purity material.
I. Overview of the Core Synthetic Pathway
The synthesis of this compound is typically a two-stage process. Understanding the nuances of each stage is critical for a successful outcome.
-
Formation of the Naphthyridine Core: The precursor, 2-methyl-1,5-naphthyridine, is commonly synthesized via a modified Skraup reaction from 3-aminopyridine and crotonaldehyde. While this starting material is commercially available, in-house synthesis may be required. The purity of this material is paramount for the subsequent oxidation step.
-
Selective Oxidation of the Methyl Group: The conversion of the electron-deficient 2-methyl group to an aldehyde is a challenging transformation. The reagent of choice for this step is Selenium Dioxide (SeO₂), in what is known as a Riley oxidation.[1] This reaction requires careful control to prevent common side reactions, most notably over-oxidation to the carboxylic acid.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address problems you may encounter.
A. Starting Material and Pre-Reaction Setup
Question: My 2-methyl-1,5-naphthyridine starting material has a brownish tint. Does purity matter?
Answer: Absolutely. The purity of your starting material is critical. A brownish tint suggests the presence of baseline impurities, likely from the Skraup synthesis, which can interfere with the oxidation. These impurities can chelate with the selenium reagent, produce tarry byproducts under heating, and complicate the final purification, leading to significantly lower yields. It is strongly recommended to purify the 2-methyl-1,5-naphthyridine (e.g., by recrystallization or column chromatography) until it is a white to off-white solid before proceeding.
Question: I'm setting up the SeO₂ oxidation. What are the most critical safety precautions?
Answer: Selenium compounds are highly toxic and possess a persistent, unpleasant odor.[2] All manipulations must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear gloves (nitrile is sufficient for incidental contact), a lab coat, and safety glasses at all times.
-
Handling SeO₂: Selenium dioxide is a powder that sublimes readily.[1] Handle it carefully to avoid creating dust.
-
Waste Disposal: All selenium-containing waste (glassware rinses, reaction residues, contaminated silica gel) must be collected in a designated hazardous waste container for selenium compounds. Do not mix with other waste streams.
B. Issues During the Oxidation Reaction
Question: My reaction is stalled. TLC analysis shows mostly unreacted starting material even after prolonged heating. What went wrong?
Answer: This is a common issue often related to insufficient activation or improper reaction conditions.
-
Cause 1: Insufficient Temperature: The Riley oxidation of activated methyl groups on heteroaromatic rings often requires high temperatures to proceed at a reasonable rate. The reaction is typically run in a high-boiling solvent like dioxane or toluene under reflux. If your temperature is too low, the reaction will be exceedingly slow.
-
Cause 2: Solvent Choice: The choice of solvent is crucial. Dioxane is often preferred as it is relatively inert and has a suitable boiling point (101 °C). Using a lower-boiling solvent like THF or DCM will not provide the necessary thermal energy.
-
Cause 3: Inactive SeO₂: While stable, old bottles of SeO₂ can absorb moisture, which can affect reactivity. Ensure you are using a dry, finely powdered reagent.
Question: My main product is 1,5-naphthyridine-2-carboxylic acid, not the aldehyde. How do I prevent this over-oxidation?
Answer: This is the most significant challenge in this synthesis. Over-oxidation occurs when the initially formed aldehyde is further oxidized to a carboxylic acid.[3]
-
Cause 1: Stoichiometry of SeO₂: Using a large excess of SeO₂ will strongly favor the formation of the carboxylic acid. The reaction should be run with a carefully measured amount of SeO₂, typically between 1.0 and 1.2 equivalents.
-
Cause 2: Presence of Water: Water in the reaction mixture can facilitate the hydration of the aldehyde intermediate, which is more susceptible to oxidation. Ensure you are using anhydrous solvents.
-
Recommended Action: The key is to control the stoichiometry and reaction time. Monitor the reaction closely by TLC. Once the starting material is consumed and the aldehyde spot is at its maximum intensity, cool the reaction immediately to prevent further oxidation. Using a co-oxidant like tert-butyl hydroperoxide (TBHP) with a catalytic amount of SeO₂ can sometimes provide milder conditions and better control, reducing the risk of over-oxidation.[3]
Question: The reaction mixture has turned into a black, tarry mess. Is it salvageable?
Answer: Extensive tar formation usually indicates decomposition and is difficult to salvage. This is typically caused by excessive heat or the presence of impurities.
-
Cause: Excessive Temperature: While high heat is required, runaway temperatures (e.g., heating mantle set too high) can cause the naphthyridine ring and solvent to decompose, especially in the presence of an oxidant. Use a thermostatically controlled oil bath for precise temperature regulation.
-
Prevention: Ensure your starting material is pure. Begin heating the reaction mixture gradually and maintain a steady reflux. Do not attempt to force the reaction by applying excessive heat.
C. Post-Reaction Work-up and Purification
Question: A black solid has precipitated from my reaction. What is it and how do I remove it?
Answer: The black precipitate is elemental selenium (Se), the reduced form of SeO₂. Its formation is a positive indicator that the oxidation has occurred. It is typically removed by filtration.
-
Procedure: After cooling the reaction, dilute the mixture with a solvent like dichloromethane (DCM) or ethyl acetate. Filter the mixture through a pad of Celite® to remove the fine selenium particles, which can otherwise clog filter paper. Wash the Celite® pad thoroughly with more solvent to recover any adsorbed product.
Question: My product seems to be stuck in the aqueous layer during extraction. Why?
Answer: The two nitrogen atoms in the 1,5-naphthyridine ring are basic and can be protonated, especially if the work-up is acidic. The resulting salt will be highly water-soluble.
-
Recommended Action: During the aqueous work-up, ensure the aqueous layer is made basic (pH > 8) by adding a base like sodium bicarbonate or sodium carbonate solution before extraction. This will neutralize the protonated product, making it soluble in organic solvents like DCM or ethyl acetate. Perform multiple extractions to ensure complete recovery.
III. Detailed Experimental Protocols
Safety Notice: These procedures must be carried out in a functional fume hood by trained personnel wearing appropriate PPE.
Protocol A: Selenium Dioxide Oxidation of 2-methyl-1,5-naphthyridine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-1,5-naphthyridine (1.0 eq).
-
Reagent Addition: Add anhydrous dioxane (sufficient to make a ~0.1 M solution) via syringe. Begin stirring to dissolve the starting material. Add selenium dioxide (1.1 eq) to the solution in one portion.
-
Reaction: Heat the mixture to reflux (approx. 101-105 °C) using a temperature-controlled oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The product aldehyde should be more polar than the starting material. The reaction is typically complete in 12-24 hours.
-
Work-up (Step 1 - Quenching and Filtration): Once the starting material is consumed, cool the flask to room temperature. A black precipitate of selenium will be visible. Dilute the dark mixture with DCM and filter through a pad of Celite®. Rinse the flask and the Celite® pad with additional DCM.
-
Work-up (Step 2 - Extraction): Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to isolate the pure this compound.
IV. Frequently Asked Questions (FAQs)
Q1: Why is Selenium Dioxide the most common reagent for this oxidation? SeO₂ has a well-established reactivity for oxidizing activated methyl and methylene groups, particularly those adjacent to carbonyls or aromatic/heteroaromatic rings (Riley oxidation).[1] Its selectivity for these positions over other C-H bonds makes it suitable for this specific transformation, despite the challenges of over-oxidation and toxicity.
Q2: Are there any less toxic alternatives to SeO₂? While SeO₂ is classic, other methods exist, though they may have their own drawbacks. Reagents like manganese dioxide (MnO₂) can sometimes be used for oxidizing activated methyl groups, but often require a large excess of reagent and may have lower yields. More modern photoredox or electro-oxidative methods could be developed but are not yet standard procedures for this specific substrate.
Q3: What causes the characteristic foul smell during the reaction? The smell is often due to the formation of volatile organoselenium byproducts, especially if impurities are present in the starting material or solvent. This underscores the importance of working in a fume hood and proper handling.
Q4: Can I stop the oxidation at the alcohol (1,5-naphthyridin-2-ylmethanol) stage? Yes, this is sometimes possible. Performing the SeO₂ oxidation in acetic acid can sometimes lead to the formation of the acetate ester of the corresponding alcohol, which is resistant to further oxidation.[3][4] This ester can then be hydrolyzed to the alcohol. Alternatively, using milder reducing agents on the aldehyde product (e.g., NaBH₄) is a more reliable way to access the alcohol.
V. Data & Workflow Visualization
Table 1: Comparison of Oxidation Conditions
| Oxidant System | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
| SeO₂ (Stoichiometric) | Dioxane, Toluene | Reflux (~100-110 °C) | Well-established, reliable conversion. | High risk of over-oxidation; stoichiometric toxic waste.[3] |
| SeO₂ (Catalytic) / TBHP | Dioxane, CH₂Cl₂ | 40-80 °C | Milder conditions, less SeO₂ waste. | Can be slower, TBHP introduces peroxide handling risks.[3] |
| MnO₂ | Dioxane, CHCl₃ | Reflux | Less toxic than SeO₂. | Often requires large excess (10-50 eq), can be low yielding. |
Diagrams
Caption: Decision tree for troubleshooting low product yield based on TLC analysis.
VI. References
-
Paudyal, M. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2688. [Link]
-
Młochowski, J., et al. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1639. [Link]
-
Álvarez-Pérez, A., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(15), 4425. [Link]
-
Paudyal, M. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Álvarez-Pérez, A., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Al-dujaili, A. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
Montoir, D., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6438. [Link]
-
Bezerra, L. F. (2018). How can I perform a controlled oxidation of methyl aromatic groups using SeO2? ResearchGate. [Link]
-
SP Chemistry Classes. (2023). Selenium dioxide SeO2 | SeO2 reaction with alkenes & ketone and Alhehyde. YouTube. [Link]
-
Physics Forums. (2004). Oxidation using selenium dioxide. [Link]
-
ResearchGate. (n.d.). Selenium dioxide assisted reactions. [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]
-
Mogilaiah, K., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
ChemOrgChem. (2024). Selenium Dioxide (SeO2) Reagent and their Applications Part-1. YouTube. [Link]
Sources
purification of crude 1,5-Naphthyridine-2-carbaldehyde by column chromatography
An in-depth guide to the , designed for researchers and drug development professionals.
Introduction: Navigating the Purification of a Key Heterocyclic Building Block
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying complex heterocyclic compounds. 1,5-Naphthyridine-2-carbaldehyde is a valuable synthon in medicinal chemistry, but its purification is not always trivial. The presence of two basic nitrogen atoms within the aromatic system, combined with a reactive aldehyde group, presents unique challenges. This guide is structured to function as a technical support center, providing direct, actionable answers to the problems you are most likely to encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and adapt these protocols to your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for planning a successful purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, several classes of impurities are common:
-
Unreacted Starting Materials: Depending on the synthesis, you might see precursors like 2-methyl-1,5-naphthyridine (if using an oxidation route) or 2-iodo-1,5-naphthyridine (if using a coupling strategy).[1][2]
-
Over-Oxidized Byproduct: The aldehyde functional group is susceptible to oxidation, leading to the formation of 1,5-naphthyridine-2-carboxylic acid. This impurity is significantly more polar and can streak on silica gel.[3]
-
Reaction Reagents and Catalysts: Residual catalysts (e.g., Palladium from Suzuki couplings) or reagents (e.g., selenium dioxide from oxidation) can contaminate the crude product.[1][4]
-
Isomeric Byproducts: Synthetic routes like the Skraup or Friedländer syntheses can sometimes produce small amounts of other naphthyridine isomers which can be very difficult to separate.[5][6]
Q2: What is a good starting point for a TLC solvent system to analyze my crude product?
A2: A systematic approach to TLC is vital. Start with a moderately polar system and adjust based on the results. A hexane/ethyl acetate mixture is an excellent starting point.[4]
-
Initial Screen: Begin with 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc).
-
Analysis:
-
If the spots are all at the baseline, the system is not polar enough. Increase the ethyl acetate concentration (e.g., to 50% or 70%).
-
If the spots are all at the solvent front, the system is too polar. Decrease the ethyl acetate concentration (e.g., to 10% or 20%).
-
-
Optimization Goal: Aim for an Rf value of 0.25 - 0.35 for the desired this compound. This Rf provides the optimal balance for separation on a silica gel column.[7]
Q3: Should I use silica gel or alumina as the stationary phase?
A3: Silica gel is the most common and generally effective stationary phase for this type of compound. However, its surface is acidic due to the presence of silanol (Si-OH) groups. The basic nitrogen atoms of the naphthyridine ring can interact strongly with these acidic sites, leading to significant peak tailing.
-
When to use Alumina: If you observe severe tailing or suspect your compound is degrading on silica (see Troubleshooting Q5), neutral or basic alumina is a good alternative.[8]
-
Improving Silica Performance: A common and highly effective strategy is to "deactivate" the silica by adding a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to the mobile phase (typically 0.5-1% by volume ). This neutralizes the acidic sites, dramatically improving peak shape.[9]
Q4: My compound is colorless. How can I effectively monitor the column fractions?
A4: Since this compound has an extended aromatic system, it is UV-active. Use a handheld UV lamp (254 nm) to visualize the spots on your TLC plates. Collect fractions systematically (e.g., 10-20 mL per tube) and spot every second or third fraction on a single TLC plate to build a clear picture of the elution profile.
Q5: Are there any stability concerns with this compound during purification?
A5: Yes, there are two primary concerns:
-
Acid Sensitivity: The compound may be unstable on highly acidic silica gel, potentially leading to decomposition.[5][8] A simple stability test is to spot your crude material on a TLC plate, wait for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, decomposition is likely occurring.
-
Oxidation: Aldehydes can be air-oxidized to carboxylic acids, especially if left in solution for extended periods. It is best practice to process the purified fractions promptly and store the final product under an inert atmosphere (e.g., nitrogen or argon) if it will not be used immediately.
Section 2: Detailed Experimental Protocol
This protocol provides a robust, self-validating workflow for the purification.
Step 1: TLC Analysis and Solvent System Selection
-
Objective: Identify a solvent system that provides good separation between the product and major impurities, with a target Rf of 0.25-0.35 for the product.
-
Procedure:
-
Prepare small vials of several solvent systems (see table below for suggestions).
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small, concentrated spot of the crude mixture onto the baseline of a TLC plate.
-
Develop the plate in a chamber containing your chosen eluent.
-
Visualize under a 254 nm UV lamp and calculate the Rf values.
-
Crucial Step: Add 0.5% triethylamine to your most promising solvent system and run another TLC. Compare the spot shape. If tailing is reduced, use this modified eluent for the column.
-
| Parameter | Recommended Systems & Data |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Initial TLC Eluent | 30% Ethyl Acetate / 70% Hexane |
| Alternative Eluent | 2-5% Methanol / Dichloromethane |
| Tailing Suppressor | 0.5 - 1% Triethylamine (TEA) in the eluent |
| Target Product Rf | 0.25 - 0.35 |
Step 2: Column Preparation (Slurry Packing)
-
Objective: To pack a uniform, air-free column bed, which is critical for achieving good separation.
-
Procedure:
-
Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Continuously tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed .[10]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during sample and solvent addition.[10]
-
Step 3: Sample Loading (Dry Loading Recommended)
-
Objective: To apply the sample to the column in a narrow, concentrated band for optimal resolution.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add this powder as a uniform layer on top of the sand in your packed column.
-
Gently pipette the initial eluent onto the column, being careful not to disturb the surface.
-
Step 4: Elution and Fraction Collection
-
Objective: To selectively move compounds down the column based on their polarity, allowing for their separation and collection.
-
Procedure:
-
Begin eluting with a low-polarity solvent system (e.g., the one that gave your product an Rf < 0.1). This will wash down highly non-polar impurities.
-
Gradually increase the polarity of the eluent (a "gradient"). For example, move from 10% EtOAc/Hexane to 20%, then 30%, and so on. A slow, gradual gradient generally yields better separation than a sudden jump in polarity.
-
Collect the eluate in a series of labeled test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Section 3: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental issues. The accompanying flowchart provides a visual decision-making tool.
Caption: Troubleshooting workflow for column chromatography.
Q: My product is not coming off the column. The TLC of the eluate shows everything is stuck at the baseline.
A: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel.[8] Your product has a high affinity for the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a stronger solvent system, such as dichloromethane with a small amount of methanol (e.g., starting with 1% MeOH in DCM).
Q: My product eluted in the very first fractions, mixed with non-polar impurities.
A: This indicates your eluent is too polar. Your compound has a low affinity for the silica gel and is being carried along with the solvent front.[8]
-
Solution: You must repeat the column with a less polar solvent system. Decrease the percentage of the polar component (e.g., go from 30% EtOAc to 10% EtOAc in hexane). Always develop your TLC in the exact solvent system you plan to start the column with to prevent this.
Q: I'm getting poor separation. The TLC shows my product and an impurity are very close together (ΔRf < 0.1).
A: This is a common and challenging problem.
-
Solution 1 (Optimize Gradient): Run the column with a much shallower solvent gradient. A slow, methodical increase in polarity gives the compounds more "time" on the column to resolve.
-
Solution 2 (Change Selectivity): Your current solvent system is not differentiating well between the compounds. Try a completely different solvent system to alter the interactions. For example, if hexane/ethyl acetate fails, try a system based on dichloromethane/methanol or toluene/acetone. The change in solvent properties can often dramatically change the separation factor.[7]
Q: The spot for my product is tailing or streaking badly on the TLC plate and the bands on the column are broad.
A: For a basic compound like this compound, this is almost certainly due to strong, non-ideal interactions with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount (0.5-1%) of a competitive base like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[9][11] This base will preferentially bind to the acidic sites on the silica, allowing your product to elute in a much sharper, more symmetrical band.
Q: My yield is very low, and TLC analysis of the fractions shows new, unidentified spots.
A: This strongly suggests your compound is decomposing on the column.[8]
-
Solution 1 (Deactivate Silica): Before packing, you can prepare a deactivated silica gel. A common method is to wash the silica with a solvent containing 1-2% triethylamine, followed by the initial eluent, to pre-neutralize the entire stationary phase.
-
Solution 2 (Switch Stationary Phase): The most reliable solution is to switch to a more inert stationary phase. Neutral alumina is an excellent choice for acid-sensitive basic compounds. You will need to re-develop your TLC conditions on alumina plates first, as the elution order and solvent requirements may change.
References
-
D. L. Comins, S. O'Connor, "Synthesis of 1,5-Naphthyridines," Organic Reactions, 2004. [Link]
-
P. L. Ferrarini, C. Mori, M. Badawneh, "Fused 1,5-Naphthyridines: Synthetic Tools and Applications," Molecules, 2017. [Link]
-
J. A. Joule, K. Mills, "Heterocyclic Chemistry," 5th Edition, Wiley, 2010. [Link]
-
G. Jones, "The Skraup and Doebner-von Miller Quinoline Syntheses," Chemical Reviews, 1947. [Link]
-
University of Rochester, Department of Chemistry, "Troubleshooting Flash Column Chromatography," University of Rochester Chemistry Guides. [Link]
-
ChemistryViews, "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives," Wiley-VCH, 2012. [Link]
-
ResearchGate, "Is it possible to purify aldehyde by column?," ResearchGate Forum, 2015. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 883864-92-4 [smolecule.com]
- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of 1,5-Naphthyridine-2-carbaldehyde Derivatives
Welcome to the technical support center for the purification of 1,5-Naphthyridine-2-carbaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of N-heterocyclic compounds. As a Senior Application Scientist with extensive experience in the crystallization of complex aromatic systems, I have compiled this resource to address the common challenges encountered during the recrystallization of these molecules and to provide robust, field-proven protocols and troubleshooting advice.
The unique electronic properties of the 1,5-naphthyridine scaffold, combined with the reactive carbaldehyde group, present specific challenges in obtaining high-purity crystalline material. This guide will walk you through solvent selection, protocol optimization, and troubleshooting common issues such as oiling out, poor recovery, and potential degradation.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization of this compound derivatives often challenging?
A1: The difficulty in recrystallizing these derivatives often stems from a combination of factors. The rigid, planar naphthyridine core can lead to strong crystal lattice forces, sometimes resulting in poor solubility in common organic solvents. Conversely, the polar carbaldehyde group and the nitrogen atoms in the rings can lead to high solubility in polar solvents, making it difficult to achieve the supersaturation needed for crystallization. Furthermore, pyridinic and annulated pyridine systems can have a tendency to crystallize less readily than their non-heteroaromatic counterparts[1].
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the compound's melting point is lower than the temperature of the solution from which it is precipitating, or when the concentration of the solute is too high, leading to rapid, disordered precipitation. To resolve this, you can try a few strategies:
-
Use a larger volume of solvent: This will lower the saturation temperature.
-
Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.
-
Employ a mixed-solvent system: Dissolve your compound in a minimal amount of a "good" polar solvent (like acetone or ethanol) and then slowly add a "poor" non-polar solvent (like hexanes or heptane) at an elevated temperature until the solution becomes faintly turbid. Then, clarify the solution by adding a drop or two of the good solvent and allow it to cool slowly. This method of inducing precipitation at room temperature can help avoid thermal decomposition[2].
Q3: I am observing a color change (e.g., yellowing or darkening) during the heating phase of recrystallization. What is happening?
A3: A color change upon heating often indicates thermal degradation. Aromatic aldehydes, including N-heterocyclic derivatives, can be susceptible to oxidation or other decomposition pathways at elevated temperatures[2][3]. The aldehyde group can be cleaved from the aromatic ring under certain conditions[3]. It is advisable to minimize the time the solution spends at high temperatures. If degradation is suspected, consider using a lower-boiling point solvent or performing the recrystallization at a lower temperature, even if it means accepting a slightly lower recovery.
Q4: What is polymorphism and should I be concerned about it with my this compound derivative?
A4: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice[4]. These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability. This is a critical consideration in the pharmaceutical industry. For this compound derivatives intended for pharmaceutical applications, it is crucial to identify and control the polymorphic form. Different crystallization conditions, such as the choice of solvent and the cooling rate, can lead to the formation of different polymorphs[4]. Therefore, it is essential to maintain consistent recrystallization protocols to ensure the production of a single, desired polymorph.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a starting point for the recrystallization of this compound derivatives. Optimization of the solvent system and conditions will likely be necessary for each specific derivative.
Step-by-Step Methodology:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. A good single solvent will show low solubility at room temperature and high solubility when heated.
-
If a suitable single solvent cannot be found, explore mixed-solvent systems (see the solvent selection table below).
-
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture with gentle swirling or stirring on a hot plate. Add more solvent in small portions until the compound completely dissolves. Rationale: Using the minimum amount of hot solvent is key to maximizing the recovery of the purified compound upon cooling.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. Rationale: Pre-warming the glassware prevents premature crystallization of the desired compound in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent. Rationale: Washing with cold solvent removes any residual soluble impurities adhering to the crystal surfaces without significantly dissolving the purified product.
-
-
Drying:
-
Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Data Presentation: Solvent System Selection
The choice of solvent is the most critical parameter in a successful recrystallization. The following table provides a list of common solvent systems that can be a good starting point for your this compound derivatives.
| Solvent System | Type | Polarity | Boiling Point (°C) | Comments and Rationale |
| Ethanol | Single | Polar Protic | 78 | A good general-purpose solvent for many N-heterocycles. Often provides a good balance of solubility at high and low temperatures[1]. |
| Isopropanol | Single | Polar Protic | 82 | Similar to ethanol but slightly less polar. Can be a good alternative if solubility in ethanol is too high. |
| Acetonitrile | Single | Polar Aprotic | 82 | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Ethyl Acetate | Single | Moderately Polar | 77 | Can be a good choice for less polar derivatives. |
| Toluene | Single | Non-polar | 111 | Suitable for derivatives with more non-polar character. The higher boiling point may increase the risk of thermal degradation. |
| DMF / Water | Mixed | Polar | >100 | A powerful solvent system for highly polar compounds. The compound is dissolved in a minimal amount of DMF, and water is added as the anti-solvent[5]. |
| Acetone / Hexanes | Mixed | Polar / Non-polar | 56 / 69 | A versatile system where the compound is dissolved in acetone, and hexanes are added as the anti-solvent. Useful for preventing oiling out[1][2]. |
| Dichloromethane / Hexanes | Mixed | Polar / Non-polar | 40 / 69 | A lower-boiling point system that can be useful if the compound is heat-sensitive. |
Visualization & Formatting
Recrystallization Workflow
The following diagram illustrates the general workflow for recrystallization, including the decision points for hot filtration.
Sources
Technical Support Center: Navigating the Selenium Dioxide Oxidation of 2-Methyl-1,5-naphthyridine
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing the selenium dioxide (SeO₂) oxidation of 2-methyl-1,5-naphthyridine to synthesize 1,5-naphthyridine-2-carbaldehyde, a crucial intermediate in various pharmaceutical syntheses. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and practical laboratory experience to ensure the successful execution of this important transformation.
Introduction: The Chemistry at Play
The oxidation of the methyl group in 2-methyl-1,5-naphthyridine to an aldehyde is a key synthetic step. Selenium dioxide is a well-established reagent for this type of benzylic oxidation, often referred to as the Riley oxidation.[1] The generally accepted mechanism for the oxidation of an activated methyl group, such as in 2-methyl-1,5-naphthyridine, involves a series of steps that can be influenced by reaction conditions.
The reaction is initiated by an ene reaction between the substrate and SeO₂, followed by a[2][3]-sigmatropic rearrangement. This leads to an intermediate that, upon hydrolysis, yields the desired aldehyde and elemental selenium. However, deviations from the optimal reaction pathway can lead to the formation of various side products, impacting yield and purity.
Troubleshooting Guide
This section addresses common problems encountered during the selenium dioxide oxidation of 2-methyl-1,5-naphthyridine, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Aldehyde
A diminished yield of this compound is a frequent challenge. Several factors can contribute to this issue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal solvent. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider extending the reaction time or gradually increasing the temperature. Ensure the use of an appropriate high-boiling solvent like dioxane to maintain the required reaction temperature. |
| Over-oxidation to Carboxylic Acid | A significant side reaction is the further oxidation of the aldehyde to 1,5-naphthyridine-2-carboxylic acid.[2][4] This is more prevalent with prolonged reaction times or an excess of SeO₂. | Carefully control the stoichiometry of SeO₂. The use of a co-oxidant like tert-butyl hydroperoxide (TBHP) in catalytic amounts of SeO₂ can often provide a milder and more selective oxidation, minimizing the formation of the carboxylic acid byproduct.[5] |
| Substrate or Reagent Degradation | Impurities in the starting material or decomposed SeO₂ can negatively impact the reaction. SeO₂ is hygroscopic and can form selenous acid in the presence of moisture. | Use freshly purified 2-methyl-1,5-naphthyridine. Ensure the SeO₂ is of high purity and has been stored in a desiccator. |
| Formation of Insoluble Selenium Byproducts | The precipitation of elemental selenium (often as a red or black solid) is expected. However, the formation of complex organoselenium compounds can trap the product or interfere with the catalytic cycle. | The reaction work-up should include a filtration step to remove elemental selenium. If complex formation is suspected, consider adding a scavenger for selenium byproducts, although this is less common for this specific reaction. |
Experimental Protocol: Optimized Oxidation with SeO₂/TBHP
This protocol is designed to enhance the yield of the aldehyde while minimizing over-oxidation.
-
To a solution of 2-methyl-1,5-naphthyridine (1 equivalent) in dioxane, add a catalytic amount of selenium dioxide (0.1 equivalents).
-
Slowly add tert-butyl hydroperoxide (2-3 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the precipitated selenium.
-
The filtrate can then be subjected to a standard aqueous work-up and purification by column chromatography.
Problem 2: Difficult Purification and Persistent Impurities
The crude product mixture can often be challenging to purify, with impurities co-eluting with the desired aldehyde.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual Selenium Compounds | Traces of soluble selenium compounds can contaminate the product, leading to discoloration and potential issues in downstream applications. | During the work-up, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can help remove residual oxidized selenium species. Thorough purification by column chromatography, potentially with a gradient elution, is crucial. |
| Formation of 1,5-Naphthyridine-2-carboxylic acid | As mentioned, over-oxidation is a common side reaction. The carboxylic acid can be difficult to separate from the aldehyde due to similar polarities. | An acidic or basic wash during the work-up can help separate the carboxylic acid. For instance, a wash with a dilute sodium bicarbonate solution will extract the acidic carboxylic acid into the aqueous layer. |
| Unidentified Byproducts | Other minor side products can arise from complex interactions within the reaction mixture. | Employing advanced analytical techniques such as LC-MS and NMR on the crude mixture can help identify the structures of unknown impurities, providing clues for their targeted removal. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the reaction mixture?
The reaction typically starts as a clear or pale yellow solution and will darken as it progresses. The formation of a red or black precipitate, which is elemental selenium, is a positive indication that the oxidation is occurring.
Q2: Can other solvents be used for this oxidation?
While dioxane is a common choice due to its high boiling point and ability to dissolve both the substrate and SeO₂, other solvents like acetic acid have been used. However, acetic acid can sometimes lead to the formation of acetate esters if an alcohol intermediate is formed.[6] The choice of solvent can significantly impact the reaction outcome and should be carefully considered based on the desired product and reaction scale.
Q3: Is N-oxide formation a concern in this reaction?
While SeO₂ can oxidize nitrogen-containing heterocycles to their N-oxides, this is generally less common for the oxidation of an adjacent methyl group.[6][7] However, if unexpected polar byproducts are observed, the formation of 1,5-naphthyridine N-oxide should be considered and can be investigated by mass spectrometry.
Q4: Are there any safety precautions to consider when working with selenium dioxide?
Yes, selenium compounds are toxic and should be handled with care in a well-ventilated fume hood.[6] Avoid inhalation of dust and skin contact. Consult the Safety Data Sheet (SDS) for SeO₂ before use.
Visualizing the Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and the formation of a key side product.
Caption: Main reaction pathway for the SeO₂ oxidation.
Caption: Formation of the over-oxidation side product.
References
-
AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. Available at: [Link]
-
Mąkosza, M., & Winiarski, J. (2017). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 22(12), 2093. Available at: [Link]
-
Kumar, S., & Singh, P. (2021). Using SeO2 as a Selenium Source to Make RSe-Substituted Aniline and Imidazo[1,2-a]pyridine Derivatives. ChemistrySelect, 6(1), 13-17. Available at: [Link]
-
Chen, J., Wang, H., Li, Y., & Liu, G. (2020). β-Elemene derivatives produced from SeO2-mediated oxidation reaction. Royal Society Open Science, 7(9), 200949. Available at: [Link]
-
Shaikh, N. S., Jnaneshwara, G. K., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35. Available at: [Link]
-
Tanaka, H., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. Available at: [Link]
-
Mague, J. T. (2003). Nitrogen oxides/selenium dioxide-mediated benzylic oxidations. Journal of Molecular Catalysis A: Chemical, 201(1-2), 63-70. Available at: [Link]
-
ChemTube3D. Allylic Oxidation with Selenium Dioxide. Available at: [Link]
-
Movassagh, B., & Morovat, E. S. (2011). Regioselective ring-opening of aziridines with diselenides and disulfides using the Zn/AlCl3 system. Tetrahedron Letters, 52(17), 2205-2208. Available at: [Link]
-
Sienkiewicz, K., & Szymański, S. (2016). Ring opening reactions of heterocycles with selenium and tellurium nucleophiles. RSC advances, 6(10), 8343-8366. Available at: [Link]
-
Wikipedia. Riley oxidation. Available at: [Link]
-
Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar. Available at: [Link]
-
Beilstein Journals. (2021). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry, 17, 1083-1092. Available at: [Link]
-
ResearchGate. Selenium Dioxide Oxidation. Available at: [Link]
-
Schaefer, A. G. (1964). SELENIUM DIOXIDE OXIDATION OF OLEFINS. Available at: [Link]
-
YouTube. Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. Available at: [Link]
-
ResearchGate. Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. Available at: [Link]
-
Indian Academy of Sciences. Allylic oxidation in terpenoids: Synthesis of (+_)-E-iinalool-l-oic acid, (+). Available at: [Link]
Sources
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Tar Formation in the Skraup Synthesis of Naphthyridines
Welcome to the technical support center for the Skraup synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often problematic reaction. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and detailed protocols to help you overcome one of the most significant hurdles in this synthesis: tar formation.
Introduction: The Challenge of Tar in Naphthyridine Synthesis
The Skraup synthesis is a cornerstone reaction for the preparation of quinolines and their nitrogen-containing analogues, naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[1] The reaction proceeds through the in-situ dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to yield the aromatic naphthyridine ring system.[1][2]
While effective, the Skraup synthesis is notorious for its often violent and exothermic nature, frequently leading to the formation of a thick, dark, intractable tar.[1][3] This tarry byproduct not only makes product isolation difficult but also significantly reduces the yield of the desired naphthyridine. The primary culprit behind this tar formation is the acid-catalyzed polymerization of the highly reactive acrolein intermediate under the harsh, high-temperature reaction conditions.[1][4]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address and mitigate tar formation, enabling you to achieve higher yields and cleaner reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Skraup reaction is producing a large amount of black, intractable tar, and my yield of the desired naphthyridine is very low. What is the primary cause of this?
A1: Understanding the Root Cause of Tar Formation
The formation of tar is the most common issue in the Skraup synthesis and is primarily due to the acid-catalyzed polymerization of acrolein.[1] Acrolein is generated by the dehydration of glycerol in the presence of concentrated sulfuric acid.[2] The strongly acidic and high-temperature environment of the reaction provides ideal conditions for acrolein to undergo self-polymerization, forming high-molecular-weight, complex polymeric materials that constitute the tar.
To overcome this, the key is to control the rate of acrolein formation and prevent its polymerization. This can be achieved through several strategies that moderate the reaction's exothermicity and create a less favorable environment for polymerization.
Q2: How can I control the violent exothermic reaction and minimize the rate of acrolein formation?
A2: Moderating the Reaction with Additives and Controlled Heating
A key strategy to prevent tar formation is to tame the reaction's vigor. A highly exothermic reaction indicates a rapid, uncontrolled formation of acrolein, which will readily polymerize. Here are two effective approaches:
1. The Use of Reaction Moderators:
-
Ferrous Sulfate (FeSO₄): The addition of ferrous sulfate is a classic and highly effective method to moderate the Skraup reaction.[1] It is believed to act as an oxygen carrier, which extends the reaction over a longer period, thus controlling the rate of heat evolution.[1] This slower, more controlled reaction minimizes the instantaneous concentration of acrolein, reducing the likelihood of polymerization.
-
Boric Acid (H₃BO₃): Boric acid can also be used to make the reaction less violent.[5] It is thought to moderate the reaction by forming esters with glycerol, which then decompose at a more controlled rate to produce acrolein. This slow release of the reactive intermediate prevents a sudden exotherm.
2. Gradual Temperature Control:
Instead of rapidly heating the reaction mixture to a high temperature, a staged heating approach is recommended.
-
Initial Gentle Heating: Begin by heating the mixture gently. The reaction is exothermic and will often start to reflux without external heating.[1]
-
Controlled Reflux: Once the initial vigorous reaction subsides, then increase the temperature to the desired reflux temperature (typically 140-150°C) and maintain it for the duration of the reaction.[1]
Q3: Are there alternatives to harsh oxidizing agents like nitrobenzene that can reduce tar formation?
A3: Employing Milder Oxidizing Agents for a Cleaner Reaction
The choice of oxidizing agent is crucial. While nitrobenzene is traditional, it can contribute to the violence of the reaction.[6] Milder oxidizing agents are often a better choice for minimizing tar and improving yields.
| Oxidizing Agent | Advantages | Disadvantages |
| m-Nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) | - Higher yields (45-50% for 1,5-naphthyridines)[7] - Better reproducibility than iodine[7] | - Can still be a vigorous reaction. |
| Iodine (I₂) | - Milder and effective.[7] - Can be used in catalytic amounts. - Can be recovered and reused.[7] | - May result in slightly lower yields compared to m-NO₂PhSO₃Na.[7] |
| Arsenic Pentoxide (As₂O₅) | - Leads to a less violent reaction than nitrobenzene.[8] | - High toxicity is a significant drawback. |
Recommendation: For a good balance of reactivity and safety, m-nitrobenzenesulfonic acid sodium salt is an excellent choice for the synthesis of naphthyridines.[7]
Experimental Protocols for Tar Reduction
Here are detailed, step-by-step protocols for the synthesis of 1,5- and 1,6-naphthyridines, incorporating the strategies discussed above to minimize tar formation.
Protocol 1: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine using m-Nitrobenzenesulfonic Acid
This protocol is adapted from literature procedures and is optimized for reduced tar formation.[1][7]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
m-Nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na)
-
Ice
-
Concentrated Sodium Hydroxide solution
-
Chloroform or Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Initial Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling the flask in an ice bath.
-
Addition of Reagents: To this cooled mixture, add glycerol, followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.
-
Controlled Heating: Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.[1]
-
Sustained Reflux: Once the initial vigorous reaction subsides, increase the heat to maintain a steady reflux at 140-150°C for 4-5 hours.[1]
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Work-up - Neutralization: Neutralize the acidic solution by the slow and careful addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate any remaining tarry byproducts and liberate the free naphthyridine base.
-
Work-up - Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as chloroform or diethyl ether.[1]
-
Work-up - Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then remove the solvent under reduced pressure.
-
Purification: The crude product can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of 1,6-Naphthyridine from 4-Aminopyridine using a "Sulfo-mix"
This modified Skraup procedure utilizes a pre-mixed "sulfo-mix" of the oxidizing agent and sulfuric acid for better control.[1]
Materials:
-
4-Aminopyridine
-
Glycerol
-
"Sulfo-mix" (a mixture of nitrobenzenesulfonic acid and concentrated sulfuric acid)
-
Water
Procedure:
-
Prepare "Sulfo-mix": Carefully and slowly mix m-nitrobenzenesulfonic acid with concentrated sulfuric acid. This should be done with cooling.
-
Reaction Setup: In a separate reaction vessel, combine 4-aminopyridine, glycerol, and a small amount of water.
-
Controlled Addition: Slowly add the prepared "sulfo-mix" to the reaction mixture with vigorous stirring and external cooling.
-
Heating: Heat the reaction mixture to 150°C and maintain this temperature for 5 hours.[1]
-
Work-up and Purification: After cooling, the work-up and purification would follow a similar procedure to Protocol 1, involving dilution with water, basification, extraction, and finally purification by column chromatography or recrystallization.[1]
Visualizing the Process: Diagrams
Diagram 1: The Pathway to Tar Formation
The following diagram illustrates the competing pathways of the desired Skraup synthesis and the undesired tar formation.
Caption: Competing pathways in the Skraup synthesis.
Diagram 2: Troubleshooting Workflow for Tar Formation
This workflow provides a logical sequence of steps to diagnose and resolve issues with tar formation.
Caption: A logical workflow for troubleshooting tar formation.
Conclusion
Overcoming tar formation in the Skraup synthesis of naphthyridines is achievable through a systematic and informed approach. By understanding the root cause of tarring—the uncontrolled polymerization of acrolein—researchers can implement effective strategies to mitigate this side reaction. The careful control of reaction temperature, the use of moderators like ferrous sulfate or boric acid, and the selection of milder oxidizing agents are all critical steps toward a cleaner and higher-yielding synthesis. The protocols and troubleshooting guides provided here offer a practical framework for optimizing your Skraup reactions and successfully obtaining your desired naphthyridine products.
References
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478. [Link]
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3865-3884. [Link]
-
Vive Chemistry. (2012). Skraup's Synthesis. [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Making quinoline - the Skraup synthesis. (2021, August 24). YouTube. [Link]
-
Wikipedia contributors. (2023, August 14). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Pal, R. (2018). Boric acid in organic synthesis: scope and recent developments. ARKIVOC, 2018(1), 346-371. [Link]
-
Unregistered. (n.d.). Preparation and Properties of Quinoline. [Link]
-
Synapse. (2024, July 17). What is the mechanism of Ferrous sulfate? Patsnap. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Friedländer Synthesis of 1,5-Naphthyridines
Welcome to the technical support center for the Friedländer synthesis of 1,5-naphthyridines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions, specifically focusing on the critical interplay of temperature and catalyst selection. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and supported by literature-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedländer synthesis for 1,5-naphthyridines?
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a ketone or aldehyde with an adjacent CH₂)[1][2][3]. For the synthesis of 1,5-naphthyridines, the typical starting material is a 2-aminopyridine derivative, such as 2-aminonicotinaldehyde.
The reaction is catalyzed by either an acid or a base and proceeds in two main stages[4][5]:
-
Intermolecular Condensation: An initial aldol-type condensation occurs between the two carbonyl-containing starting materials.
-
Intramolecular Cyclization & Dehydration: The intermediate then undergoes an intramolecular cyclization, where the amino group attacks the carbonyl, followed by dehydration (loss of a water molecule) to form the stable, aromatic 1,5-naphthyridine ring system[1][6].
There are two generally accepted mechanistic pathways, primarily differing in the initial step: one begins with the aldol addition, while the other starts with the formation of a Schiff base (imine) between the amine and the carbonyl partner[4]. The operative pathway can be influenced by the specific substrates and catalysts used.
Caption: General mechanism of the catalyzed Friedländer synthesis.
Q2: Why are temperature and catalyst choice so critical for this reaction?
Temperature and catalyst are inextricably linked and represent the primary levers for controlling reaction rate, yield, and purity.
-
Causality of Temperature: Temperature directly influences the reaction kinetics. Insufficient heat may lead to a sluggish or stalled reaction. Conversely, excessive heat can promote undesirable side reactions, such as the self-condensation of the methylene ketone (an aldol condensation), or degradation of sensitive starting materials or the final product[1][7]. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.
-
Role of the Catalyst: The catalyst's function is to accelerate the key condensation and cyclodehydration steps[8][9].
-
Acid Catalysts (e.g., p-toluenesulfonic acid, Lewis acids like In(OTf)₃) activate the carbonyl groups, making them more susceptible to nucleophilic attack[4][10].
-
Base Catalysts (e.g., KOH, choline hydroxide) facilitate the deprotonation of the α-methylene ketone to form an enolate, which is a potent nucleophile[1][5].
-
The "strength" or "harshness" of the catalyst is a key consideration. A highly aggressive catalyst might require lower temperatures but could also increase the rate of side reactions[7]. Milder catalysts may require higher temperatures but often provide a cleaner reaction profile. The ideal combination provides the highest yield of the desired product in the shortest time with the simplest purification.
Q3: What are the common classes of catalysts used, and how do I select one for my system?
Catalyst selection depends on substrate reactivity, desired reaction conditions (e.g., solvent-free, aqueous), and scalability. Traditional methods often used strong acids or bases at high temperatures[1][9]. However, modern approaches favor milder and more efficient systems[7].
| Catalyst Class | Examples | Typical Temperature Range (°C) | Advantages & Key Insights | Disadvantages |
| Brønsted Acids | p-TsOH, TFA, H₂SO₄ | 80 - 120+ | Inexpensive, effective for many substrates. p-TsOH is often used in solvent-free conditions[3][4]. | Can be harsh, leading to degradation. Often requires high temperatures[1]. |
| Lewis Acids | In(OTf)₃, ZnCl₂, Nd(NO₃)₃, CeCl₃·7H₂O | 25 - 100 | High efficiency and selectivity, can often be run at lower temperatures. In(OTf)₃ is noted for excellent selectivity[10]. CeCl₃·7H₂O works well under solvent-free grinding conditions[8]. | Higher cost, potential metal contamination, sensitivity to moisture. |
| Bases | KOH, KOtBu, DBU | 80 - 150 | Classic, cost-effective method. | Prone to promoting ketone self-condensation side reactions[1]. |
| Modern/Green Catalysts | Ionic Liquids (e.g., Choline Hydroxide), Solid-supported acids (e.g., PEG-SO₃H, Nafion) | 50 - 80 | Milder conditions, often allowing for reactions in water or solvent-free. Choline hydroxide enables synthesis in water at 50°C[5][6][7]. Solid catalysts are easily recoverable and reusable[11]. | May have specific substrate scopes; catalyst preparation can be multi-step[11]. |
Starting Point Recommendation: For a new substrate pair, a good starting point is p-toluenesulfonic acid (p-TsOH) under conventional heating at 80-100°C or a modern Lewis acid like Indium(III) triflate (In(OTf)₃) at a slightly lower temperature (e.g., 80°C) under solvent-free conditions[3][10]. This provides a robust baseline from which to optimize.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue encountered. A systematic approach is required to diagnose the cause.
Caption: Troubleshooting workflow for low product yield.
-
Possible Cause A: Ineffective Catalyst
-
Explanation: The chosen catalyst may be unsuitable for your specific substrates or may have degraded. Lewis acids, for example, can be sensitive to moisture.
-
Solution:
-
Verify Catalyst Quality: Use a fresh bottle of catalyst or one that has been properly stored.
-
Switch Catalyst Class: If a Brønsted acid like p-TsOH fails, consider a Lewis acid like In(OTf)₃, which may offer a different activation pathway[10]. For a greener approach, attempt the reaction with choline hydroxide in water[6][7].
-
Increase Catalyst Loading: While typically catalytic (1-10 mol%), a stalled reaction may benefit from a modest increase in catalyst loading as a diagnostic test.
-
-
-
Possible Cause B: Sub-optimal Temperature
-
Explanation: The activation energy for the reaction is not being met. Many older procedures call for harsh conditions, but modern catalysts often work at lower temperatures[6][11].
-
Solution:
-
Systematic Temperature Screening: Set up parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) while keeping the catalyst and concentrations constant. Monitor by TLC or LC-MS to find the sweet spot.
-
Consider Microwave Irradiation: Microwave heating can sometimes dramatically accelerate the reaction compared to conventional heating, achieving higher temperatures more rapidly and uniformly[3].
-
-
Problem 2: Significant Side Product Formation
The appearance of multiple spots on a TLC plate indicates a loss of selectivity.
-
Possible Cause A: Temperature is Too High
-
Explanation: The most common side reaction is the self-condensation of the α-methylene ketone[1][7]. This process, like the desired reaction, is accelerated by heat. If the rate of self-condensation outpaces the Friedländer synthesis, yield will plummet.
-
Solution:
-
Reduce Reaction Temperature: This is the most effective solution. Decrease the temperature in 10-20°C increments. A lower temperature will slow both reactions, but it often disproportionately reduces the rate of the side reaction more than the desired pathway.
-
Change Solvent: If in a solvent, switching to a higher-boiling but more inert solvent might allow for better temperature moderation. Some modern protocols have found success using water or solvent-free conditions, which can alter reaction pathways[3][6].
-
-
-
Possible Cause B: Catalyst is Too Aggressive or Incorrectly Matched
-
Explanation: A strong base like KOH can rapidly generate a high concentration of the ketone enolate, favoring self-condensation before it can react with the aminopyridine component.
-
Solution:
-
Switch to a Milder Catalyst: Replace a strong base or acid with a more moderate option. For instance, swapping KOH for a reusable solid acid catalyst or an ionic liquid can provide a cleaner reaction profile[6][11].
-
Use an Amine Catalyst: Specific amine catalysts have been developed to promote the desired reaction with high regioselectivity while suppressing side reactions, particularly when using unmodified ketones[3].
-
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst & Temperature Screening
This protocol is designed for small-scale parallel screening to identify optimal conditions efficiently.
-
Array Setup: In a parallel synthesis reaction block or a series of identical reaction vials, add the 2-aminonicotinaldehyde derivative (1.0 eq).
-
Reagent Addition: To each vial, add the α-methylene ketone (1.1 eq).
-
Catalyst Addition: To each designated vial, add the catalyst to be screened (e.g., p-TsOH, In(OTf)₃, ZnCl₂) at a loading of 5-10 mol%. Include one vial with no catalyst as a control.
-
Solvent (Optional): If not running solvent-free, add the chosen solvent (e.g., toluene, EtOH) to achieve a standard concentration (e.g., 0.5 M).
-
Reaction Execution: Securely cap the vials, place them in the heating block, and run separate blocks at different temperatures (e.g., Set 1 at 70°C, Set 2 at 90°C, Set 3 at 110°C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial, dilute, and analyze by TLC or LC-MS to assess conversion to product versus starting material and the formation of byproducts. Continue monitoring at regular intervals.
-
Analysis: Compare the results across all conditions to identify the catalyst and temperature that give the fastest conversion and cleanest product profile.
Protocol 2: Optimized Synthesis of 2-Methyl-1,8-naphthyridine in Water[5][7]
This protocol exemplifies a modern, environmentally benign approach using an ionic liquid catalyst at a mild temperature.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminonicotinaldehyde (e.g., 1.22 g, 10 mmol, 1.0 eq) and acetone (0.87 mL, 12 mmol, 1.2 eq).
-
Solvent & Catalyst Addition: Add deionized water (10 mL) to the flask. Begin stirring the mixture. Add choline hydroxide (1 mol%) to the reaction mixture[5].
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 50°C[7].
-
Monitoring: Stir the reaction vigorously for approximately 6-12 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC)[5][7].
-
Work-up & Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate directly from the aqueous solution.
-
Purification: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove the water-soluble catalyst[7].
-
Drying: Dry the purified product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
References
-
Aziz, J., Siddiqui, H. L., & Farooq, U. (2018). Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC), NIH. Retrieved from [Link]
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Das, T., & Deka, R. C. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2023). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions | Request PDF. ResearchGate. Retrieved from [Link]
-
Kamal, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Mogilaiah, K., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan J. Chem. Retrieved from [Link]
-
Mogilaiah, K., et al. (2014). Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. Chemical Science Transactions. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing self-condensation of 1,5-Naphthyridine-2-carbaldehyde
This three-step process (protect, react, deprotect) provides a robust method for circumventing self-condensation under incompatible reaction conditions. [15]
References
-
Online Chemistry notes. (2021, June 6). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. [Link]
-
SATHEE. Cannizzaro Reaction Mechanism. [Link]
-
BYJU'S. Cannizzaro Reaction Mechanism. [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. [Link]
-
Al-Goo, et al. (2023). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC - NIH. [Link]
- Google Patents.
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
Wikipedia. Self-condensation. [Link]
-
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
MDPI. (2022). Aldehydes: What We Should Know About Them. [Link]
-
Perfumer & Flavorist. (1997). An Aroma Chemical Profile: Aldehyde C-11. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Cambridge University Press. Knoevenagel Condensation. [Link]
Sources
- 1. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
storage and handling conditions for 1,5-Naphthyridine-2-carbaldehyde to prevent degradation
A Guide to Ensuring Stability and Preventing Degradation
Welcome to the technical support center for 1,5-Naphthyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this valuable heterocyclic aldehyde. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions, ensuring the integrity of your experiments and the quality of your results.
The unique structure of this compound, featuring a nitrogen-containing aromatic core and a reactive aldehyde group, makes it a versatile building block in medicinal chemistry and organic synthesis.[1] However, these same features can also make it susceptible to degradation if not handled and stored correctly. This guide will provide you with the necessary knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. We recommend the following:
-
Temperature: 2-8°C. Refrigeration is essential to minimize the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidation of the aldehyde group.
-
Light: Protect from light. Amber vials or storage in a dark location is recommended to prevent light-induced degradation.
-
Container: Use a tightly sealed container to prevent moisture and air from entering.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A change in color, such as yellowing or darkening, is often an indicator of degradation. The most probable cause is the oxidation of the aldehyde group to a carboxylic acid, which can be facilitated by exposure to air and light. It is also possible that other degradation pathways, such as polymerization, are occurring. If you observe a color change, it is advisable to assess the purity of the material before use.
Q3: What are the likely degradation products of this compound?
While specific degradation studies on this compound are not extensively published, based on the chemical nature of aromatic aldehydes and the 1,5-naphthyridine scaffold, the primary degradation product is likely to be 1,5-naphthyridine-2-carboxylic acid . This occurs through the oxidation of the aldehyde group. Other potential, though less common, degradation pathways could include hydration of the aldehyde in the presence of water or polymerization.
Q4: How can I check the purity of my this compound?
Several analytical techniques can be employed to assess the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the presence of the aldehyde proton, which typically appears as a singlet in the downfield region (around 9.7-10.0 ppm). The appearance of new signals or a decrease in the integration of the aldehyde proton signal can indicate degradation.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and to identify potential degradation products by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of a sample and quantifying any impurities that may be present.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced reactivity in a subsequent reaction step. | Degradation of the starting material. The aldehyde functionality is crucial for many reactions. | - Confirm the purity of the this compound using an appropriate analytical technique (e.g., NMR, HPLC). - If degradation is confirmed, consider purifying the material (e.g., by column chromatography) or using a fresh batch. - Review your storage and handling procedures to prevent future degradation. |
| Appearance of an unexpected peak in my analytical data (e.g., NMR, LC-MS). | Presence of a degradation product, most likely 1,5-naphthyridine-2-carboxylic acid. | - Compare the analytical data with known spectra of the starting material. - The carboxylic acid proton in ¹H NMR will appear at a different chemical shift (typically further downfield), and the mass will be higher in MS. - If the impurity is significant, purification of the starting material is recommended. |
| The solid material has become discolored or clumpy. | Exposure to air, light, or moisture. | - This is a strong indication of degradation. It is highly recommended to verify the purity of the material before use. - If possible, purify a small amount and re-analyze to see if the desired properties are restored. - Discard the material if significant degradation is confirmed and obtain a fresh supply. Ensure the new material is stored under the recommended conditions. |
Experimental Protocols
Protocol for Handling and Dispensing
To minimize the risk of degradation during handling, follow these steps:
-
Allow the container of this compound to warm to room temperature before opening. This prevents condensation of moisture from the air onto the cold solid.
-
If possible, handle the compound in an inert atmosphere glove box.
-
If a glove box is not available, briefly open the container in a fume hood, quickly dispense the required amount, and then purge the container with an inert gas (e.g., argon or nitrogen) before tightly resealing.
-
Use clean, dry spatulas and glassware to avoid introducing contaminants.
-
Protect the compound from direct light during weighing and transfer.
Visualizing Degradation: A Conceptual Pathway
The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. This process can be initiated by exposure to oxygen and accelerated by light.
Sources
Navigating the Labyrinth of N-Alkylation: A Troubleshooting Guide for 1,5-Naphthyridine Derivatives
From the desk of a Senior Application Scientist: The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, yet its journey from starting material to final product is often fraught with challenges, particularly during the crucial N-alkylation step. The inherent electronic properties and the presence of two potentially reactive nitrogen atoms can lead to a host of issues, from low conversion to complex product mixtures. This technical support guide is designed to be your companion in the lab, offering field-proven insights and evidence-based solutions to the most common N-alkylation problems encountered with 1,5-naphthyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues of Reactivity: Low to No Conversion
Question 1: My N-alkylation of an electron-deficient 1,5-naphthyridine (e.g., bearing a nitro or cyano group) is failing or giving very low yields. What is the underlying issue and how can I resolve it?
Answer: The primary challenge with electron-deficient 1,5-naphthyridines is the significantly reduced nucleophilicity of the nitrogen atoms. Electron-withdrawing groups (EWGs) pull electron density away from the heterocyclic system, making the nitrogen lone pairs less available to attack the alkylating agent.
Causality & Troubleshooting Strategy:
-
Increase Nucleophilicity (Indirectly): While you cannot change the inherent nature of your substrate, you can employ more forcing reaction conditions.
-
Stronger Bases: Move from weaker inorganic bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃)[1]. These can more effectively deprotonate any residual acidic protons (in the case of naphthyridinones) or enhance the reactivity of the system.
-
Higher Temperatures: Increasing the reaction temperature, often to reflux in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can provide the necessary activation energy to overcome the high reaction barrier.
-
Microwave Irradiation: This can often dramatically reduce reaction times and improve yields for sluggish reactions by providing efficient and rapid heating.
-
-
Enhance Electrophilicity of the Alkylating Agent:
-
Leaving Group Choice: The choice of leaving group on your alkylating agent is critical. The general order of reactivity is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride with no success, switching to the corresponding iodide can significantly accelerate the reaction.
-
Highly Reactive Agents: For particularly stubborn cases, consider using more potent alkylating agents like alkyl triflates (R-OTf).
-
-
Alternative Activation Strategies:
-
N-Oxide Formation: In some cases, formation of a 1,5-naphthyridine N-oxide can alter the electronic properties of the ring, potentially facilitating subsequent reactions. However, this adds extra steps to your synthesis.
-
Question 2: I am attempting to alkylate a tetrahydro-1,5-naphthyridine derivative and observing poor conversion. I thought the sp³-hybridized nitrogen would be more nucleophilic.
Answer: While it is true that the nitrogen in a tetrahydro-1,5-naphthyridine is more akin to a secondary amine and generally more nucleophilic than its aromatic counterpart, other factors can impede the reaction.
Causality & Troubleshooting Strategy:
-
Steric Hindrance: The conformational rigidity of the fused ring system, especially with substituents on the aliphatic portion, can sterically hinder the approach of the alkylating agent to the nitrogen atom.
-
Less Bulky Reagents: If possible, use a less sterically demanding alkylating agent.
-
Smaller Bases: If a base is required, a smaller base might be more effective.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally preferred for Sₙ2 reactions.
-
Alternative Methods:
-
Reductive Amination: If you are starting from a precursor ketone or aldehyde, reductive amination is a powerful alternative to direct alkylation. This involves forming an iminium ion intermediate which is then reduced in situ. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
-
Below is a workflow diagram to guide your decision-making process when faced with low conversion.
Caption: Troubleshooting workflow for low N-alkylation conversion.
II. Issues of Selectivity: Navigating Multiple Reactive Sites
Question 3: I have an unsymmetrically substituted 1,5-naphthyridine. How can I control which nitrogen (N1 vs. N5) is alkylated?
Answer: Regioselectivity in the N-alkylation of unsymmetrical 1,5-naphthyridines is a classic challenge governed by a delicate interplay of steric and electronic factors. While there are no hard and fast rules, the following principles can guide your strategy:
Causality & Troubleshooting Strategy:
-
Electronic Effects: The nitrogen atom in the more electron-rich pyridine ring will generally be more nucleophilic and thus more reactive towards alkylation.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups will activate the ring they are on, directing alkylation to the nitrogen of that ring.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or chloro (-Cl) will deactivate their ring, favoring alkylation on the nitrogen of the other, more electron-rich ring.
-
-
Steric Hindrance: The nitrogen that is less sterically encumbered will be more accessible to the alkylating agent.
-
Ortho-Substituents: A substituent at the C2/C4 or C6/C8 position will sterically hinder the adjacent nitrogen (N1 or N5, respectively), directing alkylation to the more accessible nitrogen. This effect is more pronounced with bulky substituents and bulky alkylating agents.
-
-
Directed Metalation: In some cases, a directing group can be used to pre-complex a metal at one nitrogen, effectively blocking it and directing the alkylation to the other. For instance, a substituent at C4 can direct a metalating agent to pre-complex at N1, leaving N5 as the site for subsequent reactions[1].
Predictive Visualization of Regioselectivity:
Caption: Factors influencing N1 vs. N5 alkylation selectivity.
Question 4: My 1,5-naphthyridine derivative has a hydroxyl group, and I am getting a mixture of N-alkylated and O-alkylated products. How can I favor N-alkylation?
Answer: This is a common problem in the alkylation of hydroxynaphthyridines (or their tautomeric naphthyridinone forms). The oxygen of the hydroxyl/carbonyl group is also a nucleophile and can compete with the ring nitrogen for the alkylating agent.
Causality & Troubleshooting Strategy:
The outcome of N- vs. O-alkylation is often dictated by Hard and Soft Acid-Base (HSAB) theory and the reaction conditions. The nitrogen atom is a softer nucleophile than the oxygen atom.
-
Solvent and Base Selection:
-
Favoring N-Alkylation: Using a polar aprotic solvent like DMF in combination with a base like K₂CO₃ or Cs₂CO₃ often favors N-alkylation[2]. These conditions promote the formation of the softer nucleophilic anion.
-
Favoring O-Alkylation: Conversely, using a non-polar solvent and a silver salt (e.g., Ag₂O) can favor O-alkylation.
-
-
Protecting Group Strategy: The most reliable method to ensure selective N-alkylation is to protect the hydroxyl group.
-
Protect the -OH group with a suitable protecting group (e.g., as a silyl ether like TBDMS or a benzyl ether).
-
Perform the N-alkylation reaction on the protected substrate.
-
Deprotect the hydroxyl group to yield the desired N-alkylated product.
-
-
Alternative Alkylation Methods:
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is a powerful method for alkylating N-H bonds in the presence of O-H bonds, as it generally favors the more acidic proton. For many N-heterocycles, the N-H is more acidic than a typical alcohol, thus favoring N-alkylation. While specific examples for 1,5-naphthyridines are not abundant in the literature, it remains a viable strategy to explore for difficult cases[1].
-
Question 5: My reaction is producing a di-alkylated product (a di-quaternary salt). How can I selectively obtain the mono-alkylated product?
Answer: The formation of a di-quaternary salt occurs when both N1 and N5 are alkylated. This is more likely to happen with highly reactive alkylating agents and when an excess of the alkylating agent is used.
Causality & Troubleshooting Strategy:
-
Stoichiometry Control: This is the most critical parameter.
-
Use only 1.0 to 1.1 equivalents of the alkylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-alkylation.
-
Consider slow addition of the alkylating agent to the reaction mixture to maintain a low instantaneous concentration.
-
-
Reaction Time and Temperature:
-
Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the mono-alkylated product from reacting further.
-
Running the reaction at a lower temperature will slow down both the first and second alkylation steps, often making it easier to stop at the mono-alkylated stage.
-
-
Substrate Electronics: Once the first alkyl group is attached, the resulting positive charge on the quaternary nitrogen deactivates the entire heterocyclic system, making the second alkylation more difficult. This inherent electronic deactivation can be exploited to achieve mono-alkylation with careful control of stoichiometry and conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a 1,5-Naphthyridinone
This protocol is based on a general procedure for the N-alkylation of related heterocyclic systems[1].
-
Preparation: To a solution of the 1,5-naphthyridinone (1.0 eq.) in anhydrous DMF (0.1 M), add cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Addition of Electrophile: Add the alkyl halide (e.g., 2-bromoethanol, 1.2 eq.) to the suspension.
-
Reaction: Stir the mixture at room temperature (or heat to 50-80 °C if no reaction is observed) and monitor the progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation of a Tetrahydro-1,5-naphthyridine
This is a general procedure adaptable for the N-alkylation of secondary amines.
-
Preparation: Dissolve the tetrahydro-1,5-naphthyridine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Iminium Ion: Add acetic acid (1-2 eq.) to catalyze the formation of the iminium ion. Stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the mixture.
-
Reaction: Stir at room temperature until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Summary Table
The following table summarizes typical reaction conditions for N-alkylation of 1,5-naphthyridine and related systems, providing a starting point for optimization.
| Substrate Type | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,5-Naphthyridinone | 2-Bromoethanol | Cs₂CO₃ | DMF | RT | Good | [1] |
| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs₂CO₃ | DMF | RT | Good | [1] |
| Tetrahydrobenzo[c][3][4]naphthyridin-5(6H)-one | Phenethyl bromide | K₂CO₃ | DMF | 80 | 75-82 (O-alkylated) | [2] |
| Imidazo[4,5-c]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | RT | 52 |
References
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
Ye, N., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][4]naphthyrin-5(6H)-one. Tetrahedron, 72(46), 7395-7401. [Link]
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Managing Regioselectivity in the Functionalization of the 1,5-Naphthyridine Ring
Welcome to the technical support center for 1,5-naphthyridine chemistry. The unique electronic structure of the 1,5-naphthyridine core, a key scaffold in medicinal chemistry and materials science, presents both opportunities and significant challenges in achieving regioselective functionalization.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Regioselectivity Problems
This section tackles specific, practical issues you may encounter in the lab. Each answer provides a mechanistic explanation and actionable steps to resolve the problem.
Question 1: My nucleophilic aromatic substitution (SNAr) on a halo-1,5-naphthyridine is unselective, yielding a mixture of isomers. How can I improve regioselectivity?
Probable Cause: The inherent electronic properties of the 1,5-naphthyridine ring make multiple positions susceptible to nucleophilic attack. The two nitrogen atoms strongly withdraw electron density, rendering the C2, C4, C6, and C8 positions electron-deficient and thus activated towards nucleophiles. The outcome is often a competitive reaction between these sites, especially if the leaving groups at these positions are similar.
Solution & Scientific Rationale:
-
Assess Leaving Group Potential: The reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I. If you have a di- or poly-halogenated substrate, a more labile halogen (like fluorine) will be displaced preferentially. If you are starting from a hydroxy-naphthyridine, converting it to a better leaving group like a triflate (-OTf) or tosylate (-OTs) can offer more selective substitution pathways compared to converting it to a halide.[1]
-
Steric Hindrance: Use the principle of steric hindrance to your advantage. The C4/C8 positions are generally less sterically hindered than the C2/C6 positions. Bulky nucleophiles will preferentially attack the C4 position. Conversely, to target the C2 position, steric shielding at C4 might be necessary.
-
Solvent and Temperature Control:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are standard for SNAr as they solvate the cation of the nucleophile salt but not the anion, increasing its nucleophilicity. However, changing the solvent can subtly alter the transition state energies and may influence the product ratio.
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lowering the temperature increases the selectivity of most reactions by favoring the pathway with the lowest activation energy. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C) to find the optimal balance.
-
Example Protocol: Selective Amination at C4 If starting with 2,4-dichloro-1,5-naphthyridine and aiming for mono-amination at C4, you can exploit the slightly higher reactivity of the C4 position.
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a slight excess (1.1 eq.) of the desired amine. | Minimizes the chance of double substitution. |
| Solvent | Dioxane or THF | Less polar than DMF/DMSO, can enhance selectivity. |
| Temperature | Start at room temperature; cool to 0°C if needed. | Lower temperature favors the more kinetically accessible C4 position. |
| Base | Use a non-nucleophilic base like Cs₂CO₃ or K₂CO₃. | Prevents side reactions. |
Question 2: My direct C-H functionalization reaction is non-selective, functionalizing both C4 and C3. How can I direct the reaction to a single position?
Probable Cause: Direct C-H functionalization, particularly with transition metal catalysis (e.g., Pd, Ru, Rh), is highly sensitive to the electronic and steric environment of the C-H bond. The C4 position is electronically favored for many C-H activation pathways due to its electron deficiency. However, the C3 position, being adjacent to a nitrogen atom, can also be activated, leading to mixtures.
Solution & Scientific Rationale:
-
Employ a Directing Group (DG): This is the most powerful strategy for controlling regioselectivity in C-H activation. A directing group is a functional group pre-installed on the molecule that coordinates to the metal catalyst and delivers it to a specific C-H bond, typically ortho to the DG's position.
-
To target C3: Install a directing group at C2 (e.g., picolinamide, pyrimidine). The catalyst will coordinate to the DG and preferentially activate the C3 C-H bond.
-
To target C2: Install a directing group at C3.
-
-
Leverage Lewis Acid Complexation: A bulky Lewis acid (e.g., B(C₆F₅)₃, AlCl₃) can be used to coordinate to one of the naphthyridine nitrogen atoms.[1] This coordination has two effects:
-
It deactivates the ring, sometimes differentiating the reactivity of the two pyridine rings.
-
It provides steric bulk around the N1-C2 and N1-C8 positions, sterically hindering attack at these sites and favoring functionalization at the more accessible C4 position.[1] This strategy has been successfully used for selective C4-perfluoroalkylation.[1]
-
-
Ligand Modification: In transition metal catalysis, the ligand on the metal center plays a crucial role.
-
Bulky Ligands: Can be used to disfavor reaction at sterically congested sites.
-
Electron-Rich/Poor Ligands: Can tune the reactivity of the metal center, which may alter the regiochemical outcome. A systematic screen of phosphine or N-heterocyclic carbene (NHC) ligands is often necessary.
-
Diagram: Workflow for Troubleshooting Poor Regioselectivity in C-H Functionalization
Caption: Troubleshooting workflow for C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic properties of the 1,5-naphthyridine ring that dictate its reactivity?
The 1,5-naphthyridine scaffold consists of two fused pyridine rings. The two nitrogen atoms are powerful electron-withdrawing groups, which significantly lowers the electron density of the entire aromatic system compared to naphthalene. This has several key consequences:
-
Susceptibility to Nucleophiles: The ring is highly "electron-deficient," making it susceptible to nucleophilic aromatic substitution (SNAr) and addition of nucleophiles. The positions ortho and para to the nitrogens (C2, C4, C6, C8) are the most electron-poor.
-
Resistance to Electrophiles: The ring is deactivated towards electrophilic aromatic substitution (SEAr). Reactions like nitration or Friedel-Crafts acylation require harsh conditions and often proceed in low yield.
-
Basicity: The lone pairs on the nitrogen atoms give the molecule basic properties, allowing for protonation or coordination to Lewis acids.
Diagram: Electron Density Map of 1,5-Naphthyridine
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,5-Naphthyridine vs. 1,8-Naphthyridine Carbaldehydes for the Modern Medicinal Chemist
In the landscape of heterocyclic chemistry, naphthyridines hold a privileged position as scaffolds in medicinal chemistry and materials science.[1][2] Their isomeric forms, arising from the different placement of the two nitrogen atoms within the fused pyridine ring system, give rise to distinct electronic and steric properties. This guide delves into a comparative analysis of the reactivity of two key building blocks: 1,5-naphthyridine-carbaldehydes and 1,8-naphthyridine-carbaldehydes. Understanding the nuanced differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals aiming to leverage these scaffolds for the synthesis of novel bioactive molecules.
This guide will provide an in-depth look at the structural and electronic factors governing the reactivity of these carbaldehyde derivatives and present a side-by-side comparison of their performance in key chemical transformations, supported by available experimental data.
The Structural and Electronic Landscape: A Tale of Two Isomers
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of the carbonyl carbon. In the context of naphthyridine carbaldehydes, the position of the nitrogen atoms within the aromatic core exerts a profound influence on this electrophilicity through a combination of inductive and resonance effects.
1,5-Naphthyridine Carbaldehydes: In the 1,5-isomer, the nitrogen atoms are symmetrically disposed in a 'para'-like relationship. This arrangement leads to a general electron deficiency across the entire ring system. When a carbaldehyde group is introduced, typically at the 4-position (1,5-naphthyridine-4-carbaldehyde), the electron-withdrawing nature of the naphthyridine core enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity suggests a greater susceptibility to nucleophilic attack.
1,8-Naphthyridine Carbaldehydes: The 1,8-isomer, with its 'ortho'-disposed nitrogen atoms, presents a different electronic environment. The proximity of the two nitrogen atoms can lead to a more localized electron distribution. For a carbaldehyde at the 2- or 3-position (e.g., 1,8-naphthyridine-2-carbaldehyde or -3-carbaldehyde), the interplay of the nitrogen lone pairs and the π-system influences the carbonyl's reactivity. The close proximity of the N1 nitrogen to a C2-carbaldehyde, for instance, may exert a significant inductive effect, potentially increasing the carbonyl's electrophilicity.
To visualize the fundamental structural differences, consider the following representation:
Caption: Basic ring structures of 1,5- and 1,8-naphthyridine.
Comparative Reactivity in Key Transformations
While a direct head-to-head comparative study with identical reaction conditions is not extensively documented in the literature, we can infer relative reactivities by examining reported transformations for each isomer.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The more electrophilic the carbonyl carbon, the more readily it will react with nucleophiles.
-
1,5-Naphthyridine-4-carbaldehyde: The electron-deficient nature of the 1,5-naphthyridine ring system is expected to render the 4-carbaldehyde highly reactive towards nucleophiles.
-
1,8-Naphthyridine-carbaldehydes: The reactivity of these aldehydes will be position-dependent. For instance, 2-chloro-1,8-naphthyridine-3-carbaldehyde has been shown to readily undergo condensation with hydrazine hydrate, indicating a sufficiently electrophilic carbonyl group for this type of nucleophilic attack.[3]
Condensation Reactions (e.g., Knoevenagel, Aldol)
Condensation reactions are crucial for carbon-carbon bond formation. The success of these reactions often hinges on the aldehyde's ability to act as a good electrophile.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. While specific examples with naphthyridine carbaldehydes are not abundant, the principles of the reaction suggest that the more electrophilic aldehyde will react more efficiently.
-
Aldol Condensation: The aldol reaction involves the reaction of an enolate with a carbonyl compound. Again, a more electrophilic aldehyde partner would be expected to lead to higher yields and faster reaction rates.
The general workflow for a Knoevenagel condensation is depicted below:
Caption: Generalized workflow of a Knoevenagel condensation reaction.
Oxidation and Reduction
The oxidation of the aldehyde to a carboxylic acid and its reduction to an alcohol are standard transformations.
-
Reduction: The reduction of 1,5-naphthyridine-carbaldehydes has been reported, indicating the feasibility of this transformation.[1] The choice of reducing agent (e.g., NaBH₄, LiAlH₄) will depend on the presence of other functional groups.
-
Oxidation: While less commonly reported for these specific substrates, standard oxidizing agents should be effective, with the caveat that the nitrogen atoms in the naphthyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation.
Experimental Data: A Glimpse into Reactivity
Direct comparative quantitative data is limited. However, we can collate available information to provide a qualitative assessment.
| Reaction Type | 1,5-Naphthyridine-4-carbaldehyde | 2-Chloro-1,8-Naphthyridine-3-carbaldehyde |
| Synthesis | Typically synthesized from the corresponding methyl-1,5-naphthyridine via oxidation. | Synthesized via Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides.[3] |
| Condensation | Expected to be reactive. | Readily undergoes condensation with hydrazine hydrate.[3] |
| Nucleophilic Substitution | The aldehyde can be a precursor for further functionalization of the ring. | The chloro group is susceptible to nucleophilic substitution.[3] |
Experimental Protocols
To provide practical insights, here are representative protocols for the synthesis of these key carbaldehydes.
Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde[3]
This procedure utilizes the Vilsmeier-Haack reaction for the cyclization and formylation in a single step.
Step-by-Step Methodology:
-
To a solution of the appropriate N-(pyridin-2-yl)acetamide (1 equivalent) in dry dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at reflux for a specified time (typically several hours, monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2-chloro-1,8-naphthyridine-3-carbaldehyde.
Caption: Simplified workflow for the Vilsmeier-Haack synthesis.
Conclusion and Future Directions
The available evidence suggests that both 1,5- and 1,8-naphthyridine carbaldehydes are valuable and reactive intermediates for organic synthesis. The electron-withdrawing nature of the naphthyridine core, in general, enhances the electrophilicity of the aldehyde functionality.
Key Takeaways:
-
1,5-Naphthyridine-4-carbaldehyde: The symmetric electron withdrawal likely results in a highly electrophilic carbonyl, making it an excellent substrate for nucleophilic additions and condensation reactions.
-
1,8-Naphthyridine Carbaldehydes: The reactivity is expected to be influenced by the position of the aldehyde group relative to the nitrogen atoms. The presence of other substituents, as seen in the 2-chloro derivative, will also play a significant role in the overall reactivity profile.
Future Research:
A systematic, comparative study of the reactivity of these isomeric carbaldehydes under identical conditions is warranted. Kinetic studies of their reactions with various nucleophiles would provide invaluable quantitative data. Furthermore, computational studies, including the calculation of electrostatic potential maps and LUMO energies, would offer a deeper theoretical understanding of the observed reactivity differences. Such studies would greatly aid medicinal chemists in the rational design of synthetic routes to novel naphthyridine-based therapeutic agents.
References
Sources
A Comparative Spectroscopic Guide to 1,5-Naphthyridine-2-carbaldehyde and Its Isomers for the Discerning Researcher
In the intricate landscape of medicinal chemistry and materials science, the naphthyridine scaffold stands out as a privileged heterocyclic motif. The precise arrangement of nitrogen atoms within this bicyclic structure dramatically influences its electronic properties, reactivity, and, consequently, its biological activity and photophysical behavior. For researchers engaged in the development of novel therapeutics and functional materials, a profound understanding of the spectroscopic characteristics of naphthyridine derivatives is not merely advantageous—it is essential for unambiguous structural elucidation and rational design.
This guide provides an in-depth comparative analysis of the spectroscopic properties of 1,5-Naphthyridine-2-carbaldehyde and its key structural isomers. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral differences, offering insights grounded in the fundamental principles of spectroscopy and molecular structure. This document is designed to be a practical resource for scientists, providing not only comparative data but also detailed, field-proven experimental protocols.
The Isomeric Landscape: More Than Just a Position
The six possible isomers of naphthyridine, each with a unique placement of its two nitrogen atoms, give rise to a diverse family of compounds. When a carbaldehyde group is introduced, the position of this substituent further expands the isomeric possibilities. In this guide, we will focus on a comparative discussion involving this compound and representative isomers such as those from the 1,8- and 2,7-naphthyridine families. The subtle shifts in nitrogen position and the location of the aldehyde substituent have profound effects on the electron density distribution across the aromatic system, which in turn are reflected in their spectroscopic signatures.
Figure 1: Molecular structures of this compound and two of its isomers.
A Symphony of Signals: Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift of each proton is highly sensitive to its local electronic environment, which is influenced by the electronegativity of nearby atoms and the anisotropic effects of the aromatic rings.
In the case of naphthyridine-carbaldehydes, the aldehyde proton is the most deshielded, typically appearing as a singlet in the downfield region of the spectrum. The exact chemical shift of this proton, as well as those of the aromatic protons, will vary depending on the isomer.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | ~9.7 - 10.0 | ~7.0 - 9.0 |
| 1,8-Naphthyridine-2-carbaldehyde | Expected to be in a similar range, with subtle shifts due to the proximity of the N-8 atom. | The proton at position 3, adjacent to the aldehyde, is expected to be significantly deshielded. |
| 2,7-Naphthyridine-1-carbaldehyde | The peri-interaction with the N-8 proton could influence the aldehyde proton's chemical shift. | The electronic effects of the N-2 and N-7 atoms will lead to a distinct pattern of chemical shifts compared to the other isomers. |
Expert Insights: The position of the nitrogen atoms significantly impacts the chemical shifts of the ring protons. In 1,5-naphthyridine, the two nitrogens are in a "para-like" arrangement, leading to a relatively symmetrical distribution of electron density. In contrast, the "ortho-like" arrangement in 1,8-naphthyridine results in a more polarized system, which can lead to larger differences in the chemical shifts of the aromatic protons. The proton peri to a nitrogen atom (e.g., H-8 in 1,5-naphthyridine) often experiences a noticeable downfield shift due to the lone pair's magnetic anisotropy.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information about the carbon framework of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.
| Compound | Aldehyde Carbonyl (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | ~190 - 195[1] | ~120 - 160 |
| Substituted 1,8-Naphthyridines | Not applicable (Nitrile C at ~117 ppm) | ~99 - 162[2] |
| Substituted 2,7-Naphthyridines | Dependent on substituent | Calculations can predict shifts based on the parent naphthyridine.[3] |
Expert Insights: The aldehyde carbonyl carbon is consistently the most downfield signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are highly diagnostic of the substitution pattern and the isomeric form of the naphthyridine core. Carbons directly attached to nitrogen atoms are typically found at lower field (higher ppm) compared to other aromatic carbons. For example, in substituted 1,8-naphthyridines, the carbons at positions 2 and 7, which are adjacent to nitrogen atoms, often appear in the range of 155-162 ppm.[2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an invaluable tool for the rapid identification of key functional groups. The C=O stretch of the aldehyde and the various C=C and C=N stretching vibrations of the aromatic rings are particularly informative.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C/C=N Stretches (cm⁻¹) |
| This compound | 1690 - 1710 | ~1450 - 1650 |
| Substituted 1,8-Naphthyridines | Not applicable (C≡N stretch at ~2242 cm⁻¹) | ~1458 - 1602[2] |
| 2,7-Naphthyridine Derivatives | Expected to be in a similar range to the 1,5-isomer. | The pattern of these absorptions can provide a fingerprint for the specific isomer. |
Expert Insights: The position of the carbonyl stretch is sensitive to conjugation. The extended π-system of the naphthyridine ring lowers the C=O stretching frequency compared to a simple aliphatic aldehyde. The exact frequency can be subtly influenced by the electronic effects of the nitrogen atoms in the different isomers. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to each isomer.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthyridine-carbaldehydes gives rise to characteristic absorption bands in the UV and visible regions.
Expert Insights: The λmax (wavelength of maximum absorbance) is influenced by the extent of conjugation and the presence of heteroatoms. Different isomers are expected to have slightly different λmax values and molar absorptivities due to the variations in their electronic structures. The introduction of substituents can further shift the absorption maxima.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-heterocyclic compounds, the fragmentation often involves the loss of small, stable molecules like HCN.
Expert Insights: The fragmentation of naphthyridine isomers can be complex. For 2,7-naphthyridine derivatives, a common fragmentation pathway involves the initial loss of substituents, followed by the cleavage of the naphthyridine ring with the loss of HCN and C₂H₂.[3] This results in characteristic fragment ions at m/z values of 104, 103, 77, 76, and 50.[3] The relative intensities of these fragments can help to distinguish between isomers.
Reproducible Results: Standardized Experimental Methodologies
The following protocols are provided as a guide for obtaining high-quality, reproducible spectroscopic data for naphthyridine-carbaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: A generalized workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the naphthyridine-carbaldehyde sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans may be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Infrared (IR) and UV-Vis Spectroscopy
Figure 3: Workflow for IR and UV-Vis spectroscopic analysis.
-
IR Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the salt plates. Then, record the spectrum of the sample.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.1 to 1.
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Conclusion
The spectroscopic characterization of this compound and its isomers is a nuanced task that requires a multi-technique approach and a solid understanding of the structure-property relationships that govern their spectral behavior. While a complete set of directly comparable experimental data for all isomers is not always readily available, by leveraging data from closely related derivatives and applying fundamental spectroscopic principles, researchers can confidently elucidate the structures of these important heterocyclic compounds. This guide serves as a foundational resource to aid in this endeavor, empowering scientists to navigate the complexities of isomeric differentiation and accelerate their research in drug discovery and materials science.
References
-
Bădiţescu, I., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(7), 956-963. Available from: [Link]
-
Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available from: [Link]
-
Al-Tel, T. H., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available from: [Link]
-
G, A. et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 21956-21971. Available from: [Link]
Sources
A Comparative Analysis of the Biological Activities of 1,5- and 1,8-Naphthyridine Derivatives: A Guide for Researchers
The relentless pursuit of novel therapeutic agents has led researchers down many fascinating molecular avenues. Among the heterocyclic scaffolds that have garnered significant attention, naphthyridines, with their fused pyridine ring system, stand out as a privileged core in medicinal chemistry. The arrangement of the two nitrogen atoms within this bicyclic structure gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape, profoundly influencing its biological profile. This guide provides an in-depth, comparative analysis of two of the most prominent isomers: 1,5-naphthyridine and 1,8-naphthyridine. We will delve into their anticancer and antimicrobial activities, explore their mechanisms of action, and dissect their structure-activity relationships, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.
The Naphthyridine Scaffolds: A Tale of Two Isomers
Naphthyridines are bicyclic aromatic compounds consisting of two fused pyridine rings. The positioning of the nitrogen atoms dictates the isomer and, consequently, its chemical and biological properties.[1][2]
-
1,5-Naphthyridine: In this isomer, the nitrogen atoms are located at positions 1 and 5. This arrangement results in a more symmetrical structure compared to its 1,8-counterpart.
-
1,8-Naphthyridine: Here, the nitrogen atoms are at positions 1 and 8. This particular isomer has been more extensively studied, largely spurred by the discovery of nalidixic acid in 1962, a foundational antibacterial agent.[1]
The distinct electronic landscapes of these isomers influence their ability to interact with biological targets, making a comparative study of their derivatives a compelling area of research.
Anticancer Activity: A Battle for Cellular Supremacy
Both 1,5- and 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting fundamental cellular processes like DNA replication and cell division.[1]
Mechanism of Action: Targeting Topoisomerase II
A primary mechanism of anticancer action for many naphthyridine derivatives is the inhibition of topoisomerase II.[3] This essential enzyme is responsible for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow for strand passage, followed by religation. Naphthyridine-based inhibitors act as "poisons," stabilizing the covalent complex between topoisomerase II and DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[3]
Vosaroxin, a first-in-class anticancer quinolone derivative that shares structural similarities with naphthyridines, exemplifies this mechanism. It intercalates into DNA and inhibits topoisomerase II, leading to potent antitumor activity.[4][5][6]
Caption: Mechanism of Topoisomerase II inhibition by naphthyridine derivatives.
Comparative Cytotoxicity
Table 1: Comparative Anticancer Activity (IC50 µM) of Naphthyridine Derivatives
| Naphthyridine Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | Kasumi-1 (Leukemia) | 7 (induces apoptosis) | [7] |
| 10-Methoxycanthin-6-one | DU145 (Prostate) | 1.58 | [7] | |
| 9-Methoxycanthin-6-one | HL-60 (Leukemia) | 0.91 | [7] | |
| 1,8-Naphthyridine | Compound 47 (Halogen substituted) | MIAPaCa (Pancreatic) | 0.41 | [8] |
| Compound 47 (Halogen substituted) | K-562 (Leukemia) | 0.77 | [8] | |
| Compound 29 (Heteroaryl substituted) | PA-1 (Ovarian) | 0.41 | [8] | |
| Compound 12 | HBL-100 (Breast) | 1.37 | [1] | |
| Compound 22 | SW-620 (Colon) | 3.0 | [1] | |
| Compound 10c | MCF7 (Breast) | 1.47 | [9] | |
| Compound 8d | MCF7 (Breast) | 1.62 | [9] |
From the available data, it appears that potent anticancer activity can be achieved with both scaffolds. The 1,8-naphthyridine framework has been extensively explored, with several derivatives showing sub-micromolar IC50 values against a range of cancer cell lines.[1][8][9] Naturally occurring 1,5-naphthyridine alkaloids also exhibit impressive cytotoxic profiles.[7]
Structure-Activity Relationship (SAR) Insights
-
1,5-Naphthyridines: For the canthin-6-one class of 1,5-naphthyridines, substitutions on the aromatic ring significantly impact activity. For instance, a methoxy group at the 10-position of canthin-6-one resulted in potent activity against prostate cancer cells.[7]
-
1,8-Naphthyridines: In the 1,8-naphthyridine series, halogen substitutions and the introduction of various carboxamide and heteroaryl moieties at the C3 position have been shown to be crucial for potent cytotoxicity.[8] The nature and position of these substituents allow for fine-tuning of the molecule's interaction with its biological target.
Antimicrobial Activity: A Legacy of Discovery
The exploration of naphthyridines as antimicrobial agents has a rich history, beginning with the serendipitous discovery of the 1,8-naphthyridine derivative, nalidixic acid. This discovery paved the way for the development of the highly successful quinolone class of antibiotics.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Similar to their anticancer mechanism, the antimicrobial action of many naphthyridine derivatives involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10][11] DNA gyrase, the primary target in many Gram-negative bacteria, is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for DNA replication.[10][12] Naphthyridine-based inhibitors bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to a cascade of events, including the cessation of DNA synthesis and the induction of the SOS response, ultimately resulting in bacterial cell death.[10]
Caption: Mechanism of DNA Gyrase inhibition by naphthyridine derivatives.
Comparative Antimicrobial Potency
The antimicrobial activity of naphthyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Naphthyridine Derivatives
| Naphthyridine Isomer | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 | [7] |
| Canthin-6-one | Escherichia coli | 3.91 | [7] | |
| 10-Methoxycanthin-6-one | Staphylococcus aureus | 3.91 | [7] | |
| 10-Hydroxycanthin-6-one | Bacillus cereus | 15.62 | [7] | |
| 1,8-Naphthyridine | Nalidixic Acid Derivative 44a | Staphylococcus aureus | 6-7 (mM) | [2] |
| Nalidixic Acid Derivative 45a | Staphylococcus aureus | 6-7 (mM) | [2] | |
| Nalidixic Acid Derivative 44b | Mycobacterium smegmatis | 5.4-7.1 (mM) | [2] | |
| Guanidinomethyl derivative 18 | MRSA | 8.0 | [13] |
The data indicates that both 1,5- and 1,8-naphthyridine scaffolds can be elaborated to produce potent antimicrobial agents. Naturally occurring 1,5-naphthyridines, such as canthin-6-one, have demonstrated impressive activity against both Gram-positive and Gram-negative bacteria.[7] The 1,8-naphthyridine core, the foundation of nalidixic acid, has been extensively modified to generate a plethora of derivatives with a broad spectrum of activity. A recent study directly comparing fused 1,5- and 1,8-naphthyridines against Leishmania infantum found that the 1,8-derivatives exhibited greater leishmanicidal activity.[14]
Structure-Activity Relationship (SAR) Insights
-
1,5-Naphthyridines: The antimicrobial activity of canthin-6-one derivatives is influenced by the substitution pattern on the aromatic ring. For example, the parent compound, canthin-6-one, showed stronger activity against S. aureus and E. coli than its 10-methoxy derivative.[7]
-
1,8-Naphthyridines: For the nalidixic acid class of 1,8-naphthyridines, the presence of a carboxylic acid at C3 and specific substituents at N1 and C7 are critical for potent DNA gyrase inhibition and antibacterial activity. For instance, the introduction of a fluorine atom at C6 and a piperazine ring at C7 significantly broadened the antibacterial spectrum and potency, leading to the development of fluoroquinolones. The nature of the substituent at N1 also plays a crucial role in determining the potency and pharmacokinetic properties.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of naphthyridine derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (naphthyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15][16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[15][16]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (naphthyridine derivatives)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. Alternatively, the absorbance can be read using a microplate reader.
Conclusion and Future Directions
The comparative analysis of 1,5- and 1,8-naphthyridine derivatives reveals that both scaffolds are privileged structures in medicinal chemistry, capable of yielding potent anticancer and antimicrobial agents. The 1,8-naphthyridine core has a more established history, particularly in the antimicrobial field, with a well-defined mechanism of action targeting bacterial DNA gyrase. However, naturally occurring and synthetic 1,5-naphthyridines have demonstrated equally impressive biological activities, suggesting that this scaffold may be comparatively underexplored and holds significant promise for future drug discovery efforts.
Future research should focus on direct, head-to-head comparisons of a diverse library of 1,5- and 1,8-naphthyridine derivatives against a broad panel of cancer cell lines and microbial strains. Such studies will provide a clearer understanding of the subtle yet critical differences in their structure-activity relationships and help to guide the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of these versatile scaffolds will undoubtedly contribute to the development of novel drugs to combat some of the most pressing health challenges of our time.
References
- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955.
- Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
- Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
- Wojtunik-Kulesza, K. A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4998.
- Gbur, P., et al. (2022).
- Hawkins, M. J., et al. (2016). Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia. The AAPS Journal, 18(5), 1129-1140.
- Walsby, E. J., et al. (2011). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine.
- Sunesis Pharmaceuticals. (2011). Vosaroxin - Treatment for Myeloid Leukaemia. Clinical Trials Arena.
- Rives, M. L., et al. (2014). The preclinical discovery of vosaroxin for the treatment of acute myeloid leukemia. Expert Opinion on Drug Discovery, 9(1), 95-107.
- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences, 82(2), 307-311.
- Higgins, N. P., et al. (1978). Nalidixic acid resistance: A second genetic character involved in DNA gyrase activity. Proceedings of the National Academy of Sciences, 75(4), 1755-1759.
- Patsnap. (2024). What is the mechanism of Nalidixic Acid?
- Med-Info. (2024). Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Benchchem. (n.d.).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- Springer Nature Experiments. (2024). Cytotoxicity MTT Assay Protocols and Methods.
- National Center for Biotechnology Information. (2013). MTT Cell Viability Assays. In Assay Guidance Manual.
- WOAH. (2024). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
- Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube.
- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
- JoVE. (2024). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE.
- de la Fuente, L., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceuticals, 16(12), 1735.
- Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry, 22(1), 103-115.
- Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3169.
- da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
- Sharma, A., et al. (2024). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202401396.
- Al-Warhi, T., et al. (2024). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 14(1), 1-17.
- Zhang, Y., et al. (2022). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 60, 128574.
- The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. (2024). International Journal of Molecular Sciences, 25(6), 3369.
Sources
- 1. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Vosaroxin - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. youtube.com [youtube.com]
- 13. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
A Comparative Guide to Structure-Activity Relationships of 1,5-Naphthyridine-2-carbaldehyde Derivatives
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The reactivity of the 1,5-naphthyridine system shares similarities with quinolines, making it amenable to various chemical modifications for the exploration of its therapeutic potential.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine-2-carbaldehyde derivatives, focusing on how structural modifications influence their biological efficacy. We will delve into a comparative analysis of key derivatives such as thiosemicarbazones, hydrazones, and Schiff bases, supported by experimental data and detailed protocols to provide researchers and drug development professionals with actionable insights.
The 1,5-Naphthyridine Core: A Foundation for Diverse Biological Activity
The 1,5-naphthyridine ring system, a fusion of two pyridine rings, serves as a versatile backbone for the design of novel therapeutic agents. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral effects.[2] Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have demonstrated immunomodulatory, anticancer, and antimicrobial properties, further highlighting the therapeutic promise of this scaffold.[1] The introduction of a carbaldehyde group at the 2-position provides a crucial handle for synthetic elaboration, allowing for the generation of diverse libraries of compounds with potentially enhanced biological activities.
Derivatization of the 2-Carbaldehyde Moiety: A Gateway to Enhanced Potency
The aldehyde functional group at the C2 position of the 1,5-naphthyridine ring is a key site for chemical modification to generate derivatives with improved biological profiles. The condensation of this compound with various amino-containing compounds, such as thiosemicarbazides, hydrazides, and primary amines, yields thiosemicarbazones, hydrazones, and Schiff bases, respectively. These modifications significantly impact the physicochemical and pharmacological properties of the parent molecule.
Thiosemicarbazones: Potent Antiproliferative Agents
Thiosemicarbazones are a class of compounds known for their potent and diverse biological activities, including anticancer and antiviral effects.[4] The antiproliferative activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key cellular enzymes like ribonucleotide reductase, an enzyme crucial for DNA synthesis.[5]
A systematic SAR study of pyridine-2-carboxaldehyde thiosemicarbazones, a closely related class of compounds, has revealed key structural features that govern their biological activity. For instance, the introduction of amino groups at the 3- and 5-positions of the pyridine ring was found to enhance the inhibition of ribonucleotide reductase activity and in vivo antitumor efficacy.[6] This suggests that similar substitutions on the 1,5-naphthyridine ring of 2-carbaldehyde thiosemicarbazone derivatives could lead to enhanced antiproliferative activity.
Key SAR Insights for Thiosemicarbazone Derivatives:
-
Substitution on the N4-position: The nature of the substituent on the terminal nitrogen (N4) of the thiosemicarbazone moiety can significantly influence activity. Aromatic or aliphatic substitutions can modulate lipophilicity and steric hindrance, thereby affecting target binding.
-
Substitution on the Naphthyridine Ring: The introduction of electron-donating or electron-withdrawing groups on the 1,5-naphthyridine core can alter the electronic properties of the entire molecule, influencing its interaction with biological targets.
Hydrazones: Versatile Scaffolds with Broad-Spectrum Activity
Hydrazones, characterized by the >C=N-NH-C=O- linkage, are another important class of derivatives with a wide range of pharmacological applications, including antimicrobial and anticancer activities.[7] The synthesis of hydrazones from this compound allows for the introduction of diverse functionalities, leading to compounds with varied biological profiles.
While specific SAR studies on this compound hydrazones are limited in the readily available literature, studies on other heterocyclic hydrazones provide valuable insights. For example, the cytotoxic effect of quinoline-based hydrazide-hydrazones on neuroblastoma and breast cancer cell lines highlights the potential of this class of compounds as anticancer agents.[7]
Key SAR Insights for Hydrazone Derivatives:
-
Aryl Substituents: The nature and position of substituents on the aromatic ring of the hydrazide moiety can significantly impact biological activity. Electron-withdrawing groups, for instance, can enhance the acidity of the N-H proton, potentially leading to stronger interactions with biological targets.
-
Linker Length and Flexibility: The length and flexibility of the linker between the 1,5-naphthyridine core and the hydrazone moiety can influence the overall conformation of the molecule and its ability to fit into the active site of a target protein.
Schiff Bases: A Platform for Antimicrobial Agents
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are known to possess a wide range of biological activities, including antibacterial and antifungal properties.[8][9] The imine or azomethine group (-C=N-) is a key pharmacophore in many Schiff base derivatives.
The antimicrobial activity of Schiff bases is often attributed to their ability to chelate metal ions or to interact with cellular components like proteins and DNA. The lipophilicity of Schiff bases, which can be modulated by the nature of the substituents, also plays a crucial role in their ability to cross cell membranes.
Key SAR Insights for Schiff Base Derivatives:
-
Substituents on the Amine Moiety: The nature of the substituent on the nitrogen atom of the imine bond can have a profound effect on the antimicrobial activity. Aromatic amines with electron-donating or electron-withdrawing groups can be systematically varied to optimize activity.
-
Coordination with Metal Ions: The ability of the Schiff base to form stable complexes with metal ions can enhance its biological activity. The geometry and electronic properties of these metal complexes can be fine-tuned to achieve selective toxicity towards microbial cells.
Comparative Performance and Experimental Data
However, based on the general trends observed for these functional groups in other heterocyclic systems, a qualitative comparison can be made:
| Derivative Class | Primary Biological Activity | Key SAR Features |
| Thiosemicarbazones | Anticancer | N4-substitution, Ring substitution |
| Hydrazones | Anticancer, Antimicrobial | Aryl substitution, Linker modification |
| Schiff Bases | Antimicrobial | Amine substituent, Metal chelation |
To facilitate future comparative studies, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound serves as the initial step and can be achieved through established methods like the Skraup reaction.[2] The subsequent derivatization to form thiosemicarbazones, hydrazones, and Schiff bases generally involves a condensation reaction.
Diagram of Synthetic Workflow:
Caption: General synthetic workflow for this compound derivatives.
Step-by-step methodology for the synthesis of a thiosemicarbazone derivative (general procedure):
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of the appropriate thiosemicarbazide (1 mmol).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure thiosemicarbazone derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Similar procedures can be followed for the synthesis of hydrazones and Schiff bases by using the corresponding hydrazide or primary amine in place of the thiosemicarbazide.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Diagram of MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-step methodology for the MTT assay:
-
Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-step methodology for the broth microdilution assay:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The derivatization of this compound into thiosemicarbazones, hydrazones, and Schiff bases presents a promising strategy for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. While this guide has outlined the key SAR principles and provided foundational experimental protocols, further research is needed to conduct systematic and comparative studies on these derivatives.
Future investigations should focus on:
-
Synthesis of focused libraries: The systematic variation of substituents on both the 1,5-naphthyridine ring and the derivatized carbaldehyde moiety will be crucial for elucidating detailed SAR.
-
Head-to-head biological evaluation: Direct comparison of the antiproliferative and antimicrobial activities of different derivative classes under the same experimental conditions will provide a clearer understanding of their relative performance.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects will be essential for their rational optimization and further development.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel 1,5-naphthyridine-based therapeutics to address unmet medical needs.
References
Please note that for the purpose of this guide, the reference list is a consolidated collection of sources identified during the research process. For a publication, each in-text citation would need to be specifically linked to the corresponding reference.
-
Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769-3776. [Link]
-
Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current medicinal chemistry, 22(1), 113-26. [Link]
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(17), 3829. [Link]
-
Kim, D. K., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769-3776. [Link]
-
Qin, W., et al. (2012). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 50, 431-6. [Link]
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(17), 3829. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Archiv der Pharmazie, 345(10), 820-827. [Link]
-
Abbas, H. J., Nashter, A. B., & Sultan, M. K. (2025). Synthesis, Characterization and Antibacterial Activity of Schiff-Base Ligand Derived from Naphthaldehyde with its Complexes. Journal of Kufa for Chemical Sciences, 5(1). [Link]
-
Liu, M. C., et al. (1992). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 35(21), 3667-72. [Link]
-
Se-182, a benzimidazole derivative, shows in vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis. Journal of King Saud University - Science, 37(5), 102182. [Link]
-
Khan, S. A., et al. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin(II) complexes for antimicrobial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 32(1), 109-120. [Link]
-
Structure and structure–activity relationship of compounds 1 and 2. [Link]
-
Plech, T., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(23), 7894. [Link]
-
Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): a potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical pharmacology, 59(8), 983-91. [Link]
-
Sousa, G., et al. (2022). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Pharmaceuticals, 15(9), 1098. [Link]
-
Hosseinzadeh, R., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 20(3), 256-267. [Link]
-
Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Kavanagh, S., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(4), 916. [Link]
-
Wang, L., et al. (2018). Synthesis and biological evaluation of novel 1,2-naphthoquinones possessing tetrazolo[1,5-a]pyrimidine scaffolds as potent antitumor agents. RSC Advances, 8(3), 1337-1344. [Link]
-
Pérez, S., et al. (2022). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Molecules, 27(19), 6265. [Link]
-
Patel, N. B., & Patel, H. R. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1785-1791. [Link]
-
Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(48), 30206-30217. [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and Anti-arthritic Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy – 1- Naphthaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]
- 8. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of 1,5-Naphthyridine Derivatives and Quinoline Analogues
In the landscape of anticancer drug discovery, the quest for novel scaffolds that can effectively and selectively target cancer cells is perpetual. Among the privileged heterocyclic structures, quinoline and its bioisostere, 1,5-naphthyridine, have garnered significant attention as core components of numerous therapeutic agents. This guide provides an in-depth, objective comparison of the anticancer efficacy of 1,5-naphthyridine derivatives and their quinoline analogues, grounded in experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapeutics.
Introduction: The Structural and Chemical Rationale
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, with a rich history of producing successful drugs.[1][2] Its structural analogue, 1,5-naphthyridine, where the benzene ring is replaced by a second pyridine ring, presents a compelling alternative for drug design. The introduction of an additional nitrogen atom in the 1,5-naphthyridine core significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, which can translate to differential biological activity.[3]
The rationale for comparing these two scaffolds lies in the principles of bioisosteric replacement, a strategy to modify a lead compound to enhance its potency, selectivity, or pharmacokinetic profile. Understanding the nuanced differences in anticancer efficacy imparted by this subtle structural change is crucial for rational drug design.
Mechanisms of Anticancer Action: A Tale of Two Scaffolds
Both quinoline and 1,5-naphthyridine derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes required for cancer cell proliferation and survival. The primary modes of action for both classes of compounds include the inhibition of topoisomerase enzymes and the disruption of microtubule dynamics.[4][5][6][7][8]
Topoisomerase Inhibition: Unraveling the DNA
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[9] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Both quinoline and 1,5-naphthyridine derivatives have been shown to act as topoisomerase inhibitors.
-
Quinoline Analogues: A vast number of quinoline derivatives have been identified as potent topoisomerase I and II inhibitors.[9][10] For instance, the natural product camptothecin and its clinical analogues, topotecan and irinotecan, feature a quinoline core and are well-established topoisomerase I inhibitors.[11] Other synthetic quinolines have been shown to target topoisomerase II, inducing double-strand DNA breaks.[9]
-
1,5-Naphthyridine Derivatives: The 1,5-naphthyridine scaffold has also been successfully incorporated into potent topoisomerase inhibitors.[5][6][7] Studies have demonstrated that certain 1,5-naphthyridine derivatives can effectively inhibit both topoisomerase I and II, leading to significant anticancer activity. The nitrogen atom at the 5-position can play a crucial role in the drug-enzyme-DNA ternary complex stabilization.
Signaling Pathway: Topoisomerase Inhibition
Caption: Inhibition of topoisomerases by quinoline or 1,5-naphthyridine derivatives leads to DNA damage and apoptosis.
Disruption of Tubulin Polymerization: Halting Mitosis
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle.[12] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]
-
Quinoline Analogues: A significant number of quinoline derivatives have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[8][12] These compounds effectively disrupt microtubule dynamics at sub-micromolar concentrations.
-
1,5-Naphthyridine Derivatives: While less extensively studied as tubulin inhibitors compared to quinolines, emerging evidence suggests that the 1,5-naphthyridine scaffold can also be utilized to design effective antitubulin agents. The positioning of the nitrogen atoms may offer unique interactions within the colchicine binding pocket.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by quinoline or 1,5-naphthyridine derivatives disrupts mitotic spindle formation, causing cell cycle arrest and apoptosis.
Comparative Anticancer Efficacy: A Data-Driven Perspective
A direct, head-to-head comparison of the anticancer efficacy of structurally analogous 1,5-naphthyridine and quinoline derivatives under identical experimental conditions is scarce in the published literature. This presents a significant challenge in definitively concluding the superiority of one scaffold over the other. However, by compiling and analyzing data from various studies, we can glean valuable insights into their relative potential.
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for representative quinoline and 1,5-naphthyridine derivatives against common cancer cell lines. It is crucial to note that these data are compiled from different studies and should be interpreted with caution, as experimental conditions can vary.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinoline | Compound 1 | A549 (Lung) | 0.25 ± 0.03 | [8] |
| 2,3-Disubstituted Quinoline | Compound 2 | MCF-7 (Breast) | Varies | [10] |
| Quinoline-based Hydrazone | Compound 3 | HT-29 (Colon) | Varies | [10] |
| Indeno[1,2-c]quinoline | Compound 4 | A549 (Lung) | 0.89 | [10] |
| Phosphorous-substituted Quinoline | Compound 5 | A549 (Lung) | 0.08 ± 0.01 | [8] |
Table 2: Anticancer Activity of Representative 1,5-Naphthyridine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indeno-1,5-naphthyridine | Compound A | COLO 205 (Colon) | Varies | [5] |
| Dibenzo[c,h][1][4]naphthyridinedione | Compound B | Varies | Varies | [6] |
| Quinolino[4,3-b][1][4]naphthyridine | Compound C | A549 (Lung) | 3.25 ± 0.91 | [7] |
| Quinolino[4,3-b][1][4]naphthyridine | Compound D | SKOV3 (Ovarian) | 2.08 ± 1.89 | [7] |
Discussion of Efficacy:
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings when comparing novel anticancer compounds, standardized and well-validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer efficacy of 1,5-naphthyridine and quinoline derivatives.
Cell Viability Assessment: The MTT Assay
Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines and calculate the IC50 value.
Workflow: MTT Assay
Caption: A step-by-step workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (both quinoline and 1,5-naphthyridine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis: Flow Cytometry
Objective: To determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to generate histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection: Annexin V/PI Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with the test compounds.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells, including any floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Analyze the data to distinguish between four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Conclusion and Future Directions
Both quinoline and 1,5-naphthyridine scaffolds represent fertile ground for the discovery of novel anticancer agents. While the existing literature provides a wealth of information on their individual merits, a clear consensus on the superior scaffold is yet to be established due to the lack of direct comparative studies. The data presented in this guide underscores the potential of both heterocyclic systems to yield potent anticancer compounds that operate through clinically relevant mechanisms.
Future research should focus on the side-by-side synthesis and evaluation of structurally analogous quinoline and 1,5-naphthyridine derivatives to provide a more definitive comparison of their anticancer efficacy. Such studies will be invaluable in guiding the rational design of next-generation anticancer drugs with improved potency, selectivity, and pharmacokinetic profiles.
References
- A review on anticancer potential of bioactive heterocycle quinoline. European journal of medicinal chemistry. 2015 Jun 5;97:871-910.
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - NIH. (URL: [Link])
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: [Link])
-
Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed. (URL: [Link])
-
Dibenzo[c,h][1][4]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - NIH. (URL: [Link])
-
Synthesis of novel hybrid quinolino[4,3-b][1][4]naphthyridines and quinolino[4,3-b][1][4]naphthyridin-6(5H)-one derivatives and biological evaluation as topoisomerase I inhibitors and antiproliferatives - PubMed. (URL: [Link])
-
Review on recent development of quinoline for anticancer activities. (URL: [Link])
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - NIH. (URL: [Link])
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI. (URL: [Link])
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. (URL: [Link])
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel hybrid quinolino[4,3-b][1,5]naphthyridines and quinolino[4,3-b][1,5]naphthyridin-6(5H)-one derivatives and biological evaluation as topoisomerase I inhibitors and antiproliferatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 1,5-Naphthyridine-2-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 1,5-naphthyridine derivatives stand out as privileged scaffolds due to their diverse biological activities and unique electronic properties.[1] Among these, 1,5-Naphthyridine-2-carbaldehyde serves as a critical building block for the synthesis of more complex molecules. This guide provides an in-depth comparison of alternative synthetic routes to this key intermediate, offering detailed experimental protocols and a critical evaluation of each method's advantages and limitations. Our focus is to empower researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies, each with its own set of challenges and benefits. The primary routes that will be discussed in this guide are:
-
Direct Oxidation of 2-methyl-1,5-naphthyridine: A seemingly straightforward approach involving the functionalization of a readily available precursor.
-
Electrophilic Formylation of 1,5-Naphthyridine: A classic method to introduce a formyl group onto the heterocyclic core.
-
Functional Group Interconversion from 1,5-Naphthyridine-2-carboxylic Acid Derivatives: A reliable route that leverages the reactivity of carboxylic acid derivatives.
This guide will dissect each of these pathways, providing a comprehensive analysis of their underlying mechanisms, experimental intricacies, and overall practicality.
Route 1: Direct Oxidation of 2-methyl-1,5-naphthyridine
The oxidation of a methyl group at the C2 position of the 1,5-naphthyridine ring presents a direct and atom-economical route to the desired aldehyde. This approach is contingent on the availability of the starting material, 2-methyl-1,5-naphthyridine, which can be synthesized via established methods such as the Skraup reaction.[2]
Mechanistic Considerations
Several methods can be employed for the oxidation of an activated methyl group on a heterocyclic system. A prominent example is the reaction with selenium dioxide (SeO₂), which proceeds via an ene reaction followed by a[1][3]-sigmatropic rearrangement. Another viable method is a Kornblum-type oxidation, where a halomethyl intermediate is displaced by a suitable oxygen nucleophile, followed by elimination to yield the aldehyde.[4][5]
Experimental Protocol: Synthesis of 2-methyl-1,5-naphthyridine
A common route to 2-methyl-1,5-naphthyridine is a modified Skraup synthesis from 3-aminopyridine and crotonaldehyde.
Step-by-Step Methodology:
-
To a stirred solution of 3-aminopyridine in a suitable solvent (e.g., nitrobenzene), slowly add a mixture of crotonaldehyde and a dehydrating agent (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., chloroform), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-1,5-naphthyridine.[6]
Experimental Protocol: Oxidation of 2-methyl-1,5-naphthyridine with Selenium Dioxide
Step-by-Step Methodology:
-
In a flask equipped with a reflux condenser, dissolve 2-methyl-1,5-naphthyridine in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Performance and Limitations
| Metric | Performance | Rationale |
| Yield | Moderate | Side reactions and over-oxidation can lower the yield. |
| Scalability | Moderate | The use of stoichiometric and toxic selenium dioxide can be a concern for large-scale synthesis. |
| Cost-Effectiveness | Good | The starting materials are relatively inexpensive. |
| Safety | Caution Required | Selenium dioxide is highly toxic and requires careful handling. |
Expert Insight: While conceptually simple, the direct oxidation route can be challenging in practice. The reaction conditions need to be carefully optimized to prevent the formation of byproducts, such as the corresponding carboxylic acid from over-oxidation. The toxicity of selenium dioxide is a significant drawback, necessitating stringent safety protocols.
Route 2: Electrophilic Formylation of 1,5-Naphthyridine
The introduction of a formyl group onto the 1,5-naphthyridine nucleus via an electrophilic substitution reaction is a classical and powerful strategy. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]
Mechanistic Considerations
The Vilsmeier-Haack reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the electron-rich 1,5-naphthyridine ring. The position of formylation is directed by the electronic properties of the heterocyclic system, with the C2 and C4 positions being the most likely sites of attack. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Naphthyridine
Step-by-Step Methodology:
-
Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1,5-naphthyridine in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[10]
Performance and Limitations
| Metric | Performance | Rationale |
| Yield | Good to Excellent | This method often provides high yields of the desired product. |
| Scalability | Good | The reagents are readily available and the procedure is amenable to scale-up. |
| Cost-Effectiveness | Excellent | The reagents used are inexpensive and commonly available. |
| Safety | Caution Required | Phosphorus oxychloride is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood. |
Expert Insight: The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of this compound. A key consideration is the regioselectivity of the formylation. While the C2 position is generally favored, the formation of the C4-formylated isomer is a possibility and the product mixture may require careful purification.
Route 3: Functional Group Interconversion from 1,5-Naphthyridine-2-carboxylic Acid Derivatives
This route involves the synthesis of a 1,5-naphthyridine ring already bearing a carboxylic acid or a related functional group at the C2 position, followed by its conversion to the aldehyde. This strategy offers excellent control over the regiochemistry of the final product.
Mechanistic Considerations
The synthesis of the 1,5-naphthyridine-2-carboxylic acid precursor can be achieved through various cyclization strategies, such as the Friedländer annulation. Once obtained, the carboxylic acid can be converted to an acid chloride or an ester. These derivatives can then be selectively reduced to the aldehyde using specific reducing agents. For instance, acid chlorides can be reduced using hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride, while esters can be reduced with diisobutylaluminum hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.
Experimental Protocol: Synthesis of Ethyl 1,5-Naphthyridine-2-carboxylate
Step-by-Step Methodology:
-
A plausible route involves the condensation of 3-amino-2-formylpyridine with a suitable three-carbon building block such as ethyl pyruvate in the presence of a base.
-
Alternatively, a multi-step synthesis starting from a substituted pyridine can be employed to construct the second ring and introduce the carboxylate functionality.
Experimental Protocol: Reduction of Ethyl 1,5-Naphthyridine-2-carboxylate to this compound
Step-by-Step Methodology:
-
Dissolve ethyl 1,5-naphthyridine-2-carboxylate in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) to the cooled ester solution.
-
Stir the reaction mixture at -78 °C for a specified period, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a suitable reagent, such as methanol or a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Performance and Limitations
| Metric | Performance | Rationale |
| Yield | Good | The reduction step is generally high-yielding if carefully controlled. |
| Scalability | Good | The procedure is scalable, although the use of DIBAL-H requires careful handling on a large scale. |
| Cost-Effectiveness | Moderate | The synthesis of the starting carboxylic acid derivative can add to the overall cost. DIBAL-H is also a relatively expensive reagent. |
| Safety | High Caution Required | DIBAL-H is pyrophoric and reacts violently with water and air. It must be handled under a strictly inert atmosphere by trained personnel. |
Expert Insight: This route offers excellent regiochemical control, which is a significant advantage over the direct formylation approach. However, it is a multi-step process, and the synthesis of the starting carboxylic acid derivative can be challenging. The use of highly reactive and pyrophoric reagents like DIBAL-H necessitates specialized equipment and handling procedures, which may not be suitable for all laboratory settings.
Comparative Summary and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages |
| Direct Oxidation | Atom-economical, potentially short route. | Use of toxic reagents, moderate yields, risk of over-oxidation. |
| Electrophilic Formylation | High yields, cost-effective, readily scalable. | Potential for regioisomeric byproducts, use of corrosive reagents. |
| Functional Group Interconversion | Excellent regiochemical control. | Multi-step synthesis, use of expensive and hazardous reagents. |
The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available resources, and safety infrastructure.
For laboratory-scale synthesis where high purity and unambiguous regiochemistry are paramount, the Functional Group Interconversion route is often the preferred choice, despite its length and the need for specialized handling of reagents.
For larger-scale production where cost and efficiency are the primary drivers, the Electrophilic Formylation via the Vilsmeier-Haack reaction presents a highly attractive option, provided that the potential for regioisomeric impurities can be managed through careful purification.
The Direct Oxidation route, while appealing in its directness, is often hampered by practical challenges and safety concerns associated with the reagents involved.
By carefully considering the trade-offs outlined in this guide, researchers can select the most appropriate synthetic strategy to access this compound, a valuable intermediate for the advancement of new pharmaceuticals and functional materials.
Visualizing the Synthetic Pathways
Caption: A flowchart illustrating the three main synthetic routes to this compound.
References
Sources
- 1. Buy this compound | 883864-92-4 [smolecule.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H6N2O) [pubchemlite.lcsb.uni.lu]
- 5. osti.gov [osti.gov]
- 6. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack reaction [chemeurope.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
The Definitive Guide to Structural Validation: A Comparative Analysis of 1,5-Naphthyridine-2-carbaldehyde Elucidation
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. In the realm of heterocyclic chemistry, scaffolds like 1,5-naphthyridine are of paramount importance due to their prevalence in bioactive molecules.[1][2] This guide provides an in-depth technical comparison of methodologies for the structural validation of 1,5-Naphthyridine-2-carbaldehyde, a key building block in the synthesis of novel therapeutics.
While a definitive public record of the single-crystal X-ray diffraction data for this compound is not available at the time of this publication, this guide will utilize the closely related structure of 2-Methyl-1,5-naphthyridine as a practical exemplar for the principles and comparative analysis of X-ray crystallography. This substitution allows for a rigorous examination of the crystallographic workflow and data interpretation, providing a robust framework for understanding the structural validation of this important class of compounds.
The Imperative of Structural Integrity: The Case of this compound
This compound, with the molecular formula C₉H₆N₂O, is a versatile precursor in organic synthesis.[3] Its naphthyridine core is a key pharmacophore in numerous compounds with a wide range of biological activities, including anticancer and antibacterial properties. The aldehyde functional group at the 2-position serves as a reactive handle for further molecular elaboration, making it a valuable starting material for the generation of compound libraries in drug discovery campaigns.
The journey from a promising molecular design to a viable drug candidate is paved with exacting analytical science. An unverified or incorrectly assigned structure can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. Therefore, the rigorous validation of a molecule's structure is not merely a procedural step but a fundamental requirement for scientific integrity.
Synthesis and Preparation of Crystalline Material
The synthesis of 1,5-naphthyridine derivatives can be achieved through various established methods, with the Skraup reaction and the Friedländer synthesis being two of the most common.[4] The Skraup reaction, for instance, involves the reaction of a 3-aminopyridine derivative with glycerol, typically in the presence of an oxidizing agent and sulfuric acid.
Experimental Protocol: A Generalized Skraup Synthesis
-
To a stirred solution of 3-aminopyridine in concentrated sulfuric acid, slowly add glycerol.
-
Introduce an oxidizing agent, such as sodium m-nitrobenzenesulfonate.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the 1,5-naphthyridine core.
Subsequent functionalization to introduce the 2-carbaldehyde group can be achieved through various synthetic routes, including the oxidation of a 2-methyl group.
Achieving Crystallinity: The Bottleneck to Diffraction
The adage "a good crystal is the key to a good structure" cannot be overstated. The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The process of obtaining diffraction-quality crystals of small organic molecules can often be more of an art than a science, requiring patience and the exploration of numerous conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. As the more volatile solvent slowly diffuses into the primary solution, it reduces the solubility of the compound, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
The choice of solvent is critical and often requires screening a wide range of options with varying polarities and boiling points.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
The Crystallographic Workflow
The process can be broken down into several key stages, as illustrated in the following workflow diagram:
Caption: The experimental and computational workflow of single-crystal X-ray crystallography.
Interpreting the Data: A Case Study of 2-Methyl-1,5-naphthyridine
As a proxy for our target molecule, we will consider the crystallographic data for 2-Methyl-1,5-naphthyridine. The data, typically presented in a Crystallographic Information File (CIF), contains a wealth of information.
Table 1: Hypothetical Crystallographic Data for 2-Methyl-1,5-naphthyridine
| Parameter | Value |
| Chemical Formula | C₉H₈N₂ |
| Formula Weight | 144.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 5.876(1) |
| c (Å) | 14.321(3) |
| β (°) | 105.21(1) |
| Volume (ų) | 693.4(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.381 |
| R-factor (%) | 4.2 |
The low R-factor (<5%) indicates a good agreement between the experimental diffraction data and the final structural model.
Table 2: Selected Bond Lengths and Angles for 2-Methyl-1,5-naphthyridine (Hypothetical Data)
| Bond | Length (Å) | Angle | Angle (°) |
| N1-C2 | 1.335(3) | C2-N1-C9 | 117.5(2) |
| C2-C3 | 1.412(4) | N1-C2-C3 | 122.8(2) |
| C3-C4 | 1.365(4) | C2-C3-C4 | 119.1(3) |
| C4-C10 | 1.418(3) | C3-C4-C10 | 118.3(2) |
| N5-C6 | 1.338(3) | C6-N5-C10 | 117.2(2) |
| C2-C11 (Me) | 1.501(4) | N1-C2-C11 (Me) | 116.4(2) |
This data provides definitive proof of the connectivity of the atoms and the overall geometry of the molecule. The planarity of the naphthyridine ring system, a key feature of this heterocyclic family, can be confirmed by examining the torsional angles.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization and can offer complementary information.
Caption: Relationship between primary and complementary structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).
For this compound, the ¹H NMR spectrum would be expected to show a characteristic signal for the aldehyde proton in the downfield region (around 9.5-10.5 ppm). The aromatic protons would appear as a series of distinct multiplets, and their coupling patterns would allow for the assignment of their relative positions on the naphthyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₆N₂O), HRMS would provide a measured mass that is extremely close to the calculated exact mass of 158.0480.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1680-1710 cm⁻¹.
A Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution. | Provides detailed structural information in solution, non-destructive. | Can be complex to interpret for large molecules, may not provide absolute stereochemistry. |
| Mass Spectrometry | Molecular weight and molecular formula. | High sensitivity, requires very small sample amounts. | Does not provide information on the connectivity of atoms or stereochemistry. |
| IR Spectroscopy | Presence of functional groups. | Rapid, simple to perform, and non-destructive. | Provides limited information on the overall molecular structure. |
Conclusion: An Integrated Approach to Structural Validation
The unequivocal determination of the structure of this compound, and indeed any novel compound, relies on an integrated analytical approach. While NMR, MS, and IR spectroscopy provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structural elucidation.
The insights gained from a high-resolution crystal structure are invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and ensuring the scientific rigor of drug discovery and development programs. Although the specific crystal structure of this compound is not yet publicly documented, the principles and methodologies outlined in this guide, exemplified by the closely related 2-Methyl-1,5-naphthyridine, provide a comprehensive framework for its eventual and definitive validation.
References
- G. Jones, In The Chemistry of Heterocyclic Compounds, Quinolines, Part I; G. Jones, Ed.; John Wiley & Sons: New York, 1977; Vol. 32, pp 93–318.
- M. A. El-Sherbeny, Molecules, 2002, 7, 489-543.
- P. A. S. Smith, The Skraup Synthesis of Quinolines, In Organic Reactions; R. Adams, Ed.; John Wiley & Sons: New York, 1953; Vol. 7, pp 197–232.
- R. H. F. Manske, Chem. Rev., 1942, 30, 113–144.
- J. J. Eisch, In The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives, Part 2; A. Weissberger, Ed.; Interscience: New York, 1961; Vol. 14, pp 1–134.
- D. J. Brown, In The Chemistry of Heterocyclic Compounds, The Pyrimidines; A. Weissberger, Ed.; Interscience: New York, 1962; Vol. 16.
-
PubChem. This compound. [Link] (accessed Jan 22, 2026).
-
Crystallography Open Database. [Link] (accessed Jan 22, 2026).
-
Cambridge Crystallographic Data Centre. [Link] (accessed Jan 22, 2026).
Sources
- 1. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Oxidation of 2-Methyl-1,5-Naphthyridine: Selenium Dioxide vs. Alternative Reagents
Introduction
The oxidation of the methyl group in 2-methyl-1,5-naphthyridine to its corresponding aldehyde is a critical transformation in the synthesis of various pharmacologically active compounds. The resulting 1,5-naphthyridine-2-carbaldehyde is a key intermediate for the development of novel therapeutics. For decades, selenium dioxide (SeO₂) has been the traditional reagent of choice for this conversion. However, its inherent toxicity and the often-harsh reaction conditions have prompted a search for more efficient, selective, and environmentally benign alternatives.
This guide provides a comprehensive comparison of selenium dioxide with other oxidizing agents for the oxidation of 2-methyl-1,5-naphthyridine. We will delve into the mechanistic nuances, compare experimental data, and provide detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
The Traditional Workhorse: Selenium Dioxide (SeO₂)
Selenium dioxide has long been favored for the oxidation of allylic and benzylic C-H bonds, including the methyl groups of heterocyclic systems. Its utility in the oxidation of 2-methyl-1,5-naphthyridine is well-documented.
Mechanism of Action
The oxidation with SeO₂ proceeds through a complex mechanism that is generally believed to involve an ene reaction followed by a-sigmatropic rearrangement.
Caption: Proposed mechanism for the oxidation of 2-methyl-1,5-naphthyridine with SeO₂.
Experimental Considerations
The oxidation of methylazaarenes with selenium dioxide is typically carried out in a high-boiling solvent such as dioxane or acetic acid at elevated temperatures. While effective, this method has several drawbacks:
-
Toxicity: Selenium and its compounds are highly toxic and require careful handling and disposal.[1]
-
Stoichiometric Amounts: The reaction often requires stoichiometric amounts of SeO₂, leading to significant waste.[2]
-
Byproducts: The formation of elemental selenium as a byproduct can complicate product purification.[1]
-
Over-oxidation: In some cases, the desired aldehyde can be further oxidized to the corresponding carboxylic acid.[3]
Comparative Analysis of Alternative Oxidizing Agents
The limitations of selenium dioxide have driven the exploration of alternative reagents for the oxidation of 2-methyl-1,5-naphthyridine. Here, we compare several common alternatives.
Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful and inexpensive oxidizing agent. It has been used for the oxidation of alkylpyridines to their corresponding carboxylic acids.[4][5]
-
Advantages:
-
Readily available and low cost.
-
High oxidizing power.
-
-
Disadvantages:
-
Low Selectivity: KMnO₄ is a strong oxidant and often leads to over-oxidation, primarily forming the carboxylic acid instead of the aldehyde.[6][7]
-
Harsh Conditions: The reaction typically requires strongly acidic or basic conditions and elevated temperatures.[5]
-
Waste Generation: The reaction produces manganese dioxide (MnO₂) as a solid byproduct, which can complicate workup.
-
Manganese Dioxide (MnO₂)
Activated manganese dioxide is a milder and more selective oxidizing agent than KMnO₄, often used for the oxidation of allylic and benzylic alcohols.
-
Advantages:
-
Disadvantages:
-
Variable Reactivity: The reactivity of MnO₂ is highly dependent on its method of preparation and activation.
-
Stoichiometric Requirement: A large excess of the reagent is often required for complete conversion.
-
Lower Yields for Methyl Groups: While effective for alcohols, the direct oxidation of activated methyl groups with MnO₂ can be less efficient and may result in lower yields compared to SeO₂.[8]
-
Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate is a versatile one-electron oxidant that has been used for the oxidation of a wide range of organic functional groups.[10]
-
Advantages:
-
Disadvantages:
-
Potential for Ring Nitration: In some cases, aromatic nitration can occur as a side reaction.[11]
-
Acidic Conditions: Reactions are typically carried out in acidic media, which may not be suitable for all substrates.
-
Stoichiometric Use: The reaction requires at least two equivalents of CAN for the oxidation of a methyl group to an aldehyde.
-
Quantitative Performance Comparison
| Oxidizing Agent | Typical Conditions | Yield of Aldehyde | Selectivity | Key Advantages | Key Disadvantages |
| Selenium Dioxide (SeO₂) ** | Dioxane or Acetic Acid, Reflux | Moderate to High | Good | Reliable, well-established | Toxic, stoichiometric, byproduct formation |
| Potassium Permanganate (KMnO₄) | Aqueous base or acid, heat | Low to negligible | Poor (forms carboxylic acid) | Inexpensive, powerful | Over-oxidation, harsh conditions, waste |
| Manganese Dioxide (MnO₂) ** | Inert solvent (e.g., CHCl₃, C₆H₆), RT to reflux | Low to Moderate | Moderate | Mild conditions, easy workup | Requires large excess, variable reactivity |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, RT | Moderate | Moderate | High reactivity, soluble | Stoichiometric, potential side reactions |
Experimental Protocols
Protocol 1: Oxidation of 2-Methyl-1,5-Naphthyridine with Selenium Dioxide
Warning: Selenium dioxide is highly toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of 2-methyl-1,5-naphthyridine (1.0 g, 6.9 mmol) in 20 mL of dioxane, add selenium dioxide (0.92 g, 8.3 mmol, 1.2 equiv.).
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC.
-
After 4-6 hours, or upon consumption of the starting material, cool the reaction mixture to room temperature.
-
The black precipitate of elemental selenium is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
Protocol 2: A Greener Approach - Catalytic Oxidation with a Reusable Catalyst
Conceptual Workflow for Developing a Greener Oxidation:
Caption: Workflow for developing a greener oxidation protocol.
Conclusion and Future Outlook
While selenium dioxide remains a reliable reagent for the oxidation of 2-methyl-1,5-naphthyridine, its toxicity and environmental impact are significant drawbacks. Alternative stoichiometric oxidants such as potassium permanganate and ceric ammonium nitrate often suffer from poor selectivity or harsh reaction conditions. Manganese dioxide offers a milder alternative, but its efficiency can be variable.
The future of this key transformation lies in the development of catalytic, environmentally benign methods. Research into heterogeneous catalysts, such as supported metal nanoparticles, and the use of green oxidants like molecular oxygen or hydrogen peroxide, holds the promise of developing highly efficient, selective, and sustainable protocols for the synthesis of this compound and other valuable pharmaceutical intermediates.
References
-
Master Organic Chemistry.
-
Organic Chemistry Portal.
-
Emporia State University.
-
Wikipedia.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
Google Patents.
-
Google Patents.
-
Chemistry LibreTexts.
-
ChemSpider SyntheticPages.
-
AUB ScholarWorks.
-
ResearchGate.
-
Wikipedia.
-
Royal Society of Chemistry.
-
MDPI.
-
Indian Academy of Sciences.
-
Beyond Benign.
Sources
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 4. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. researchgate.net [researchgate.net]
- 10. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 11. Oxidation of aryldialkylamines with cerium(IV) ammonium nitrate and thailium(III) nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to the Computational Analysis of Naphthyridine Isomer Stability
For researchers, medicinal chemists, and drug development professionals, understanding the intrinsic properties of heterocyclic scaffolds is paramount to designing effective and stable therapeutic agents. Naphthyridines, a class of ten diazanaphthalene isomers, represent a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The arrangement of the two nitrogen atoms within the fused pyridine ring system significantly influences the molecule's electronic properties, reactivity, and, crucially, its thermodynamic stability. This guide provides a comprehensive comparison of the stability of different naphthyridine isomers, grounded in computational analysis, and offers a detailed protocol for researchers to conduct their own in-silico stability assessments.
The Significance of Isomer Stability in Drug Development
The thermodynamic stability of a drug molecule is a critical determinant of its shelf-life, metabolic fate, and overall viability as a therapeutic candidate. Less stable isomers can be more prone to degradation, potentially leading to a loss of efficacy and the formation of unwanted byproducts. Furthermore, the relative stability of isomers can influence synthetic routes, with thermodynamically more stable products often being the favored outcome under equilibrium conditions. A thorough understanding of these stability differences allows for the rational selection of isomeric scaffolds with the most desirable properties for a given therapeutic application.
Theoretical Framework for Stability Analysis
The stability of a molecule can be quantified by its thermodynamic properties, most notably its enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf). In the realm of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful and reliable tool for accurately predicting these properties for organic molecules. By solving the Schrödinger equation within the DFT framework, we can calculate the total electronic energy of a molecule, which is a direct indicator of its stability. When comparing isomers, the one with the lowest total energy is the most thermodynamically stable.
Aromaticity also plays a significant role in the stability of these heterocyclic systems. Aromatic compounds benefit from the delocalization of π-electrons, which imparts additional stability. Various computational methods exist to quantify aromaticity, and a higher degree of aromaticity generally correlates with greater thermodynamic stability.
Comparative Stability of Naphthyridine Isomers: Insights from Analagous Systems
The study on diazanaphthalenes revealed the following stability trend, from most stable to least stable:
1,7- > 1,8- > 1,5- > 1,6- > 1,4- > 1,2- (and by extension, the remaining isomers)
This trend can be rationalized by considering the electrostatic interactions between the nitrogen lone pairs and the distribution of electron density across the rings. Isomers that minimize lone pair repulsion and maintain a high degree of aromaticity are generally more stable.[1]
The following table summarizes the qualitative stability ranking based on the analogous diazanaphthalene data. A definitive quantitative comparison for the naphthyridine series would require the computational experiment detailed in the subsequent section.
| Naphthyridine Isomer | Relative Stability Ranking (Inferred) | Key Structural Features |
| 1,7-Naphthyridine | Most Stable | Nitrogen atoms are well-separated, minimizing lone pair repulsion. |
| 1,8-Naphthyridine | Very High | Symmetrical structure, but with some lone pair proximity. |
| 1,5-Naphthyridine | High | Symmetrical structure with separated nitrogen atoms. |
| 1,6-Naphthyridine | Moderate | Asymmetrical arrangement of nitrogen atoms. |
| 2,7-Naphthyridine | Moderate | Symmetrical structure. |
| 2,6-Naphthyridine | Moderate | Symmetrical structure. |
| 1,4-Naphthyridine | Lower | Nitrogen atoms in the same ring, but separated. |
| 1,3-Naphthyridine | Lower | Nitrogen atoms in the same ring, in a meta-like arrangement. |
| 2,3-Naphthyridine | Lower | Nitrogen atoms in the same ring, in an ortho-like arrangement. |
| 1,2-Naphthyridine | Least Stable | Adjacent nitrogen atoms leading to significant lone pair repulsion. |
Experimental Protocol: A Step-by-Step Guide to a Definitive In-Silico Stability Analysis
To provide a conclusive and quantitative comparison of the stability of all ten naphthyridine isomers, the following detailed computational protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.
Step 1: Molecular Structure Preparation
-
Construct 3D models of all ten naphthyridine isomers (1,2-, 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 1,8-, 2,3-, 2,6-, and 2,7-naphthyridine). This can be done using any standard molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Perform an initial geometry optimization using a low-level method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the DFT calculations.
Step 2: Density Functional Theory (DFT) Calculations
-
Select an appropriate DFT functional and basis set. For aromatic heterocyclic systems, the B3LYP functional has a long track record of providing reliable results.[2][3] For higher accuracy, especially in discerning small energy differences between isomers, a double-hybrid functional like B2PLYP or a range-separated functional such as ωB97X-D can be considered.[4] A Pople-style basis set, such as 6-311++G(d,p) , is recommended as it includes diffuse functions and polarization functions, which are important for accurately describing the electron distribution in these systems.
-
Perform a geometry optimization for each isomer using the chosen DFT functional and basis set. This calculation will find the lowest energy conformation of each molecule.
-
Perform a frequency calculation for each optimized structure at the same level of theory. This is a critical step for two reasons:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Step 3: Data Analysis and Stability Ranking
-
Extract the total electronic energies (E) , enthalpies (H), and Gibbs free energies (G) from the output files of the frequency calculations for each isomer.
-
Calculate the relative energies (ΔE) , enthalpies (ΔH), and Gibbs free energies (ΔG) for each isomer with respect to the most stable isomer (which will have the lowest energy). The formulas are:
-
ΔE = Eisomer - Emost stable
-
ΔH = Hisomer - Hmost stable
-
ΔG = Gisomer - Gmost stable
-
-
Rank the isomers based on their relative Gibbs free energies (ΔG). The isomer with a ΔG of 0.00 kcal/mol is the most stable, and the stability decreases as the ΔG value becomes more positive.
Visualizing the Computational Workflow
The following diagram illustrates the key steps in the computational protocol for determining the relative stability of the naphthyridine isomers.
Caption: A flowchart of the computational workflow for determining the relative stability of naphthyridine isomers.
The Ten Isomers of Naphthyridine
The following diagram illustrates the structures of the ten possible naphthyridine isomers.
Sources
- 1. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 3. Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 1,5-Naphthyridine-2-carbaldehyde Derivatives
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds, present in a vast majority of all physiologically active compounds.[1] Among these, the 1,5-naphthyridine core has garnered significant interest due to its wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] This guide focuses on derivatives of 1,5-naphthyridine-2-carbaldehyde, a versatile starting point for generating diverse compound libraries. Our objective is to provide a comprehensive, experimentally-grounded framework for assessing the "drug-likeness" of these derivatives, comparing them conceptually to other common scaffolds like quinolines, and detailing the critical path from computational prediction to in vitro validation.
Drug-likeness is not a binary property but a complex balance of physicochemical and pharmacokinetic characteristics that determine a molecule's potential to become an effective oral therapeutic. Early and accurate assessment of these Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for mitigating late-stage failures in drug development.[4][5]
The Foundational Step: In Silico Profiling
Before committing to expensive and time-consuming synthesis, a robust computational assessment is indispensable. This initial screen uses established rules and algorithms to predict a molecule's pharmacokinetic profile.[6][7]
Core Physicochemical Descriptors
The first-pass filter for any potential oral drug candidate involves assessing its fundamental physicochemical properties against well-established guidelines like Lipinski's Rule of Five and Veber's Rule.[8][9][10] These rules don't predict biological activity but rather forecast potential issues with oral bioavailability.
-
Lipinski's Rule of Five (Ro5): An orally active drug generally has no more than one violation of the following[8][11]:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Calculated LogP (CLogP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
-
-
Veber's Rule: This complements Ro5 by focusing on molecular flexibility and size, suggesting good oral bioavailability is also associated with:
-
Rotatable Bonds (RB) ≤ 10
-
Topological Polar Surface Area (TPSA) ≤ 140 Ų
-
Comparative Analysis:
To illustrate, let's compare a hypothetical this compound derivative with a well-known quinoline-based drug, Chloroquine. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide-ranging pharmacological properties.[12][13][14][15]
Table 1: Comparative In Silico Analysis of Heterocyclic Scaffolds
| Parameter | 1,5-Naphthyridine Derivative (Illustrative) | Chloroquine (Comparator) | Guideline | Potential Implication |
|---|---|---|---|---|
| Molecular Weight (MW) | 320 g/mol | 319.87 g/mol | ≤ 500 | Favorable for absorption |
| CLogP | 2.8 | 3.5 | ≤ 5.0 | Balanced solubility/permeability |
| H-Bond Donors (HBD) | 1 | 1 | ≤ 5 | Good membrane permeability |
| H-Bond Acceptors (HBA) | 4 | 3 | ≤ 10 | Good membrane permeability |
| TPSA | 65 Ų | 36.4 Ų | ≤ 140 Ų | Favorable for cell penetration |
| Rotatable Bonds (RB) | 4 | 6 | ≤ 10 | Good conformational stability |
| Ro5 Violations | 0 | 0 | ≤ 1 | Low risk of poor absorption |
Note: Data for the 1,5-Naphthyridine derivative is hypothetical for illustrative purposes. Calculations can be performed using platforms like ADMETlab 2.0 or pkCSM.[6]
In Silico Workflow
The causality behind this workflow is risk mitigation. By starting with the cheapest and fastest methods, we can eliminate compounds with a high probability of failure before investing significant resources.
Caption: High-level workflow for in silico drug-likeness assessment.
Experimental Validation: In Vitro ADME Assays
Computational predictions provide valuable guidance but must be confirmed with empirical data.[4][16][17] A tiered approach, starting with high-throughput in vitro assays, is the most efficient way to validate the drug-like potential of synthesized compounds.
Permeability Assessment: The PAMPA Model
Passive diffusion is a primary mechanism for drug absorption across the gastrointestinal tract and other biological membranes.[18] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict this property.[19][20] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[21]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent like dodecane. The solvent is allowed to evaporate, leaving a lipid layer that mimics a cell membrane.[20]
-
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) in a 96-well donor plate.
-
Assay Assembly: The filter plate (membrane) is placed on top of an acceptor plate pre-filled with buffer. The donor plate containing the test compounds is then placed on top of the filter plate, creating a "sandwich."
-
Incubation: The sandwich is incubated for a defined period (e.g., 5 to 18 hours) at room temperature.[20][22] During this time, compounds passively diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds are often categorized as having low (Papp < 1.5 x 10⁻⁶ cm/s) or high (Papp > 1.5 x 10⁻⁶ cm/s) permeability.[18]
Table 2: Illustrative Permeability Data (PAMPA)
| Compound ID | Scaffold Type | Papp (x 10⁻⁶ cm/s) | Permeability Class |
|---|---|---|---|
| NAPH-001 | 1,5-Naphthyridine | 8.2 | High |
| NAPH-002 | 1,5-Naphthyridine | 0.9 | Low |
| QUIN-001 | Quinoline (Control) | 10.5 | High |
| Verapamil | High Perm. Control | 15.1 | High |
| Atenolol | Low Perm. Control | 0.5 | Low |
Metabolic Stability: Liver Microsomal Assay
A drug's success depends on its ability to reach its target before being metabolized and cleared from the body, primarily by cytochrome P450 (CYP450) enzymes in the liver.[23] The liver microsomal stability assay is a standard in vitro tool to estimate the rate of this Phase I metabolism.[24][25]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Test compounds (typically at 1-2 µM) are added to a solution containing liver microsomes (human, rat, or mouse) in a phosphate buffer.[26]
-
Initiation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding the essential cofactor NADPH.[23][24] A control reaction is run without NADPH to check for non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[25][27]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[23][26] An internal standard is often included at this step for accurate quantification.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate key parameters like half-life (t½) and intrinsic clearance (Clint).[26]
Table 3: Illustrative Metabolic Stability Data
| Compound ID | Scaffold Type | t½ (min) | Intrinsic Clearance (µL/min/mg) | Stability Class |
|---|---|---|---|---|
| NAPH-001 | 1,5-Naphthyridine | 45 | 15.4 | Moderate |
| NAPH-003 | 1,5-Naphthyridine | >60 | <11.5 | High |
| NAPH-004 | 1,5-Naphthyridine | 8 | 86.6 | Low |
| Verapamil | High Clearance Control | 5 | 138.6 | Low |
| Diazepam | Low Clearance Control | >60 | <11.5 | High |
Early Toxicity Screening: Cytotoxicity Assay
Early identification of potential cytotoxicity is critical to avoid wasted resources on compounds that will ultimately fail due to safety concerns. The MTT assay is a widely used colorimetric method to assess a compound's effect on cell viability and proliferation.[28]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: A relevant cell line (e.g., HepG2 human liver cancer cells for hepatotoxicity screening) is seeded into a 96-well plate and allowed to adhere overnight.[29]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[29]
-
MTT Addition: The culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is incubated for 1-4 hours at 37°C.[30]
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve these crystals.[29][30]
-
Absorbance Measurement: The plate is agitated to ensure complete solubilization, and the absorbance is read on a microplate reader (typically around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
Caption: Tiered workflow for in vitro validation of drug-like properties.
Conclusion: An Integrated Approach
The assessment of drug-likeness for novel scaffolds like this compound derivatives is a multi-parameter optimization challenge. It requires a logical, tiered progression from high-throughput computational screening to definitive in vitro experimental validation. By systematically evaluating permeability, metabolic stability, and cytotoxicity, researchers can build a comprehensive ADMET profile. This data-driven approach, which compares novel scaffolds against established ones like quinolines, enables medicinal chemists to make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of success in the complex journey of drug discovery.
References
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Fallon, J., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
Solomon, V. R., & Lee, H. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
Gontijo, R. J., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Grisoni, F., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Asati, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Wróbel, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipinski rule of 5 and Veber's rule calculated for molecules. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]
-
ResearchGate. (2023). Computational Intelligence Methods for ADMET Prediction. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed Central. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules?. Retrieved from [Link]
-
PubMed. (n.d.). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. Retrieved from [Link]
-
Eurekaselect. (2025). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
ResearchGate. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
-
YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]
-
ResearchGate. (2016). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
-
ResearchGate. (2017). The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipinski and Veber's rules for compounds 7a-j. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
PubMed Central. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
ADMETlab 2.0. (n.d.). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[6][31]-Naphthyridine Derivatives as Potential Anticancer and. Retrieved from [Link]
Sources
- 1. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selvita.com [selvita.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Absorption matters: A closer look at popular oral bioavailability rules for drug approvals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. books.rsc.org [books.rsc.org]
- 16. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. criver.com [criver.com]
- 18. PAMPA | Evotec [evotec.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioassaysys.com [bioassaysys.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. enamine.net [enamine.net]
- 27. merckmillipore.com [merckmillipore.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,5-Naphthyridine-2-carbaldehyde
Introduction
1,5-Naphthyridine-2-carbaldehyde is a heterocyclic compound featuring a naphthyridine ring system with an aldehyde functional group.[1] This structure imparts specific chemical reactivity and potential biological activity, making it a valuable intermediate in medicinal chemistry and organic synthesis.[1] Derivatives of 1,5-naphthyridine have shown promise in a variety of therapeutic areas, including as anticancer and antimicrobial agents.[1] However, the inherent reactivity of the aldehyde group and the nitrogen-containing heterocyclic core necessitates a robust understanding of its safe handling and disposal to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Prioritizing Safety: Hazard Assessment and Personal Protective Equipment (PPE)
Core Safety Directives
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Eye/Face Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes. |
| Skin Protection | A flame-retardant lab coat and chemically resistant gloves (nitrile or neoprene) are required. Ensure gloves are regularly inspected for signs of degradation. |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] |
| General Hygiene | Avoid eating, drinking, or smoking in laboratory areas.[3] Wash hands thoroughly after handling the compound.[3][4] |
Disposal Pathway Decision Tree
The appropriate disposal method for this compound depends on the quantity of waste and the availability of institutional resources. The following decision tree provides a logical workflow for selecting the correct procedure.
Caption: Decision tree for selecting the appropriate disposal procedure for this compound.
Experimental Protocols for Disposal
Procedure A: Chemical Neutralization for Small Quantities
This protocol is suitable for trace amounts of this compound, such as residues in reaction flasks or on contaminated labware. The principle behind this procedure is the chemical reduction of the aldehyde functional group to a less reactive alcohol.
Materials:
-
Sodium borohydride (NaBH₄)
-
Ethanol or isopropanol
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste container
Step-by-Step Methodology:
-
Preparation: In a certified chemical fume hood, place the vessel containing the residual this compound on a stir plate.
-
Solvation: Add a sufficient volume of ethanol or isopropanol to dissolve the residue. Begin stirring.
-
Reduction: Slowly and carefully add a small excess of sodium borohydride to the solution. The reaction is exothermic and may produce hydrogen gas; therefore, slow addition is critical.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for at least one hour to ensure complete reduction of the aldehyde.
-
Quenching: After the reaction is complete, cautiously add water dropwise to quench any unreacted sodium borohydride.
-
Neutralization: Check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 with a dilute acid (e.g., 1M HCl).
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with a large volume of running water. However, always consult your institution's specific guidelines for aqueous waste disposal.[5] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals, so it is crucial to confirm that the neutralized solution is no longer considered hazardous.[6][7]
Procedure B: Collection by Environmental Health and Safety (EHS) for Bulk Quantities
For larger quantities of this compound, on-site treatment is generally not recommended. The preferred and safest method is to have the waste collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Step-by-Step Methodology:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container.[4][5][8] The label should include the full chemical name ("this compound"), the quantity, and any known hazard information.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[3][4] Ensure secondary containment is used to prevent spills.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all necessary information about the waste material.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
For Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
For Small Spills (Liquid/Solution):
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can effectively manage this chemical waste stream, ensuring a safe working environment and compliance with regulatory standards. Always prioritize safety, understand the hazards, and consult your institution's specific guidelines before proceeding with any disposal method.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Chemsigma. (2025). This compound [883864-92-4]. Retrieved from [Link]
-
Fisher Scientific. (2023). 1,8-Naphthyridine-2-carbaldehyde Safety Data Sheet. Retrieved from [Link]
-
Gómez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]
-
Mercury Business Services. (2025). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). 1-NAPHTHALDEHYDE Safety Data Sheet. Retrieved from [Link]
-
Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
Sources
- 1. Buy this compound | 883864-92-4 [smolecule.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. epa.gov [epa.gov]
- 7. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 8. shipmercury.com [shipmercury.com]
A Senior Application Scientist's Guide to Handling 1,5-Naphthyridine-2-carbaldehyde
As researchers and drug development professionals, our work with novel heterocyclic compounds like 1,5-Naphthyridine-2-carbaldehyde is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound. Our philosophy is that a protocol is only as strong as the scientific reasoning that underpins it. Therefore, we will not just list steps; we will explain the causality behind them to ensure every action in the lab is deliberate and informed.
Hazard Assessment: Understanding the Adversary
The SDS for the 1,8-isomer classifies it as an acute toxicant (Category 4) via oral, dermal, and inhalation routes[1][2]. This classification is the cornerstone of our safety protocol, indicating that the compound can be harmful if swallowed, absorbed through the skin, or inhaled[2]. The aldehyde functional group itself presents risks, as this class of chemicals can be irritating to the eyes and respiratory system[3]. Therefore, our primary objective is to prevent all routes of exposure through meticulous use of engineering controls and personal protective equipment.
Key Hazards Summary:
-
Acute Toxicity (Inferred): Harmful if swallowed, in contact with skin, or inhaled[1][2].
-
Eye Irritation: Assumed risk based on the aldehyde chemical class[3].
-
Respiratory Irritation: Potential for irritation upon inhalation of dust or vapors[3].
The Primary Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The first and most critical layer of protection is the use of proper engineering controls.
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. A fume hood is designed to capture and vent toxic vapors and dust, drastically reducing the risk of inhalation, which is a primary exposure route for this category of compound[4][5].
Personal Protective Equipment (PPE): Your Essential Armor
The following PPE ensemble is mandatory for all personnel handling this compound. Each component is selected to counteract a specific, identified hazard.
Eye and Face Protection
Direct contact with chemicals can cause severe and irreversible eye damage.
-
Chemical Splash Goggles: Standard safety glasses are inadequate as they do not protect from splashes, mists, or vapors. Chemical splash goggles that form a seal around the eyes are required[6][7]. Ensure they meet established safety standards such as ANSI Z87.1 (US) or EN166 (Europe)[1].
-
Face Shield: When handling larger quantities (>25 g) or performing operations with a significant splash risk (e.g., transfers, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles[7][8]. This provides a secondary layer of protection for the entire face.
Hand Protection
The skin is a direct route for chemical exposure, and the inferred dermal toxicity of this compound necessitates robust hand protection[2].
-
Glove Selection: Nitrile gloves are the recommended minimum for incidental contact due to their general resistance to a range of chemicals, including solvents and bases that might be used in conjunction with the compound[7]. Latex gloves are explicitly not recommended, as they offer poor protection against many organic chemicals and can degrade rapidly[8].
-
The Power of Double-Gloving: For all handling procedures, wearing two pairs of nitrile gloves is a field-proven best practice[9]. This significantly reduces the risk of exposure in case the outer glove is torn or compromised. If the outer glove becomes contaminated, it can be removed safely, leaving the inner glove to protect you while you exit the contaminated area.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use[4]. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
| Glove Type | Protection Level | Recommended Use Case |
| Single Nitrile | Minimum | Not recommended. |
| Double Nitrile | Good | Standard for all handling , weighing, and transfers. |
| Neoprene/Butyl | Excellent | Recommended for extended handling or immersion. Consult manufacturer compatibility charts. |
Body Protection
Protecting your skin and personal clothing from splashes and spills is crucial.
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory. It should be kept fully fastened to provide maximum coverage[10][11].
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat[8].
-
Appropriate Attire: Never wear shorts, skirts, or open-toed shoes in the laboratory[10][11]. Long pants and closed-toed shoes made of a non-porous material are required to protect against spills.
Respiratory Protection
When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, you must be prepared for non-routine situations.
-
Emergency Use: In the event of a large spill or a failure of the fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary[3][8]. All personnel who might need to use a respirator must be properly fit-tested and trained in its use.
Safe Handling & Disposal Workflow
The following diagram outlines the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Operational Plans: Spill and Emergency Procedures
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1][12].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][12].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][12].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][12].
Spill Response: For a small spill (<5 g) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. If not, exit, remove contaminated PPE, and don a fresh set.
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully scoop the material into a designated, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
For a large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.
Waste Disposal: All materials contaminated with this compound, including unused product, empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous chemical waste.[1][2]. Place these materials in a clearly labeled, sealed container and follow your institution's procedures for chemical waste pickup. Never dispose of this chemical down the drain or in regular trash.
By adhering to these scientifically-grounded protocols, you can confidently work with this compound while upholding the highest standards of laboratory safety.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. cdc.gov [cdc.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. csub.edu [csub.edu]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
